Dalvance
Description
Properties
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67?,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGQDLTDHGEGT-VBZOGQDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)NC(C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H100Cl2N10O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1816.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171500-79-1 | |
| Record name | Dalbavancin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architecture of Potency: A Technical Guide to the Molecular Structure and Activity of Dalbavancin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique structural features, including a complex glycopeptide core and a lipophilic side chain, contribute to its enhanced antimicrobial potency and favorable pharmacokinetic profile, allowing for a long half-life and once-weekly dosing.[3][4] This technical guide provides an in-depth analysis of the molecular structure of dalbavancin, its mechanism of action, and the critical relationships between its structural components and antimicrobial activity. Quantitative data on its efficacy are presented, alongside detailed experimental protocols and visual representations of its mode of action to support further research and development in the field of antimicrobial agents.
Molecular Structure of Dalbavancin
Dalbavancin is a semi-synthetic lipoglycopeptide derived from A-40926, a natural glycopeptide produced by the actinomycete Nonomuria spp.[3][5][6] Its core structure is a heptapeptide (B1575542) backbone, characteristic of the glycopeptide class of antibiotics, which also includes vancomycin (B549263) and teicoplanin.[4][7] Key structural modifications distinguish dalbavancin and contribute to its enhanced properties.[4][8]
The molecular formula of dalbavancin is C₈₈H₁₀₀Cl₂N₁₀O₂₈.[9][10][11] The structure is a complex of five closely related, active homologs (A₀, A₁, B₀, B₁, and B₂).[10] The predominant component is B₀.
Key Structural Features:
-
Glycopeptide Core: A heptapeptide scaffold that forms a rigid, cup-shaped conformation. This core is essential for binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in the bacterial cell wall.[1][7][12]
-
Lipophilic Side Chain: A long, fatty acyl group attached to one of the sugar moieties.[3][13] This lipophilic tail is a critical addition that allows dalbavancin to anchor to the bacterial cytoplasmic membrane, increasing its concentration at the site of action and enhancing its potency.[3][7][14]
-
Dimethylaminopropylamide Group: The addition of a dimethylaminopropylamide group at the C-terminus of the peptide core further enhances its antistaphylococcal activity.[3]
The first crystal structure of dalbavancin complexed with its target peptide revealed the precise molecular interactions, highlighting five key hydrogen bonds that facilitate its binding to the Lys-D-Ala-D-Ala target.[13]
Mechanism of Action
Dalbavancin exerts its bactericidal effect through a dual mechanism of action that targets bacterial cell wall synthesis.[15]
-
Inhibition of Peptidoglycan Synthesis: Similar to other glycopeptides, dalbavancin binds with high affinity to the D-Ala-D-Ala terminus of the nascent peptidoglycan chains.[1][7][16][17] This binding sterically hinders the transglycosylation and transpeptidation enzymes, which are crucial for the cross-linking of peptidoglycan layers.[3][18] The prevention of this cross-linking process disrupts the integrity of the bacterial cell wall, ultimately leading to cell death.[3][16]
-
Membrane Anchoring and Dimerization: The lipophilic side chain of dalbavancin allows it to anchor into the bacterial cytoplasmic membrane.[3][7][14] This anchoring serves two purposes: it increases the localization and concentration of the drug at the site of peptidoglycan synthesis, and it promotes the dimerization of dalbavancin molecules.[1][7] This dimerization is thought to further stabilize the binding of dalbavancin to its target and enhance its overall activity.[7]
The following diagram illustrates the proposed mechanism of action for dalbavancin.
Structure-Activity Relationship (SAR)
The enhanced potency and unique pharmacokinetic profile of dalbavancin are direct consequences of its specific structural modifications compared to earlier glycopeptides like vancomycin and teicoplanin.[4]
-
Lipophilic Side Chain: This is arguably the most significant modification. The length and nature of this aliphatic chain are crucial for the anchoring mechanism. This interaction with the bacterial membrane increases the local concentration of the drug, leading to a significant increase in potency, with dalbavancin being 4-8 times more potent than vancomycin against MRSA in vitro.[3] This side chain is also a major contributor to dalbavancin's long half-life of over a week, which allows for once-weekly dosing.[3]
-
Amidated Carboxyl Group: The presence of a dimethylaminopropylamide at the C-terminus enhances the molecule's overall positive charge. This modification is believed to improve its interaction with the negatively charged bacterial cell surface and contributes to its enhanced activity against staphylococci.[3]
-
Heptapeptide Core: While the core structure is conserved among glycopeptides for its D-Ala-D-Ala binding function, minor modifications within this core in the teicoplanin-like scaffold of dalbavancin's precursor contribute to its overall activity profile.
The logical relationship between dalbavancin's structural components and its activity is visualized in the following diagram.
Quantitative In Vitro Activity
Dalbavancin demonstrates potent in vitro activity against a wide range of Gram-positive pathogens.[1][7] Its activity is often significantly greater than that of vancomycin and other glycopeptides.[2][4] The following tables summarize the minimum inhibitory concentration (MIC) values for dalbavancin against key bacterial species.
Table 1: Dalbavancin MIC Values for Staphylococcus aureus
| S. aureus Phenotype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |
| All isolates (n=59,903) | 0.06 | 0.06 | >99.9 | [18] |
| Methicillin-Susceptible (MSSA) | 0.03 | 0.03 | 100 | [19] |
| Methicillin-Resistant (MRSA) | 0.03-0.06 | 0.03-0.06 | 99.8-100 | [19][20] |
| Daptomycin-Nonsusceptible | 0.06 | 0.12 | 95.8 | [21] |
| Vancomycin-Intermediate (VISA) | 0.06 | 0.12 | 99.3 | [18] |
| Linezolid-Resistant | 0.06 | 0.06 | 100 | [18] |
Table 2: Dalbavancin MIC Values for Other Gram-Positive Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pyogenes | ≤0.03 | 0.03 | [19] |
| Streptococcus agalactiae | ≤0.03 | 0.03 | [19] |
| Viridans Group Streptococci | ≤0.03 | 0.03 | [19] |
| Enterococcus faecalis (Vanc-S) | 0.03 | 0.06 | [19] |
| Enterococcus faecium (Vanc-S) | 0.06 | 0.12 | [19] |
| Coagulase-Negative Staphylococci | 0.03 | 0.06 | [19] |
Experimental Protocols
The determination of dalbavancin's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for the broth microdilution method, which is commonly used to determine MIC values.
Protocol: Broth Microdilution for Dalbavancin MIC Determination
-
Preparation of Dalbavancin Stock Solution:
-
Accurately weigh a suitable amount of dalbavancin analytical standard.
-
Dissolve in an appropriate solvent (e.g., water with 0.1% DMSO) to create a high-concentration stock solution.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Prepare serial two-fold dilutions of the dalbavancin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Crucially, supplement the CAMHB with 0.002% polysorbate-80 (P-80) for testing dalbavancin to prevent drug loss due to binding to plastic surfaces. [19][22]
-
The final volume in each well should be 50 µL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.
-
The workflow for this experimental protocol can be visualized as follows.
Conclusion
Dalbavancin's molecular architecture is a prime example of rational drug design, building upon a natural glycopeptide scaffold to create an antibiotic with superior potency and a highly advantageous pharmacokinetic profile. The interplay between its heptapeptide core, which targets peptidoglycan synthesis, and its unique lipophilic side chain, which anchors the molecule to the bacterial membrane, results in a powerful dual mechanism of action. This structure-activity relationship is clearly reflected in its low MIC values against a wide array of clinically important Gram-positive pathogens, including multidrug-resistant strains. A thorough understanding of these molecular principles is essential for the continued development of new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
- 1. Dalbavancin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origin, structure, and activity in vitro and in vivo of dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. Dalbavancin Monograph for Professionals - Drugs.com [drugs.com]
- 11. Dalbavancin | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 13. A carrier protein strategy yields the structure of dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. unmc.edu [unmc.edu]
- 18. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. journals.asm.org [journals.asm.org]
In Vitro Spectrum of Activity for Dalbavancin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro spectrum of activity of the second-generation lipoglycopeptide antibiotic, dalbavancin (B606935). The data presented herein is curated from a wide range of studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction
Dalbavancin is a bactericidal antibiotic that has demonstrated potent in vitro activity against a broad range of Gram-positive pathogens.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for infrequent dosing, making it a significant therapeutic option.[3][4] This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Mechanism of Action
Dalbavancin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[5][6] Similar to other glycopeptides, it binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transpeptidation and transglycosylation reactions essential for peptidoglycan cross-linking.[6] This disruption in cell wall construction leads to bacterial cell death. A key feature of dalbavancin is its lipophilic side chain, which anchors the molecule to the bacterial cell membrane, enhancing its affinity for the peptidoglycan target and increasing its antimicrobial potency.[2][5]
In Vitro Spectrum of Activity
Dalbavancin has demonstrated potent activity against a wide array of Gram-positive bacteria, including strains resistant to other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) values for dalbavancin against key pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: In Vitro Activity of Dalbavancin against Staphylococcus species
| Organism | Oxacillin Susceptibility | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus | Susceptible (MSSA) | 144 | ≤0.008 - 2 | 0.016 | 0.125 | [7] |
| Staphylococcus aureus | Resistant (MRSA) | 237 | ≤0.008 - 2 | ≤0.008 | 0.25 | [7] |
| Staphylococcus aureus (overall) | - | 59,903 | - | 0.06 | 0.06 | [8] |
| Staphylococcus aureus (daptomycin-nonsusceptible) | - | - | - | 0.06 | 0.12 | [8] |
| Coagulase-negative staphylococci (CoNS) | - | 5,088 | - | 0.03 | 0.06 | [9] |
| Staphylococcus epidermidis | - | - | - | 0.03 | 0.06 | [10] |
| Staphylococcus haemolyticus | - | - | - | 0.06 | 0.12 | [9] |
| Staphylococcus lugdunensis | - | - | - | 0.03 | 0.06 | [9] |
Table 2: In Vitro Activity of Dalbavancin against Streptococcus species
| Organism | Penicillin Susceptibility | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Streptococcus pneumoniae | - | 18,186 | - | 0.015 | 0.03 | [11][12] |
| Streptococcus pyogenes (Group A) | - | - | - | - | 0.016 | [13] |
| Streptococcus agalactiae (Group B) | - | - | - | - | 0.064 | [13] |
| Beta-hemolytic streptococci (overall) | - | - | - | - | 0.03 - 0.047 | [10][13] |
| Viridans group streptococci | - | 134 | ≤0.015 - 0.06 | ≤0.015 | 0.03 | [14] |
| Streptococcus anginosus group | - | - | - | - | ≤0.03 | [15] |
Table 3: In Vitro Activity of Dalbavancin against Enterococcus species
| Organism | Vancomycin Susceptibility | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Enterococcus faecalis | Susceptible | - | - | 0.03 | 0.06 | [10][16] |
| Enterococcus faecalis | Resistant (VanA) | - | ≤0.015 - >32 | - | 32 | [14] |
| Enterococcus faecium | Susceptible | 25 | - | 0.064 | 0.125 | [17] |
| Enterococcus faecium | Resistant (VanA) | 50 | ≤0.008 - >8 | - | >8 | [17] |
| Enterococcus faecium | Resistant (VanB) | 101 | - | 0.032 | 0.064 | [17] |
Table 4: In Vitro Activity of Dalbavancin against Anaerobic and Other Gram-Positive Bacteria
| Organism | No. of Isolates | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Clostridium perfringens | - | - | 0.125 | [18] |
| Clostridium difficile | - | - | 0.25 | [18] |
| Peptostreptococcus spp. | - | - | 0.25 | [18] |
| Propionibacterium spp. | - | - | 0.5 | [18] |
| Actinomyces spp. | - | - | 0.5 | [18] |
| Corynebacterium spp. | - | - | 0.12 | |
| Listeria monocytogenes | - | - | 0.12 | |
| Micrococcus spp. | - | - | ≤0.03 |
Experimental Protocols
The determination of dalbavancin's in vitro activity is primarily conducted using standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.
Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
The reference method for determining the MIC of dalbavancin is broth microdilution, following CLSI document M07.[5] A crucial modification for testing dalbavancin is the supplementation of the cation-adjusted Mueller-Hinton broth (CAMHB) with 0.002% polysorbate-80 to prevent the drug from adhering to plastic surfaces.[1]
Detailed Steps:
-
Preparation of Dalbavancin Stock Solution: Due to its low aqueous solubility, dalbavancin is initially dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Preparation of Microdilution Plates: Serial twofold dilutions of dalbavancin are prepared in CAMHB supplemented with 0.002% polysorbate-80 in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.
Etest®
The Etest® (bioMérieux) is a gradient diffusion method that can also be used to determine the MIC of dalbavancin.[11] It consists of a plastic strip with a predefined gradient of antibiotic.
Procedure:
-
A standardized bacterial inoculum is swabbed onto the surface of an agar (B569324) plate.
-
The Etest® strip is applied to the agar surface.
-
The plate is incubated under appropriate conditions.
-
An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.
Time-Kill Kinetic Studies
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
General Protocol:
-
A standardized bacterial inoculum is added to flasks containing CAMHB with various concentrations of dalbavancin (e.g., 1x, 2x, 4x MIC).
-
The flasks are incubated at 37°C with shaking.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Serial dilutions of the aliquots are plated onto agar to determine the number of viable bacteria (CFU/mL).
-
A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Conclusion
Dalbavancin demonstrates potent and broad in vitro activity against a wide range of clinically significant Gram-positive pathogens, including multidrug-resistant strains. Its efficacy, coupled with its unique pharmacokinetic properties, establishes it as a valuable agent in the antimicrobial armamentarium. The standardized protocols outlined in this guide are essential for the accurate and reproducible assessment of its in vitro activity in both research and clinical settings.
References
- 1. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eucast broth microdilution: Topics by Science.gov [science.gov]
- 4. liofilchem.com [liofilchem.com]
- 5. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liofilchem.net [liofilchem.net]
- 7. Multidose Dalbavancin Population Pharmacokinetic Analysis for Prolonged Target Attainment in Patients Requiring Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. jmilabs.com [jmilabs.com]
- 10. Bactericidal Activity and Resistance Development Profiling of Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of dalbavancin MIC values determined by Etest (AB BIODISK) and reference dilution methods using gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 13. EUCAST: Dalbavancin MIC distributions and ECOFFs [eucast.org]
- 14. journals.asm.org [journals.asm.org]
- 15. cris.unibo.it [cris.unibo.it]
- 16. EUCAST: Dalbavancin MIC distributions updated and ECOFFs established [eucast.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
Dalbavancin: A Pharmacokinetic and Pharmacodynamic Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of dalbavancin (B606935), a long-acting lipoglycopeptide antibiotic. The information is curated to support research and development activities by providing key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and study workflows.
Core Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key quantitative PK/PD parameters for dalbavancin, compiled from various clinical and preclinical studies.
Table 1: Population Pharmacokinetic Parameters of Dalbavancin in Adults
| Parameter | Value | Population/Study Details |
| Clearance (CL) | 0.05 L/h | Typical value from a 3-compartment model.[1] |
| 0.106 L/h | In patients with osteoarticular infections (2-compartment model).[2] | |
| Volume of Distribution (Vd) | ~15 L (total) | Total volume of distribution from a 3-compartment model.[3] |
| 15.7 L (steady state) | Comprising central and peripheral volumes of 4.03 L and 11.8 L, respectively.[3] | |
| 36.4 L (steady state) | In patients with osteoarticular infections.[2] | |
| Elimination Half-life (t½) | ~14.4 days | Sustained half-life allowing for infrequent dosing.[4] |
| 149-257 hours | After a single dose. | |
| 374 hours | Unique long half-life. | |
| Protein Binding | ~93% | Primarily to albumin; largely unchanged by drug concentration or renal/hepatic impairment.[5] |
| ~99% | As determined by ultracentrifugation. | |
| Renal Clearance | ~45% of total clearance | Dose adjustment is recommended for patients with creatinine (B1669602) clearance <30 mL/min. |
Table 2: Dalbavancin Pharmacodynamic Targets against Staphylococcus aureus
| PK/PD Index | Target Value | Associated Effect |
| fAUC/MIC | >27.1 | Bacterial stasis. |
| fAUC/MIC | >53.3 | 1-log kill. |
| fAUC/MIC | >111.1 | 2-log kill. |
| fT > 4xMIC | 100% | Surrogate marker of efficacy for long-term treatment.[6] |
| AUC/MIC | 36 (at 24h) | Bacteriostatic effect. |
| AUC/MIC | 100 (at 240h) | Bacteriostatic effect. |
| AUC/MIC | 214 (at 24h) | 2-log reduction in bacterial counts. |
| AUC/MIC | 331 (at 240h) | 2-log reduction in bacterial counts. |
Table 3: Dalbavancin Minimum Inhibitory Concentration (MIC) Distribution for Key Pathogens
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus | 0.03 | 0.03 |
| Methicillin-Resistant S. aureus (MRSA) | 0.03 | 0.06 |
| Methicillin-Susceptible S. aureus (MSSA) | 0.03 | 0.03 |
| Streptococcus pyogenes | ≤0.015 | 0.03 |
| Streptococcus agalactiae | ≤0.015 | 0.03 |
| Viridans Group Streptococci | 0.015 | 0.03 |
| Enterococcus faecalis (vancomycin-susceptible) | 0.03 | 0.06 |
| Enterococcus faecium (vancomycin-susceptible) | 0.06 | 0.12 |
| Coagulase-Negative Staphylococci (CoNS) | ||
| S. epidermidis | 0.03 | 0.06 |
| S. capitis | 0.032 | 0.032 |
| S. haemolyticus | 0.064 | 0.125 |
| S. lugdunensis | 0.032 | 0.064 |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in dalbavancin research.
Population Pharmacokinetic (PK) Modeling
Population PK models are essential for characterizing the concentration-time relationship of a drug and identifying sources of variability in a patient population.
Methodology:
-
Data Collection: Plasma concentration-time data are collected from clinical trials. For dalbavancin, data from Phase II and III studies in patients with acute bacterial skin and skin structure infections (ABSSSI) have been utilized.[1]
-
Software: Nonlinear mixed-effects modeling is performed using software such as NONMEM (version 7.3 or higher) or Monolix.[1][2] Pirana is often used as a graphical user interface for NONMEM.[6]
-
Model Development:
-
Structural Model: One-, two-, and three-compartment models with first-order elimination are evaluated to describe the drug's disposition. For dalbavancin, two- and three-compartment models have been shown to provide the best fit.[6][7]
-
Statistical Model: Inter-individual variability in PK parameters is modeled using an exponential error model. Residual variability is assessed using proportional, additive, or combined error models.
-
-
Covariate Analysis: The influence of patient characteristics (e.g., creatinine clearance, body weight, age, albumin levels) on PK parameters is investigated using a stepwise forward addition and backward elimination approach. For dalbavancin, creatinine clearance, weight, and albumin have been identified as statistically significant covariates on clearance.[1][7]
-
Model Validation: The final model is validated using techniques such as:
-
Goodness-of-fit plots: Observed versus predicted concentrations are plotted to assess bias.
-
Visual Predictive Check (VPC): The model is used to simulate a large number of datasets, and the distribution of simulated concentrations is compared with the observed data to ensure the model can reproduce the observed variability.
-
Bootstrapping: The dataset is repeatedly resampled to assess the stability and precision of the parameter estimates.
-
Monte Carlo Simulation for Target Attainment Analysis
Monte Carlo simulation is used to predict the probability of achieving a predefined PK/PD target in a virtual patient population.
Methodology:
-
Model Input: The final population PK model, including parameter estimates and their variability, is used as the basis for the simulation.
-
Virtual Population: A large number of virtual patient profiles (e.g., 10,000) are generated based on the covariate distributions from the clinical trial population.[8]
-
Dosing Regimen Simulation: Various dosing regimens of dalbavancin (e.g., 1500 mg single dose, 1000 mg followed by 500 mg one week later) are simulated for each virtual patient.[2]
-
PK/PD Target: A relevant PK/PD target is selected, such as fAUC/MIC > 27.1 for S. aureus.
-
MIC Distribution: The MIC distribution for the target pathogen(s) from surveillance studies is incorporated.
-
Probability of Target Attainment (PTA) Calculation: For each simulated dosing regimen and MIC value, the percentage of virtual patients who achieve the PK/PD target is calculated. A PTA of ≥90% is generally considered desirable for clinical efficacy.
-
Cumulative Fraction of Response (CFR) Calculation: The PTA is integrated over the MIC distribution of the target pathogen to calculate the CFR, which represents the expected success rate of a dosing regimen against a specific bacterial population.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Methodology (Broth Microdilution):
This method is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Dalbavancin Stock Solution: Dalbavancin is dissolved in dimethyl sulfoxide (B87167) (DMSO).[9]
-
Preparation of Microdilution Plates:
-
Serial two-fold dilutions of dalbavancin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Crucially, the broth is supplemented with 0.002% polysorbate-80 (P-80) to prevent the lipophilic dalbavancin molecule from adhering to the plastic microtiter plates.[10]
-
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.
-
Quality Control: Reference strains, such as S. aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are tested concurrently to ensure the accuracy and reproducibility of the results.[9]
Time-Kill Curve Assay
Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent over time.
Methodology:
-
Media and Drug Preparation: Cation-adjusted Mueller-Hinton broth, supplemented with 0.002% polysorbate-80, is used. For fastidious organisms like Streptococcus pyogenes, the medium is supplemented with 2-5% lysed horse blood.[11] Dalbavancin is added at various multiples of the MIC (e.g., 0.25x, 1x, 4x, 8x MIC).
-
Inoculum Preparation: An overnight bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 37°C. At predefined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube.
-
Viable Cell Counting: The samples are serially diluted, plated on appropriate agar, and incubated. The number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each dalbavancin concentration and a growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Plasma Protein Binding Assay
Determining the extent of protein binding is crucial as only the unbound (free) fraction of the drug is microbiologically active.
Methodology (Ultracentrifugation):
-
Sample Preparation: Human plasma is spiked with dalbavancin at clinically relevant concentrations (e.g., 50 and 200 µg/mL).[4]
-
Prevention of Adsorption: Due to dalbavancin's lipophilic nature, centrifuge tubes and pipette tips are pre-treated for 24 hours with a solution of ≥2% Tween 80 to prevent non-specific binding to plastic surfaces.[4]
-
Ultracentrifugation: The plasma samples are centrifuged at high speed (e.g., 400,000 x g) for a specified duration (e.g., 4 hours) at 37°C.[4] This process separates the protein-bound drug (in the pellet and lower layers) from the free drug (in the supernatant/middle layer).
-
Sample Analysis: The total dalbavancin concentration is measured in the pre-centrifugation plasma sample. The free drug concentration is measured in the middle layer of the supernatant post-centrifugation. Concentrations are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Free Concentration) / Total Concentration) * 100.
Visualizations
The following diagrams illustrate the mechanism of action of dalbavancin and a typical experimental workflow.
Mechanism of Action
Caption: Dalbavancin inhibits bacterial cell wall synthesis.
Population PK Modeling and Simulation Workflow
Caption: Workflow for population PK modeling and simulation.
References
- 1. Dalbavancin Population Pharmacokinetic Modeling and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. dcasip.medicine.duke.edu [dcasip.medicine.duke.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Dalbavancin Population Pharmacokinetic Modeling and Target Attainment Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidose Dalbavancin Population Pharmacokinetic Analysis for Prolonged Target Attainment in Patients Requiring Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Understanding dalbavancin's lipoglycopeptide structure
An In-depth Technical Guide to the Lipoglycopeptide Structure of Dalbavancin (B606935)
Introduction
Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is structurally derived from A-40926, a natural glycopeptide complex produced by fermentation of the actinomycete Nonomuraea sp.[1][3] Chemical modifications to the parent compound have resulted in an agent with an enhanced antimicrobial profile and a remarkably long plasma half-life, which permits a unique once-weekly dosing regimen.[4][5] This guide provides a detailed examination of dalbavancin's core structure, synthesis, mechanism of action, and structure-activity relationships for researchers, scientists, and drug development professionals.
Core Lipoglycopeptide Structure
Dalbavancin's structure is characterized by a heptapeptide (B1575542) core, typical of the glycopeptide class, which is decorated with sugar moieties, chlorine atoms, and a distinctive lipophilic side chain. This complex architecture is crucial for its mechanism of action and pharmacokinetic profile. The molecule is a mixture of two closely related families, Dalbavancin A and B, which differ slightly in the fatty acid side chain.[1]
Key Structural Features:
-
Heptapeptide Backbone: A rigid, cross-linked core of seven amino acids that forms a binding pocket for the target peptide sequence in bacterial cell wall precursors.
-
Glycosylation: The core is glycosylated with a glucose derivative and a mannose group, which contribute to the molecule's conformation and solubility.[1]
-
Lipophilic Tail: A 10-methylundecanoyl fatty acid chain is attached to the glucosamine (B1671600) sugar. This lipid moiety is a defining feature of dalbavancin, enabling it to anchor to the bacterial cytoplasmic membrane.[6][7]
-
Dimethylaminopropylamide Group: The carboxyl group of the C-terminal amino acid is amidated with a positively charged dimethylaminopropylamine. This modification is responsible for a significant increase in potency, particularly against staphylococci.[4]
Caption: High-level schematic of dalbavancin's key structural components.
Synthesis
Dalbavancin is a semi-synthetic product, originating from a natural precursor that undergoes a series of chemical modifications.[4]
-
Fermentation: The process begins with the fermentation of a selected Nonomuraea strain (e.g., ATCC 39727) to produce the natural glycopeptide complex A-40926.[1][8]
-
Chemical Modifications: The precursor A-40926 is then subjected to a three-step chemical modification process to yield dalbavancin.[1][4]
-
Esterification: The carboxyl group of the sugar moiety is selectively esterified.
-
Amidation: The peptidyl carboxyl group is amidated with 3-(dimethylamino)propylamine.
-
Saponification (Hydrolysis): The ester group on the N-acylaminoglucuronic acid is hydrolyzed under alkaline conditions.
-
Caption: Simplified workflow for the semi-synthesis of dalbavancin.
Mechanism of Action
Dalbavancin exerts its bactericidal effect through a dual mechanism that targets the bacterial cell wall.[9]
-
Inhibition of Peptidoglycan Synthesis: Like other glycopeptides, dalbavancin's primary mode of action is the inhibition of cell wall biosynthesis.[10] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of nascent peptidoglycan precursors.[2][6] This binding physically obstructs the transpeptidase and transglycosylase enzymes, preventing the cross-linking of peptidoglycan chains and halting cell wall construction, which ultimately leads to cell lysis.[6][11]
-
Membrane Anchoring and Dimerization: The unique lipophilic side chain allows dalbavancin to anchor into the bacterial cytoplasmic membrane.[10][12] This anchoring increases the drug's concentration at the site of action and enhances its affinity for the D-Ala-D-Ala target.[6] Furthermore, dalbavancin molecules can form dimers on the bacterial membrane, which promotes cooperative binding to the peptidoglycan precursors, significantly increasing its antimicrobial potency compared to vancomycin.[1][6][10]
Caption: Dalbavancin inhibits cell wall synthesis via target binding and membrane anchoring.
Quantitative Data
In Vitro Antimicrobial Activity
Dalbavancin demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of vancomycin.[13] Its activity is retained against many multidrug-resistant strains, including MRSA and vancomycin-intermediate S. aureus (VISA).[14]
| Organism | Dalbavancin MIC₅₀/₉₀ (mg/L) | Vancomycin MIC₅₀/₉₀ (mg/L) | Daptomycin MIC₅₀/₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus (All) | 0.03 / 0.03 | 1 / 1 | 0.25 / 0.5 | [15] |
| Staphylococcus aureus (MRSA) | 0.06 / 0.06 | 1 / 2 | 0.5 / 0.5 | [10][16] |
| Staphylococcus aureus (VISA) | 0.06 / 0.12 | 2 / 2 | 0.5 / 1 | [11] |
| Coagulase-Negative Staphylococci | 0.03 / 0.06 | 1 / 2 | 0.25 / 0.5 | [15] |
| Streptococcus pyogenes | ≤0.015 / 0.03 | 0.5 / 0.5 | 0.06 / 0.12 | [15] |
| Streptococcus agalactiae | 0.03 / 0.06 | 0.5 / 1 | 0.12 / 0.25 | [15] |
| Viridans Group Streptococci | ≤0.015 / 0.03 | 0.5 / 1 | 0.5 / 1 | [15] |
| Enterococcus faecalis (VSE¹) | 0.03 / 0.06 | 1 / 2 | 1 / 2 | [15] |
| Enterococcus faecium (VSE¹, VanB) | 0.06 / 0.12 | >128 / >128 (for VanB) | 2 / 4 | [6][15] |
| Enterococcus faecium (VanA) | >4 / >4 | >128 / >128 | 2 / 4 | [6][13] |
| ¹ VSE: Vancomycin-Susceptible Enterococcus |
Pharmacokinetic Properties
The lipophilic nature and high protein binding of dalbavancin contribute to its exceptionally long half-life, a key feature that distinguishes it from other glycopeptides.[9][17]
| Parameter | Value | Reference(s) |
| Terminal Elimination Half-life (t½) | ~346 hours (~14.4 days) | [1][18][19] |
| Plasma Protein Binding | ~93% (primarily to albumin) | [1][9][20] |
| Volume of Distribution (Vss) | >10 L | [9] |
| Metabolism | Minor, to hydroxy-dalbavancin | [18] |
| Primary Routes of Elimination | Renal (~33-45%) and Fecal (~20%) | [9][18] |
| Pharmacokinetic/Pharmacodynamic Index | fAUC/MIC | [9] |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol outlines the reference method for determining dalbavancin's MIC against aerobic Gram-positive bacteria, adapted to account for its lipoglycopeptide properties.
Materials:
-
Dalbavancin analytical standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate-80 (Tween 80)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Quality control strains (S. aureus ATCC 29213, E. faecalis ATCC 29212)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of dalbavancin in 100% DMSO. The use of DMSO is critical as dalbavancin is poorly soluble in aqueous solutions.[21]
-
Intermediate Dilutions: Make serial dilutions from the stock solution in CAMHB.
-
Test Medium Preparation: Prepare the final testing medium by supplementing CAMHB with Polysorbate-80 to a final concentration of 0.002%. This surfactant prevents the lipophilic dalbavancin molecule from adhering to the plastic walls of the microtiter plates, which would otherwise lead to falsely elevated MIC results.[15][21]
-
Plate Preparation: Dispense the test medium containing serial twofold dilutions of dalbavancin into the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.
Procedure:
-
Prepare tubes containing CAMHB (supplemented with 0.002% Polysorbate-80 for dalbavancin) with various concentrations of the antibiotic (e.g., 1x, 2x, 4x, 8x the MIC). Include an antibiotic-free growth control.
-
Inoculate the tubes with a standardized starting inoculum of the test organism (typically ~5 x 10⁵ to 5 x 10⁶ CFU/mL).[22]
-
Incubate the tubes at 35°C, often in a shaking water bath to ensure aeration.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot and plate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates until colonies are visible, then count the colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
A ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL is typically considered bactericidal activity.[14]
Pharmacokinetic Analysis from Plasma
Determining dalbavancin concentrations in plasma is essential for clinical trial and therapeutic drug monitoring purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard method.
General Workflow:
-
Sample Collection: Collect whole blood samples from subjects at predefined time points post-dose into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma from the cellular components.
-
Protein Precipitation: To release the highly protein-bound dalbavancin, a protein precipitation step is performed. This typically involves adding a solvent like acetonitrile, often containing an internal standard, to the plasma sample.
-
Centrifugation & Supernatant Collection: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing dalbavancin.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.
-
Liquid Chromatography (LC): The sample is passed through a column (e.g., a C18 column) to chromatographically separate dalbavancin from other plasma components.
-
Mass Spectrometry (MS/MS): The eluent from the LC column is ionized (e.g., via electrospray ionization), and the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of dalbavancin and its fragments, allowing for highly specific and sensitive quantification.[23]
-
-
Quantification: A calibration curve is constructed using standards of known dalbavancin concentrations in plasma to accurately determine the concentration in the unknown samples. The lower limit of quantification is typically around 0.5 µg/mL.[23]
References
- 1. Dalbavancin - Wikipedia [en.wikipedia.org]
- 2. Dalbavancin | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding and manipulating glycopeptide pathways: the example of the dalbavancin precursor A40926 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Origin, structure, and activity in vitro and in vivo of dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 8. CN105671110A - Method of producing dalbavancin precursor A40926 - Google Patents [patents.google.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review of dalbavancin, a novel semisynthetic lipoglycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. [Dalbavancin: pharmacokinetic and pharmacodynamic parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. A Narrative Review on the Role of Dalbavancin in the Treatment of Bone and Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Antistaphylococcal Activity of Dalbavancin, an Experimental Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Binding Affinity of Dalbavancin with Peptidoglycan Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic, to its primary target: the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. Understanding this interaction at a molecular level is crucial for the development of novel antibiotics and for overcoming mechanisms of bacterial resistance.
Core Mechanism of Action
Dalbavancin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its mechanism of action involves a high-affinity binding to the C-terminal D-Ala-D-Ala residues of nascent peptidoglycan chains.[1][3] This binding sterically hinders the action of two critical enzymes, transglycosylase and transpeptidase, thereby preventing the cross-linking of peptidoglycan layers and compromising the structural integrity of the cell wall, which ultimately leads to cell lysis and death.
A key structural feature of dalbavancin is its lipophilic side chain, which is not present in earlier glycopeptides like vancomycin. This side chain allows dalbavancin to anchor to the bacterial cytoplasmic membrane, increasing its effective concentration at the site of action and enhancing its binding affinity for the peptidoglycan precursor.[1][3] This membrane anchoring contributes to dalbavancin's potent activity, particularly against Gram-positive bacteria.
Quantitative Binding Affinity Data
The binding of dalbavancin to a synthetic mimic of the peptidoglycan precursor terminus, diacetyl-L-lysinyl-D-alanyl-D-alanine (Ac2-Kaa), has been quantitatively characterized using Isothermal Titration Calorimetry (ITC). These experiments provide valuable thermodynamic insights into the binding interaction.
| Analyte | Ligand | Method | Association Constant (K) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (N) |
| Dalbavancin (monomer) | Ac2-Kaa | ITC | 1.5 x 10⁵ | -10.5 | -2.5 | ~0.5* |
| Dalbavancin (dimer) | Ac2-Kaa | ITC | 0.8 x 10⁵ | -7.5 | -0.5 | ~1.0 |
*Note: The stoichiometry of ~0.5 for the monomeric interaction suggests a 2:1 binding model of dalbavancin to the ligand under the experimental conditions.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Dalbavancin
-
Diacetyl-L-lysinyl-D-alanyl-D-alanine (Ac2-Kaa)
-
Buffer solution (e.g., 0.1 M Sodium Acetate, pH 5.0)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of dalbavancin (e.g., 0.01 mM for monomeric studies, 0.2 mM for dimeric studies) in the buffer.
-
Prepare a solution of Ac2-Kaa (typically 10-20 fold higher concentration than the dalbavancin solution) in the same buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument.
-
Load the dalbavancin solution into the sample cell.
-
Load the Ac2-Kaa solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the Ac2-Kaa solution into the sample cell containing the dalbavancin solution.
-
The instrument measures the heat absorbed or released after each injection.
-
Continue the injections until the binding sites on the dalbavancin molecules are saturated, and the heat of reaction diminishes.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the ligand to the analyte.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kₐ, ΔH, and n.
-
Visualizations
Mechanism of Action of Dalbavancin
Caption: Dalbavancin's mechanism of action.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for ITC binding affinity determination.
References
- 1. Thermodynamic Switch in Binding of Adhesion/Growth Regulatory Human Galectin-3 to Tumor-Associated TF Antigen (CD176) and MUC1 Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cooperative ligand binding and dimerisation in the glycopeptide antibiotic dalbavancin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anti-cooperative ligand binding and dimerisation in the glycopeptide antibiotic dalbavancin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42428F [pubs.rsc.org]
Preliminary Investigation of Dalbavancin Against Clinical Isolates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive bacteria.[1][2][3] Its unique pharmacokinetic profile, characterized by a long half-life, allows for once-weekly dosing, offering a significant advantage in the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and other serious infections caused by susceptible pathogens.[1][4] This technical guide provides a comprehensive overview of the preliminary in-vitro investigation of dalbavancin against key clinical isolates, detailing its mechanism of action, experimental protocols for susceptibility testing, and a summary of its activity against prevalent Gram-positive cocci.
Mechanism of Action
Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3][5][6] Similar to other glycopeptides, it binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain.[6][7] This action effectively blocks the transpeptidation and transglycosylation steps, which are crucial for the cross-linking of the bacterial cell wall, ultimately leading to cell death.[6][7]
A key structural feature of dalbavancin is its lipophilic side chain, which enhances its antimicrobial potency.[3][5][6] This side chain allows the molecule to anchor to the bacterial cell membrane, increasing its affinity for the peptidoglycan target and promoting dimerization.[1][5][7] This enhanced binding and localization at the site of action contribute to dalbavancin's greater potency compared to older glycopeptides like vancomycin (B549263).[3][5]
Experimental Protocols
The in-vitro activity of dalbavancin is primarily determined through antimicrobial susceptibility testing (AST). The reference method for determining the minimum inhibitory concentration (MIC) of dalbavancin is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]
Broth Microdilution Method for Dalbavancin Susceptibility Testing
A standardized protocol for broth microdilution is crucial for obtaining accurate and reproducible MIC values.[12]
1. Preparation of Dalbavancin Stock Solution:
-
Due to its lipophilic nature, dalbavancin is first dissolved in dimethyl sulfoxide (B87167) (DMSO).[12]
-
Subsequent dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB).[8][13]
2. Preparation of Microdilution Plates:
-
Serial twofold dilutions of dalbavancin are prepared in CAMHB within 96-well microtiter plates.[12]
-
A key step unique to lipoglycopeptides like dalbavancin is the addition of polysorbate-80 (typically at a final concentration of 0.002%) to the broth.[9][14] This surfactant prevents the drug from adhering to the plastic wells, which could otherwise lead to falsely elevated MIC values.[12][14]
3. Inoculum Preparation:
-
Bacterial isolates are cultured on appropriate agar (B569324) media to obtain fresh, pure colonies.
-
A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
4. Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-24 hours in ambient air.[12]
5. MIC Determination:
-
The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.
6. Quality Control:
-
Concurrent testing of reference strains, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619, is performed to ensure the accuracy and reproducibility of the results.[10][11][13]
In-Vitro Activity of Dalbavancin
Numerous surveillance studies have evaluated the in-vitro activity of dalbavancin against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for dalbavancin against key Gram-positive pathogens.
Table 1: Dalbavancin Activity against Staphylococcus aureus
| Isolate Phenotype | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Methicillin-Susceptible S. aureus (MSSA) | 38,137 | ≤0.015 - 0.5 | 0.03 | 0.06 | 100 |
| Methicillin-Resistant S. aureus (MRSA) | 21,766 | ≤0.015 - 0.5 | 0.06 | 0.12 | >99.9 |
| Vancomycin-Intermediate S. aureus (VISA) | 1,141 | ≤0.015 - 0.5 | 0.06 | 0.12 | 99.9 |
| Daptomycin-Nonsusceptible S. aureus | 48 | 0.03 - 0.5 | 0.06 | 0.12 | 95.8 |
| Linezolid-Resistant S. aureus | 25 | 0.03 - 0.25 | 0.06 | 0.12 | 100 |
Data compiled from multiple studies.[8][9][13][15][16] Susceptibility breakpoint for S. aureus is ≤0.25 µg/mL according to the FDA.[8][13]
Dalbavancin demonstrates potent activity against both MSSA and MRSA, with MIC₉₀ values significantly lower than those of vancomycin.[15][17] Notably, it retains its activity against S. aureus strains with reduced susceptibility to other antibiotics like vancomycin, daptomycin, and linezolid.[8][13]
Table 2: Dalbavancin Activity against Streptococci
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 18,186 | ≤0.008 - 0.12 | 0.015 | 0.03 |
| Streptococcus pyogenes (Group A) | >3,000 | ≤0.008 - 0.12 | 0.015 | 0.03 |
| Streptococcus agalactiae (Group B) | >3,000 | ≤0.008 - 0.12 | 0.015 | 0.03 |
| Viridans Group Streptococci | 1,063 | ≤0.008 - 0.25 | 0.015 | 0.03 |
| Streptococcus anginosus group | 758 | ≤0.008 - 0.12 | 0.015 | 0.03 |
Data compiled from multiple studies.[5][15][16][17][18][19][20]
Dalbavancin is highly active against various species of streptococci, including penicillin-resistant S. pneumoniae.[17][19] Its potency against β-hemolytic streptococci and viridans group streptococci is noteworthy, with consistently low MIC values.[15][16][21]
Table 3: Dalbavancin Activity against Enterococci
| Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis (Vancomycin-Susceptible) | >2,000 | ≤0.015 - 0.25 | 0.03 | 0.06 |
| Enterococcus faecium (Vancomycin-Susceptible) | >900 | ≤0.015 - 0.25 | 0.06 | 0.12 |
| Enterococcus spp. (VanA phenotype) | Variable | 0.06 to >8 | >8 | >8 |
| Enterococcus spp. (VanB phenotype) | Variable | ≤0.015 - 1 | 0.06 | 0.25 |
Data compiled from multiple studies.[5][7][17]
Dalbavancin demonstrates good activity against vancomycin-susceptible enterococci.[5][7] However, its efficacy is limited against enterococci expressing the VanA phenotype of vancomycin resistance, which alters the drug's binding site.[3][7][17] It generally retains activity against isolates with the VanB phenotype.[7][17]
Conclusion
Preliminary in-vitro investigations consistently demonstrate the potent and broad-spectrum activity of dalbavancin against clinically important Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its high potency, as evidenced by low MIC values, and its unique pharmacokinetic profile make it a valuable therapeutic option. The standardized broth microdilution method is the cornerstone for accurately assessing its in-vitro efficacy. Continued surveillance and further research are essential to monitor for any potential development of resistance and to fully elucidate its role in the clinical setting.
References
- 1. Dalbavancin - Wikipedia [en.wikipedia.org]
- 2. Dalbavancin | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dalbavancin for the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. can-r.com [can-r.com]
- 6. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 7. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. youtube.com [youtube.com]
- 13. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Activity of Dalbavancin Tested against Staphylococcus spp. and β-Hemolytic Streptococcus spp. Isolated from 52 Geographically Diverse Medical Centers in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of dalbavancin and comparator agents against Gram-positive cocci from clinical infections in the USA and Europe 2015-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial spectrum and potency of dalbavancin tested against clinical isolates from Europe and North America (2003): initial results from an international surveillance protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Update on the in vitro activity of dalbavancin against indicated species (Staphylococcus aureus, Enterococcus faecalis, β-hemolytic streptococci, and Streptococcus anginosus group) collected from United States hospitals in 2017-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dalbavancin Activity When Tested against Streptococcus pneumoniae Isolated in Medical Centers on Six Continents (2011 to 2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Dalbavancin in-vitro activity obtained against Gram-positive clinical isolates causing bone and joint infections in US and European hospitals (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalbavancin's Bactericidal Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its unique pharmacokinetic profile, characterized by a long terminal half-life, allows for infrequent dosing, making it a valuable therapeutic option for serious infections.[2][3][5] This technical guide provides a comprehensive overview of the core bactericidal properties of dalbavancin, detailing its mechanism of action, quantitative bactericidal activity, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action
Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][4][6][7][8] This action is multifaceted and highly targeted:
-
Binding to Peptidoglycan Precursors: Similar to other glycopeptides like vancomycin, dalbavancin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[6][7][9][10] This binding sterically hinders the transglycosylation and transpeptidation enzymes, which are crucial for the elongation and cross-linking of the peptidoglycan chains.[7][8] The disruption of this process compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[4][8]
-
Membrane Anchoring: A key feature distinguishing dalbavancin is its lipophilic side chain.[4][6][7] This side chain anchors the molecule to the bacterial cytoplasmic membrane, increasing its concentration at the site of action and enhancing its affinity for the D-Ala-D-Ala target.[3][4][6] This anchoring also promotes dimerization of dalbavancin molecules, which further stabilizes the drug-target complex and contributes to its potent bactericidal activity.[2][4][6]
Quantitative Bactericidal Activity
Dalbavancin demonstrates potent bactericidal activity against a range of Gram-positive pathogens. This activity is quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs). Generally, an antimicrobial agent is considered bactericidal when the MBC is no more than four times the MIC.
Table 1: In Vitro Activity of Dalbavancin against Key Gram-Positive Pathogens
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference(s) |
| Staphylococcus aureus (MSSA) | 144 | 0.016 | 0.125 | ≤0.5 | 1-2 | [5][11] |
| Staphylococcus aureus (MRSA) | 237 | ≤0.008 | 0.25 | ≤0.5 | 1-2 | [5][11][12] |
| Staphylococcus aureus (VISA) | 1 | 1.0 | 1.0 | ≤0.5 | ≤0.5 | [5] |
| Coagulase-Negative Staphylococci (MR-CoNS) | 72 | 0.016 | 0.5 | ≤0.5 | - | [5][11] |
| Streptococcus pyogenes | 3 | 0.008 | 0.008 | 0.008 | 1 | [5] |
| Enterococcus faecalis (VSE) | - | 0.06 | - | >MIC | - | [13] |
| Enterococcus faecium (VSE) | - | 0.12 | - | >MIC | - | [13] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. VSE: Vancomycin-Susceptible Enterococci
Time-Kill Kinetics
Time-kill assays demonstrate the rate at which dalbavancin kills bacteria over time. Studies have consistently shown that dalbavancin exhibits time-dependent bactericidal activity.[11] Against various strains of S. aureus (including MSSA, MRSA, and VISA) and S. pyogenes, exposure to dalbavancin at concentrations of ≥1 µg/mL for 24 hours results in a ≥3-log₁₀ decrease in viable counts.[5][14]
Post-Antibiotic Effect (PAE)
Dalbavancin exhibits a prolonged post-antibiotic effect (PAE), meaning its suppression of bacterial growth continues even after the drug concentration falls below the MIC.[7] This contributes to its long dosing interval and overall efficacy.
Activity Against Biofilms
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Dalbavancin has demonstrated significant activity against staphylococcal biofilms.[15][16][17][18] It can prevent biofilm formation at low concentrations and is also effective in halting the growth of established biofilms.[5][15][17] The Minimum Biofilm Inhibitory Concentrations (MBICs) are generally higher than the MICs for planktonic bacteria.[5] For S. aureus, MBICs have been reported to be between 0.5 and 2 mg/L.[18]
Table 2: Anti-Biofilm Activity of Dalbavancin
| Organism | Biofilm Metric | Concentration (µg/mL) | Reference(s) |
| S. aureus | MBIC | 0.5 - 2.0 | [5][18] |
| S. epidermidis | MBIC | 2.0 | [5] |
| S. aureus | MBBC₅₀ | 1.0 | [1] |
| S. aureus | MBBC₉₀ | 2.0 | [1] |
| S. epidermidis | MBBC₅₀ | 1.0 | [1] |
| S. epidermidis | MBBC₉₀ | 4.0 | [1] |
MBIC: Minimum Biofilm Inhibitory Concentration; MBBC: Minimum Biofilm Bactericidal Concentration
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of dalbavancin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[8][16]
Detailed Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard from fresh, isolated colonies.
-
Drug Dilution: Perform serial two-fold dilutions of dalbavancin in cation-adjusted Mueller-Hinton broth (CAMHB). For dalbavancin, the broth should be supplemented with 0.002% polysorbate 80 to prevent the drug from adhering to the plastic wells.[19]
-
Inoculation: Inoculate each well of a microtiter plate with the bacterial suspension and the corresponding dalbavancin dilution. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
Detailed Methodology:
-
Subculturing: Following the MIC reading, an aliquot (typically 10-100 µL) from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Reading: The MBC is the lowest concentration of dalbavancin that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
Detailed Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Addition: Add dalbavancin at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to separate culture tubes. Include a growth control without any antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto agar medium.
-
Incubation and Counting: Incubate the plates and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each dalbavancin concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.
References
- 1. In vitro activity of dalbavancin against biofilms of staphylococci isolated from prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-biofilm activity of dalbavancin against methicillin-resistant Staphylococcus aureus (MRSA) isolated from human bone infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dalbavancin - Wikipedia [en.wikipedia.org]
- 4. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. unmc.edu [unmc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Dalbavancin | C88H100Cl2N10O28 | CID 16134627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Dalbavancin reduces biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 14. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bactericidal Activity and Resistance Development Profiling of Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. cris.unibo.it [cris.unibo.it]
Dalvance (Dalbavancin): A Technical Guide to Its Extended Half-Life and Implications for Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalvance® (dalbavancin) is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A defining characteristic of dalbavancin (B606935) is its exceptionally long terminal half-life, which allows for unique dosing regimens, such as once-weekly or even single-dose administration for certain infections.[3] This extended pharmacokinetic profile has significant implications for the design and interpretation of preclinical and clinical research models. This technical guide provides an in-depth overview of dalbavancin's half-life, the underlying mechanisms contributing to this property, and detailed methodologies for key experimental models used in its evaluation.
Mechanism of Action
Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] Similar to other glycopeptides, it binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing the transpeptidation and transglycosylation steps essential for cell wall cross-linking.[4][5] This disruption of the cell wall integrity leads to bacterial cell death. Unique to dalbavancin is its lipophilic side chain, which anchors the molecule to the bacterial cell membrane, enhancing its binding to the peptidoglycan target and contributing to its potent and sustained antibacterial activity.[4][5]
Pharmacokinetic Profile
The pharmacokinetic profile of dalbavancin is characterized by dose-proportional linearity and a remarkably long terminal half-life.[5] Following intravenous administration, plasma concentrations decline in a multiphasic manner.[6]
Pharmacokinetics in Healthy Adults
The table below summarizes the key pharmacokinetic parameters of dalbavancin in healthy adult volunteers following single and multiple intravenous doses.
| Parameter | Single 1000 mg Dose | Single 1500 mg Dose | Multiple Doses (1000 mg day 1, 500 mg day 8) |
| Cmax (mg/L) | 287 | 423 | ~300 (after first dose) |
| AUC0-24h (mg·h/L) | 3,185 | 4,837 | - |
| AUC0-inf (mg·h/L) | 23,443 | - | - |
| Terminal Half-life (t½) (hours) | 346 (14.4 days) | - | ~374 (15.6 days) |
| Effective Half-life (hours) | ~204 (8.5 days) | ~204 (8.5 days) | ~204 (8.5 days) |
| Clearance (CL) (L/h) | 0.0513 | - | ~0.0472 |
| Volume of Distribution (Vss) (L) | ~8-12 | ~15 | ~10 |
| Protein Binding (%) | ~93 | ~93 | ~93 |
Data compiled from multiple sources.[3][5][7][8][9][10]
Pharmacokinetics in Special Populations
Dalbavancin's long half-life is influenced by renal function. The following table details the impact of renal impairment on its pharmacokinetic parameters.
| Renal Function | Creatinine Clearance (CLcr) | Dose Adjustment Recommendation | Impact on AUC |
| Normal | > 80 mL/min | None | Reference |
| Mild Impairment | 50-79 mL/min | None | No significant increase |
| Moderate Impairment | 30-49 mL/min | None | ~50% increase |
| Severe Impairment | < 30 mL/min (not on dialysis) | 750 mg, then 375 mg weekly | ~100% increase |
| End-Stage Renal Disease (on hemodialysis) | < 30 mL/min | None | ~50% increase |
Data compiled from multiple sources.[4][9]
Factors Influencing the Long Half-Life
Several key factors contribute to the extended half-life of dalbavancin, making it a long-acting antimicrobial agent.
Implications for Research Models
The unique pharmacokinetic profile of dalbavancin necessitates careful consideration in the design and execution of research models.
-
Preclinical Models: In animal models, the long half-life means that single or infrequent doses can be used to mimic human therapeutic exposures. However, it is crucial to characterize the pharmacokinetics in the specific animal model being used, as half-life can vary between species. For example, the half-life in mice is significantly shorter (around 9-13 hours) than in humans.
-
In Vitro Models: Standard short-term in vitro susceptibility tests like MIC determination remain relevant for assessing potency. However, to evaluate the sustained bactericidal activity and the potential for resistance development over time, dynamic in vitro models that simulate the slow decline in dalbavancin concentrations seen in humans are more informative.
-
Clinical Trials: The long half-life allows for simplified dosing regimens in clinical trials, which can improve patient adherence. However, it also means that in the event of an adverse reaction, the drug will remain in the system for an extended period. Pharmacokinetic sampling schedules in clinical trials must be designed to accurately capture the long terminal elimination phase.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of dalbavancin against a bacterial isolate.
Materials:
-
Dalbavancin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate 80 (P-80)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of dalbavancin in DMSO.
-
Working Solution Preparation: Make serial dilutions of the dalbavancin stock solution in CAMHB supplemented with 0.002% P-80. The P-80 is crucial to prevent the lipophilic drug from adhering to the plastic microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of dalbavancin against a specific pathogen.
Materials:
-
Female ICR (or similar strain) mice
-
Bacterial pathogen (e.g., S. aureus)
-
Dalbavancin solution for injection
-
Sterile saline
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This reduces the host's immune response, allowing for a more direct assessment of the antibiotic's activity.
-
Infection: On day 0, inject a standardized inoculum of the bacterial pathogen (e.g., 10^6 CFU) into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer dalbavancin via a suitable route (e.g., subcutaneous or intraperitoneal injection). Due to the long half-life in humans, a single dose in the mouse model can be used to simulate a prolonged therapeutic exposure.
-
Endpoint Assessment: At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize cohorts of mice, aseptically remove the infected thigh, and homogenize the tissue.
-
Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/thigh). The reduction in bacterial burden in treated mice compared to untreated controls indicates the efficacy of dalbavancin.
Clinical Pharmacokinetic Study: Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Trial Workflow
This workflow outlines a typical Phase 1 clinical trial to determine the safety, tolerability, and pharmacokinetics of an intravenous antibiotic like dalbavancin.
Protocol Details:
-
Study Design: A randomized, double-blind, placebo-controlled design is typically used.
-
Participants: Healthy adult volunteers are enrolled after providing informed consent.[7]
-
Single Ascending Dose (SAD) Phase:
-
Small cohorts of participants receive a single intravenous dose of dalbavancin or placebo.
-
The dose is escalated in subsequent cohorts after a safety review of the data from the previous cohort.[4][7]
-
Intensive blood sampling is performed over a period that is a multiple of the expected half-life to accurately determine pharmacokinetic parameters like Cmax, AUC, and t½.
-
Safety and tolerability are closely monitored.
-
-
Multiple Ascending Dose (MAD) Phase:
-
Cohorts of participants receive multiple doses of dalbavancin to assess its pharmacokinetics at steady state, accumulation potential, and safety upon repeated administration.[4]
-
The dosing interval is based on the half-life determined in the SAD phase.
-
Blood samples are collected to determine trough concentrations and to characterize steady-state pharmacokinetics.
-
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. Population pharmacokinetic modeling may also be performed to identify factors that influence drug disposition.
In Vitro Activity
Dalbavancin demonstrates potent in vitro activity against a broad spectrum of Gram-positive pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for key organisms.
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (all) | 0.03 | 0.03 |
| Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.03 |
| Coagulase-negative staphylococci | 0.03 | 0.06 |
| Streptococcus pyogenes | ≤0.015 | 0.03 |
| Streptococcus agalactiae | ≤0.015 | 0.03 |
| Streptococcus pneumoniae | ≤0.015 | 0.03 |
| Enterococcus faecalis (vancomycin-susceptible) | 0.03 | 0.06 |
| Enterococcus faecium (vancomycin-susceptible) | 0.03 | 0.12 |
Data compiled from multiple sources.[1]
Conclusion
The exceptionally long half-life of dalbavancin is a key feature that distinguishes it from many other antibiotics and has profound implications for its clinical use and research applications. This extended pharmacokinetic profile, driven by high protein binding and slow elimination, allows for infrequent dosing, which can be advantageous in various clinical settings. For researchers and drug development professionals, a thorough understanding of dalbavancin's pharmacokinetics and the appropriate experimental models to evaluate its activity is essential for optimizing its therapeutic potential and exploring new indications. The methodologies outlined in this guide provide a framework for conducting robust preclinical and clinical investigations of this important long-acting antimicrobial agent.
References
- 1. allucent.com [allucent.com]
- 2. Phase I Study Assessing the Pharmacokinetic Profile, Safety, and Tolerability of a Single Dose of Ceftazidime-Avibactam in Hospitalized Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. gaintherapeutics.com [gaintherapeutics.com]
- 5. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quanticate.com [quanticate.com]
- 7. worldwide.com [worldwide.com]
- 8. Dalbavancin for the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Dalbavancin Resistance Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies concerning the development of resistance to dalbavancin (B606935), a long-acting lipoglycopeptide antibiotic. The document details the experimental methodologies employed to investigate resistance mechanisms, summarizes key quantitative data, and visualizes the associated biological pathways and experimental workflows.
Introduction to Dalbavancin and Resistance Concerns
Dalbavancin is a second-generation, semi-synthetic lipoglycopeptide antibiotic with potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors[1][2]. A key feature of dalbavancin is its extended half-life, allowing for once-weekly or even single-dose administration[3][4]. While this pharmacokinetic profile offers significant clinical advantages, it also raises concerns about the potential for a prolonged mutant selection window, which could facilitate the emergence of resistance[4][5]. This guide focuses on the initial in vitro and in vivo studies that have explored the development of dalbavancin resistance.
In Vitro Resistance Development Studies
Initial investigations into dalbavancin resistance have primarily utilized two experimental approaches: direct selection of resistant mutants and serial passage experiments.
Direct Selection Studies
Direct selection studies aim to determine the frequency of spontaneous mutations conferring dalbavancin resistance. In these experiments, a large inoculum of bacteria is plated on agar (B569324) containing various concentrations of dalbavancin. Early studies on Staphylococcus aureus demonstrated a very low frequency of spontaneous resistance to dalbavancin, with resistance frequencies reported to be less than 10-10[6][7][8].
Serial Passage Studies
Serial passage studies, also known as in vitro evolution studies, involve repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic over an extended period. This method mimics the selective pressure that can lead to the gradual development of resistance. Several studies have employed this technique to investigate dalbavancin resistance in S. aureus. These studies have shown that while resistance can be induced, it often requires multiple passages and results in incremental increases in the minimum inhibitory concentration (MIC).
Table 1: Summary of In Vitro Dalbavancin Resistance Development in Staphylococcus aureus
| Study Type | Strain(s) | Key Findings | Reference(s) |
| Direct Selection | MRSA, MSSA, VISA | Resistance frequency <10-10. No stable mutants with decreased susceptibility were produced. | [6][7][8] |
| Serial Passage | MRSA | After 20 passages, some strains showed a 2- to 3-dilution increase in dalbavancin MIC (to 0.25 and 0.5 µg/ml). | [8] |
| In Vitro PK/PD Model | MRSA, MSSA | Isolates with 8-fold increases in dalbavancin MIC were detected as early as day 4, with 64- to 128-fold increases by day 28. | [5][9][10] |
Genetic Basis of Dalbavancin Resistance
Whole-genome sequencing (WGS) of dalbavancin-resistant strains developed both in vitro and in vivo has identified mutations in genes primarily associated with cell wall metabolism and regulation.
The WalKR Two-Component System
A significant number of studies have implicated the WalKR (also known as YycGF) two-component regulatory system as a key player in dalbavancin resistance[5][9][11][12]. This essential system in S. aureus regulates cell wall metabolism, autolysis, and biofilm formation[12]. Mutations in the genes encoding the histidine kinase (walK) and the response regulator (walR), as well as associated proteins like stp1 and atl, have been frequently observed in dalbavancin-resistant isolates[5][9][13]. These mutations are thought to alter cell wall architecture, leading to reduced susceptibility to glycopeptides.
Table 2: Genetic Mutations Associated with Dalbavancin Resistance in Staphylococcus aureus
| Gene(s) | Mutation Type | Associated Phenotype | Reference(s) |
| walK, walR | Single Nucleotide Polymorphisms (SNPs) | Increased dalbavancin, vancomycin, and daptomycin (B549167) MICs. | [5][9][11][12] |
| stp1, atl | Mutations | Associated with WalKR pathway and reduced dalbavancin susceptibility. | [5][9][13] |
| pbp2 | Missense mutations | Potential cause of dalbavancin resistance. | [14] |
| gdpP | Deletion | Implicated in biosynthesis and metabolism of the staphylococcal cell wall. | [14] |
| apt, scrA | Mutations | Associated with dalbavancin resistance and cross-resistance. | [5][13] |
Cross-Resistance and the Beta-Lactam "Seesaw Effect"
A notable finding from studies on dalbavancin resistance is the frequent occurrence of cross-resistance with other glycopeptides, such as vancomycin, and the lipopeptide daptomycin[5][9][13]. This is often linked to the shared mechanism of action and the common genetic pathways involved in resistance.
Furthermore, the development of resistance to dalbavancin has been associated with a phenomenon known as the "beta-lactam seesaw effect"[13][15]. This effect describes the observation that as susceptibility to glycopeptides and lipopeptides decreases, susceptibility to certain beta-lactam antibiotics can increase[15]. The exact mechanism is not fully elucidated but is thought to involve changes in the expression or activity of penicillin-binding proteins (PBPs)[15].
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial studies of dalbavancin resistance.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of dalbavancin is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07[1][3][13].
-
Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Polysorbate 80: Supplementation with 0.002% polysorbate 80 is critical to prevent dalbavancin from adhering to plastic microtiter plates[1][3].
-
Inoculum: Prepared to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: Incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth.
In Vitro Resistance Induction by Serial Passage
This protocol is a generalized representation of methods used to induce dalbavancin resistance in vitro.
-
Initial MIC Determination: The baseline MIC of dalbavancin for the test organism is determined.
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Serial Dilution: A series of tubes with two-fold dilutions of dalbavancin in broth is prepared.
-
Inoculation and Incubation: The tubes are inoculated with the bacterial suspension and incubated.
-
Passage: An aliquot of the bacterial culture from the tube with the highest concentration of dalbavancin that still permits growth (sub-MIC) is used to inoculate a fresh series of dalbavancin dilutions.
-
Repeat: This process is repeated for a predetermined number of passages (e.g., 20-30 days).
-
MIC Monitoring: The MIC is determined at regular intervals to monitor for changes in susceptibility.
Whole-Genome Sequencing (WGS) of Resistant Isolates
WGS is employed to identify the genetic mutations responsible for dalbavancin resistance.
-
DNA Extraction: High-quality genomic DNA is extracted from both the parental (susceptible) and the dalbavancin-resistant isolates.
-
Library Preparation: The extracted DNA is used to prepare sequencing libraries compatible with a high-throughput sequencing platform (e.g., Illumina).
-
Sequencing: The prepared libraries are sequenced to generate short-read DNA sequences.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Genome Assembly: Reads are assembled into a complete or draft genome sequence.
-
Variant Calling: The genome of the resistant isolate is compared to the parental strain's genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Annotation: Identified mutations are annotated to determine the affected genes and the potential impact on protein function.
-
Visualizations
The following diagrams illustrate key concepts related to dalbavancin resistance.
Caption: The WalKR two-component signaling pathway in Staphylococcus aureus.
Caption: Experimental workflow for in vitro induction and analysis of dalbavancin resistance.
Conclusion
Initial studies on dalbavancin resistance development indicate a low intrinsic potential for resistance in Staphylococcus aureus. However, under continuous selective pressure, resistance can emerge, primarily through mutations in the WalKR two-component system, which regulates cell wall metabolism. The development of dalbavancin resistance is often accompanied by cross-resistance to other glycopeptides and daptomycin, as well as a "seesaw" increase in susceptibility to beta-lactams. The detailed experimental protocols and data presented in this guide provide a foundation for further research into the mechanisms of dalbavancin resistance and the development of strategies to mitigate its emergence. Continuous surveillance and further investigation into the clinical implications of these findings are crucial for preserving the long-term efficacy of this important antibiotic.
References
- 1. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Two-Component Systems of S. aureus: Signaling and Sensing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The WalKR System Controls Major Staphylococcal Virulence Genes and Is Involved in Triggering the Host Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Serial passage – REVIVE [revive.gardp.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. emerypharma.com [emerypharma.com]
- 15. The two-component system WalKR provides an essential link between cell wall homeostasis and DNA replication in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dalbavancin In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of Dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic. Adherence to standardized methodologies is crucial for obtaining accurate and reproducible Minimum Inhibitory Concentration (MIC) data, which is essential for clinical decision-making, epidemiological surveillance, and drug development.
Introduction
Dalbavancin exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Dalbavancin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing transpeptidation and transglycosylation, which are essential for cell wall integrity.[2] A unique characteristic of Dalbavancin is its lipophilic side chain, which anchors the molecule to the bacterial cell membrane, enhancing its activity.
Accurate in vitro susceptibility testing is paramount for the effective use of Dalbavancin. This document outlines the standardized protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Quantitative Summaries
Table 1: Quality Control (QC) Ranges for Dalbavancin MIC (μg/mL) by Broth Microdilution
| Quality Control Strain | ATCC Number | CLSI M100-S30 MIC Range (μg/mL) |
| Staphylococcus aureus | 29213 | 0.03 - 0.12 |
| Enterococcus faecalis | 29212 | 0.03 - 0.12 |
| Streptococcus pneumoniae | 49619 | 0.008 - 0.03 |
Source: Data compiled from multiple studies and CLSI documentation.[3][4][5]
Table 2: Interpretive Breakpoints for Dalbavancin MIC (μg/mL)
| Organism | FDA | CLSI | EUCAST |
| S | S | S | |
| Staphylococcus aureus | ≤ 0.25 | ≤ 0.25 | ≤ 0.125 |
| Streptococcus spp. (β-hemolytic groups) | ≤ 0.25 | ≤ 0.25 | ≤ 0.125 |
| Streptococcus anginosus group | ≤ 0.25 | ≤ 0.25 | ≤ 0.125 |
| Enterococcus faecalis (vancomycin-susceptible) | ≤ 0.25 | ≤ 0.25 | - |
S = Susceptible. Note: Intermediate and Resistant breakpoints are not uniformly defined for Dalbavancin by all agencies. Sources: FDA, CLSI, and EUCAST documentation.[3][6][7]
Experimental Protocols
Broth Microdilution (BMD) Method for MIC Determination
This is the reference method for determining Dalbavancin MIC values.[3]
1. Preparation of Dalbavancin Stock Solution:
-
Due to its hydrophobic nature, Dalbavancin powder should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare an initial stock solution.[8]
-
The final concentration of DMSO in the testing wells should not exceed 1%.
2. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the Dalbavancin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Crucially, the broth must be supplemented with polysorbate-80 (P-80) to a final concentration of 0.002%. [3][9][10] This surfactant prevents the lipophilic Dalbavancin molecule from adhering to the plastic of the microdilution plates, which would otherwise lead to falsely elevated MIC values.[10]
-
Dispense the diluted Dalbavancin solutions into the wells of a 96-well microtiter plate.
3. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
4. Incubation:
-
Incubate the inoculated microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of Dalbavancin that completely inhibits visible bacterial growth.
Disk Diffusion Method
The disk diffusion method is not recommended for determining Dalbavancin susceptibility. The hydrophobic properties of the drug lead to poor diffusion in agar, resulting in unreliable and inaccurate zone diameters.
Gradient Diffusion Method (Etest)
The gradient diffusion method, such as Etest, has shown a higher degree of agreement with the reference broth microdilution method compared to disk diffusion.[11] While BMD remains the gold standard, gradient diffusion can be an acceptable alternative where validated.[11] The manufacturer's instructions for the specific gradient diffusion strip should be followed.
Mandatory Visualizations
Caption: Mechanism of action of Dalbavancin.
Caption: Broth microdilution workflow for Dalbavancin.
References
- 1. liofilchem.net [liofilchem.net]
- 2. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unmc.edu [unmc.edu]
- 8. youtube.com [youtube.com]
- 9. Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Evaluating Dalbavancin in a Rat Model of Osteomyelitis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Osteomyelitis, an infection of the bone, presents a significant clinical challenge, often requiring prolonged antibiotic therapy. Methicillin-resistant Staphylococcus aureus (MRSA) is a common causative agent. Dalbavancin (B606935), a long-acting lipoglycopeptide antibiotic, offers a promising therapeutic option due to its potent activity against Gram-positive pathogens, including MRSA, and its extended plasma half-life which allows for infrequent dosing.[1][2][3] This document provides detailed protocols and compiled data for utilizing a rat model of osteomyelitis to evaluate the efficacy of dalbavancin. The methodologies outlined are based on established experimental models and provide a framework for preclinical assessment of dalbavancin and other potential antimicrobial agents.
Experimental Protocols
I. Induction of MRSA Osteomyelitis in a Rat Model
This protocol describes the surgical procedure for establishing a localized MRSA infection in the tibia of a rat, a commonly used model for osteomyelitis. The procedure can be adapted for implant-associated infections by the inclusion of a Kirschner-wire or screw.
Materials:
-
Sprague-Dawley or Wistar rats (male, specific pathogen-free)
-
Clinical MRSA isolate
-
General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, small retractors, bone drill or needle)
-
Sterile saline solution
-
Suturing material
-
(Optional) Sterile Kirschner-wire or orthopedic screw[1][2][4]
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols. Shave and disinfect the surgical site on the proximal end of the tibia.
-
Surgical Incision: Make a small longitudinal incision over the proximal tibia to expose the bone.
-
Induction of Bone Defect: Using a small drill or a needle, create a defect in the cortical bone of the proximal tibia, entering the medullary cavity.
-
Bacterial Inoculation: Inject a specific volume of a clinical MRSA strain suspension (e.g., 10^6 colony-forming units [CFU]) directly into the medullary cavity through the created defect.[5]
-
(Optional) Implant Placement: For an implant-associated osteomyelitis model, insert a sterile Kirschner-wire or screw into the medullary cavity following bacterial inoculation.[1][2][4]
-
Wound Closure: Close the incision in layers using appropriate suture material.
-
Post-operative Care: Administer analgesics as required and monitor the animal for signs of infection and distress. Allow the infection to establish for a period of time (e.g., 4 weeks for chronic models) before commencing treatment.[1][2]
II. Dalbavancin Administration Protocol
This protocol details the preparation and administration of dalbavancin to rats with established osteomyelitis. Dosing regimens are designed to mimic human pharmacokinetic profiles.[3][6]
Materials:
-
Dalbavancin powder for injection
-
Sterile water for injection or 5% dextrose in water (D5W)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Reconstitution of Dalbavancin: Reconstitute the lyophilized dalbavancin powder with sterile water for injection or D5W to the desired stock concentration.
-
Dosing Regimen:
-
Loading Dose: Administer a loading dose of 20 mg/kg of dalbavancin via intraperitoneal (IP) injection.[1][2][3]
-
Maintenance Dose: Follow the loading dose with daily IP injections of 10 mg/kg for the duration of the treatment period (e.g., 4 weeks).[1][2][3]
-
Alternative Regimens: Other studies have used treatment durations of 7 or 14 days without a loading dose, depending on the experimental design.[5][6][7]
-
-
Control Groups:
-
Treatment Duration: The treatment period can range from 7 days to 4 weeks, depending on the study's objectives and the model of osteomyelitis (acute vs. chronic).[1][2][5][6][7]
III. Assessment of Treatment Efficacy
This protocol describes the method for quantifying the bacterial load in the infected bone and, if applicable, the implant.
Materials:
-
Sterile dissection tools
-
Sterile phosphate-buffered saline (PBS) or Tryptic Soy Broth (TSB)
-
Tissue homogenizer
-
Sonicator (for implant analysis)
-
Blood agar (B569324) plates
-
Incubator
Procedure:
-
Sample Collection: At the end of the treatment period (typically 24 hours after the last dose), euthanize the rat.[1][2] Aseptically harvest the infected tibia and any associated implant.
-
Bone Processing:
-
Weigh the excised bone tissue.
-
Place the bone in a sterile tube with a known volume of PBS or TSB.
-
Homogenize the tissue until it is completely broken down.[8]
-
-
Implant Processing:
-
Place the explanted screw or wire in a tube with sterile PBS.
-
Sonicate the tube to dislodge bacteria adhering to the implant surface, forming a biofilm.[9]
-
-
Serial Dilution and Plating:
-
Perform serial 10-fold dilutions of the bone homogenate or the sonicate from the implant.
-
Plate aliquots of each dilution onto blood agar plates.
-
-
Incubation and Colony Counting:
-
Data Expression: Express the bacterial load as CFU per gram of bone tissue (CFU/g) or CFU per milliliter of sonicate (CFU/mL).[4][7] For ease of statistical analysis, data is often log-transformed.
This protocol outlines the process for preparing bone tissue for histological examination to assess the pathological changes associated with osteomyelitis.
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., EDTA-based solution)
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stains
-
Microscope
Procedure:
-
Fixation: Fix the harvested bone tissue in 10% neutral buffered formalin for at least 24 hours.
-
Decalcification: Decalcify the bone specimens using a suitable decalcifying agent until the bone is soft enough to be sectioned.
-
Processing and Embedding: Dehydrate the decalcified tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides. Stain the sections with H&E.
-
Microscopic Examination: Examine the stained sections under a microscope to evaluate for signs of osteomyelitis, which may include:
-
Presence of inflammatory cell infiltrates (neutrophils, lymphocytes, plasma cells)
-
Bone necrosis and remodeling
-
Presence of bacteria[10]
-
-
Histological Scoring: A scoring system can be used to semi-quantitatively assess the severity of infection, typically ranging from 0 (no signs of infection) to 4 (severe infection).[4]
Data Presentation
The efficacy of dalbavancin in rat models of osteomyelitis is primarily determined by the reduction in bacterial load compared to control groups. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of Dalbavancin in a Rat Model of Sternal MRSA Osteomyelitis
| Treatment Group | Duration | Mean Bacterial Count (log10 CFU/g sternum) | Log Reduction vs. Saline | Reference |
| Saline | 7 days | Not specified | - | [6][7] |
| Dalbavancin | 7 days | Not specified | 0.75 | [6][7] |
| Saline | 14 days | Not specified | - | [6][7] |
| Dalbavancin | 14 days | Not specified | >3 | [6][7] |
| Vancomycin | 14 days | Similar to Dalbavancin | Similar to Dalbavancin | [6][7] |
Table 2: Efficacy of Dalbavancin in a Rat Model of Tibial MRSA Osteomyelitis
| Treatment Group | Duration | Median Bacterial Count (CFU/g bone) | Reference |
| Saline (Control) | 14 days | 1600 | [5] |
| Dalbavancin | 7 days | 70 | [5] |
| Dalbavancin | 14 days | 0 | [5] |
Table 3: Efficacy of Dalbavancin in an Implant-Associated Rat Model of Tibial MRSA Osteomyelitis
| Treatment Group | Duration | Mean Bacterial Count (log10 CFU/g bone ± SD) | Reference |
| Untreated | 4 weeks | Not specified | [1] |
| Dalbavancin | 4 weeks | Similar to Vancomycin | [1] |
| Vancomycin | 4 weeks | Similar to Dalbavancin | [1] |
Note: In the implant-associated model, both dalbavancin and vancomycin were superior to no treatment but demonstrated limited efficacy overall.[1]
Table 4: Efficacy of Dalbavancin Against MRSA Biofilms in an Implant-Associated Rat Model
| Treatment Group | Duration | Mean Bacterial Count in Tibia (CFU/g) | Mean Bacterial Count on Implant (CFU/mL) | Reference |
| Control | 7 days | 2.8 x 10^5 | 1.1 x 10^6 | [4] |
| Dalbavancin | 7 days | 1.8 x 10^3 | 2.4 x 10^5 | [4] |
| Dalbavancin | 14 days | 8.2 | 8.2 x 10^3 | [4] |
Visualizations
The following diagrams illustrate the experimental workflows for studying dalbavancin in a rat model of osteomyelitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Dalbavancin for treatment of implant-related methicillin-resistant Staphylococcus aureus osteomyelitis in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dalbavancin for treatment of implant-related methicillin-resistant Staphylococcus aureus osteomyelitis in an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Therapeutic potential of dalbavancin in a rat model of methicillin-resistant Staphylococcus aureus (MRSA)-osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of dalbavancin in the treatment of MRSA rat sternal osteomyelitis with mediastinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo MicroCT Monitoring of Osteomyelitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of an Acute Rodent Osteomyelitis Infectious Model Using a Tibial Intramedullary Implant Inoculation [frontiersin.org]
Dalbavancin in Experimental Endocarditis: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of dalbavancin (B606935) in experimental endocarditis models. The information compiled from peer-reviewed studies offers a framework for investigating the efficacy of this long-acting lipoglycopeptide antibiotic in preclinical settings.
Executive Summary
Dalbavancin, a second-generation lipoglycopeptide, has demonstrated potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), which are common etiologic agents in infective endocarditis. Its unique pharmacokinetic profile, characterized by a long half-life, allows for infrequent dosing, making it an attractive candidate for treating deep-seated infections like endocarditis. Experimental models, primarily in rabbits and rats, have been instrumental in elucidating its in vivo efficacy. These studies have shown that dalbavancin is at least as potent as vancomycin (B549263) in reducing bacterial load in cardiac vegetations.[1]
In Vitro Susceptibility
In vitro studies are crucial for determining the baseline activity of dalbavancin against relevant clinical isolates. The minimum inhibitory concentration (MIC) is a key parameter assessed.
| Organism | Dalbavancin MIC50 (µg/mL) | Dalbavancin MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |
| Staphylococcus aureus (All) | 0.03 | 0.03 | Vancomycin: 1 |
| Methicillin-susceptible S. aureus (MSSA) | 0.03 | 0.03 | Daptomycin: 0.5 |
| Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.03 | Ceftaroline: >1 |
| Enterococcus faecalis | 0.03 | 0.06 | Vancomycin: 2, Daptomycin: 1 |
| Viridans Group Streptococci | ≤0.015 | 0.03 | - |
| Coagulase-negative Staphylococci | 0.03 | 0.06 | - |
Data compiled from studies on isolates from patients with infective endocarditis.[2][3]
Experimental Endocarditis Models: Efficacy Data
The rabbit model of aortic endocarditis is a well-established and frequently used model to evaluate the in vivo efficacy of antimicrobial agents.
| Animal Model | Bacterial Strain | Treatment Regimen | Mean Bacterial Load in Vegetations (log10 CFU/g) | Reduction in Bacterial Load (log10 CFU/g) |
| Rabbit | S. aureus Lim-1 (VSSA) | Untreated Control | 9.7 ± 0.3 | - |
| Rabbit | S. aureus Lim-1 (VSSA) | Dalbavancin (10 mg/kg once daily for 4 days) | 5.8 ± 0.8 | 3.9 |
| Rabbit | S. aureus Lim-1 (VSSA) | Dalbavancin (40 mg/kg single dose) | 7.2 ± 0.9 | 2.5 |
| Rabbit | S. aureus Lim-2 (GISA) | Untreated Control | 9.6 ± 0.4 | - |
| Rabbit | S. aureus Lim-2 (GISA) | Dalbavancin (10 mg/kg once daily for 4 days) | 6.1 ± 0.5 | 3.5 |
| Rabbit | S. aureus Lim-2 (GISA) | Dalbavancin (40 mg/kg single dose) | 7.5 ± 0.8 | 2.1 |
VSSA: Vancomycin-susceptible Staphylococcus aureus; GISA: Glycopeptide-intermediate Staphylococcus aureus. Data from Lefort et al., 2004.[1]
In a rat model of staphylococcal endocarditis, dalbavancin was found to be as effective as vancomycin and teicoplanin in reducing the bacterial load in the heart, but at a lower and less frequent dosing schedule.[4]
Experimental Protocols
Rabbit Model of Aortic Endocarditis
This protocol is based on the methodology described by Lefort et al. (2004).[1]
1. Induction of Aortic Endocarditis:
-
Animal Model: New Zealand White female rabbits (2.5 to 3 kg).
-
Procedure: Anesthetize the rabbits. A polyethylene (B3416737) catheter is inserted through the right carotid artery and advanced into the left ventricle. The catheter is positioned to traverse the aortic valve to induce endothelial damage, which predisposes the site to bacterial colonization. The catheter is left in place for the duration of the experiment.
2. Bacterial Inoculation:
-
Bacterial Strains: Staphylococcus aureus strains with varying susceptibility to glycopeptides (e.g., vancomycin-susceptible and glycopeptide-intermediate strains).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline to a concentration of approximately 10⁶ CFU/mL.
-
Inoculation: 24 to 48 hours after catheter placement, inoculate the rabbits with 1 mL of the bacterial suspension via the marginal ear vein.
3. Antimicrobial Therapy:
-
Treatment Initiation: Begin treatment 48 hours after bacterial inoculation.
-
Dalbavancin Administration: Administer dalbavancin intravenously (IV) via the ear vein.
- Regimen 1 (Once Daily): 10 mg/kg of body weight once daily for 4 days.
- Regimen 2 (Single Dose): A single dose of 40 mg/kg.
-
Control Group: An untreated control group should be included.
4. Outcome Assessment:
-
Sacrifice: Euthanize the animals by intravenous injection of phenobarbital.
- Control Group: 48 hours after bacterial inoculation.
- Once-Daily Regimen: 24 hours after the last injection.
- Single-Dose Regimen: 96 hours after drug administration.
-
Vegetation Analysis: Aseptically remove the heart and excise the aortic valve vegetations. Weigh the vegetations and homogenize them in sterile saline.
-
Bacterial Quantification: Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) media (e.g., Brain Heart Infusion agar). Incubate for 24-48 hours at 37°C and enumerate the colony-forming units (CFU). Express the results as log10 CFU per gram of vegetation.
Mechanism of Action and Experimental Workflow
Dalbavancin's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain. This action is enhanced by its lipophilic side chain, which anchors the molecule to the bacterial cell membrane.
References
- 1. Activities of Dalbavancin In Vitro and in a Rabbit Model of Experimental Endocarditis Due to Staphylococcus aureus with or without Reduced Susceptibility to Vancomycin and Teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of dalbavancin tested against Gram-positive organisms isolated from patients with infective endocarditis in US and European medical centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1081. Antimicrobial Activity of Dalbavancin Tested Against Gram-Positive Organisms Isolated From Patients With Infective Endocarditis in United States and European Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: Methodology for Testing Dalbavancin Against Staphylococcal Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic, has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its extended half-life offers a significant advantage in clinical settings. Of particular interest to researchers is its efficacy against staphylococcal biofilms, which are notoriously resistant to conventional antibiotic therapies and are a leading cause of persistent and chronic infections associated with medical devices.
These application notes provide a comprehensive overview of the methodologies employed to evaluate the in vitro activity of dalbavancin against biofilms formed by Staphylococcus aureus and Staphylococcus epidermidis. The protocols detailed below, synthesized from established research, offer a standardized approach to assessing dalbavancin's ability to inhibit biofilm formation and eradicate mature biofilms.
Key Quantitative Metrics
The effectiveness of dalbavancin against staphylococcal biofilms is typically quantified using the following metrics:
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Minimum Biofilm Bactericidal Concentration (MBBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (e.g., ≥3-log10) in the number of viable bacteria within a biofilm.
Summary of Dalbavancin's In Vitro Anti-Biofilm Activity
The following tables summarize the quantitative data on dalbavancin's efficacy against staphylococcal biofilms from various studies. These values highlight its potency in both preventing biofilm formation and acting on established biofilms.
Table 1: Dalbavancin Activity Against Staphylococcus aureus Biofilms
| Metric | Strain Type | Concentration Range (mg/L) | Reference |
| MBIC | MRSA | 0.5 - 1 | [1][2] |
| MBEC | MRSA | up to 0.4 µg/mL | [3] |
| MBC (50% reduction) | MRSA | 1 - 4 | [4] |
| MBBC₅₀ | S. aureus | 1 µg/mL | [5][6] |
| MBBC₉₀ | S. aureus | 2 µg/mL | [5][6] |
Table 2: Dalbavancin Activity Against Staphylococcus epidermidis Biofilms
| Metric | Strain Type | Concentration Range (mg/L) | Reference |
| MBIC | MRSE | 2 | [1] |
| MBC (50% reduction) | MRSE | 2 - 16 | [4] |
| MBBC₅₀ | S. epidermidis | 1 µg/mL | [5][6] |
| MBBC₉₀ | S. epidermidis | 4 µg/mL | [5][6] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol outlines the methodology for determining the minimum concentration of dalbavancin required to inhibit the initial formation of staphylococcal biofilms.
Workflow for MBIC Determination
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Materials:
-
Staphylococcus aureus or Staphylococcus epidermidis strains
-
Trypticase Soy Broth (TSB) supplemented with 1% glucose
-
Dalbavancin stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet (CV) solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the staphylococcal strain overnight in TSB at 37°C.
-
Dilute the overnight culture in fresh TSB with 1% glucose to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.
-
-
Dalbavancin Preparation:
-
Prepare a stock solution of dalbavancin in a suitable solvent (e.g., sterile distilled water with 5% DMSO).
-
Perform serial two-fold dilutions of dalbavancin in TSB with 1% glucose in the microtiter plate to achieve the desired concentration range (e.g., 0.0625 to 256 mg/L).[4]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 100 µL of the dalbavancin dilutions.
-
Include positive control wells (bacteria without dalbavancin) and negative control wells (broth only).
-
Incubate the plate at 37°C for 24 hours.[4]
-
-
Biofilm Quantification (Crystal Violet Staining):
-
Gently wash the wells twice with PBS to remove planktonic (non-adherent) bacteria.
-
Fix the biofilms by adding 200 µL of 99% methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.
-
Wash the wells thoroughly with tap water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.
-
-
MBIC Determination:
-
The MBIC is defined as the lowest concentration of dalbavancin that results in a significant inhibition of biofilm formation compared to the positive control.
-
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is designed to assess the concentration of dalbavancin required to eradicate a pre-formed, mature staphylococcal biofilm.
Workflow for MBEC Determination
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Materials:
-
Same as for Protocol 1, with the addition of:
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Sterile beads or sonicator
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial inoculum as described in Protocol 1.
-
Add 200 µL of the inoculum to each well of a 96-well microtiter plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Dalbavancin Treatment:
-
After incubation, carefully remove the planktonic bacteria by washing the wells twice with PBS.
-
Prepare serial dilutions of dalbavancin in fresh TSB with 1% glucose.
-
Add 200 µL of the dalbavancin dilutions to the wells containing the pre-formed biofilms.
-
Include a positive control (biofilm with no antibiotic) and a negative control (broth only).
-
Incubate the plate for a further 24 hours at 37°C.[4]
-
-
Quantification of Viable Cells (CFU Counting):
-
After the treatment period, wash the wells again with PBS to remove the antibiotic and any dead cells.
-
Add 200 µL of PBS to each well and disrupt the biofilm by scraping, vortexing with sterile beads, or sonication.
-
Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
-
MBEC Determination:
-
The MBEC is defined as the lowest concentration of dalbavancin that results in the eradication of the biofilm, often defined as no visible growth on the agar plates from the disrupted biofilm suspension.
-
Alternative Quantification Method: Real-Time Impedance Measurement
For a more dynamic assessment of biofilm formation and disruption, real-time impedance-based systems like the xCELLigence platform can be utilized.[1][2][7] This method measures changes in electrical impedance as bacteria adhere and form a biofilm on the electrodes at the bottom of the wells, providing a continuous, label-free readout of biofilm biomass.
Workflow for Real-Time Biofilm Analysis
Caption: Workflow for real-time analysis of biofilm formation using impedance measurement.
This technique allows for the real-time evaluation of dalbavancin's effect on both the initial attachment and the subsequent maturation phases of biofilm development.[1][2]
Conclusion
The methodologies described provide a robust framework for the in vitro evaluation of dalbavancin's activity against staphylococcal biofilms. The use of standardized protocols for determining MBIC and MBEC, coupled with quantitative endpoints such as crystal violet staining and CFU counting, allows for reproducible and comparable data. Advanced techniques like real-time impedance measurement can offer deeper insights into the dynamics of dalbavancin's interaction with biofilms. The consistent findings of dalbavancin's potent anti-biofilm activity in these assays underscore its potential as a valuable therapeutic option for biofilm-associated infections.[7]
References
- 1. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds [frontiersin.org]
- 3. Anti-biofilm activity of dalbavancin against methicillin-resistant Staphylococcus aureus (MRSA) isolated from human bone infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dalbavancin reduces biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of dalbavancin against biofilms of staphylococci isolated from prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dalbavancin Dosage in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dalbavancin (B606935) dosage and administration in preclinical animal models, drawing from various efficacy and pharmacokinetic studies. The following protocols and data are intended to serve as a guide for designing and conducting in vivo experiments to evaluate dalbavancin for the treatment of Gram-positive infections.
I. Quantitative Data Summary
The following tables summarize dalbavancin dosages used in various preclinical animal models. These data highlight the range of doses and regimens that have been demonstrated to be effective.
Table 1: Dalbavancin Dosage in Rat Models
| Animal Model | Infection Type | Route of Administration | Dosing Regimen | Key Findings | Reference |
| Sprague-Dawley Rat | Pharmacokinetics | Intravenous (IV) | Single 20 mg/kg dose | Terminal half-life of approximately 187 hours (8 days). Dual elimination via urine and feces.[1][2][3] | [1][2][3] |
| Sprague-Dawley Rat | Pharmacokinetics | Intravenous (IV) | Single 40 mg/kg dose | AUC(0–∞) of the main component B0 was significantly higher than other components. | [4] |
| Sprague-Dawley Rat | Implant-Related Osteomyelitis (MRSA) | Intraperitoneal (IP) | 20 mg/kg loading dose, then 10 mg/kg daily for 4 weeks | As effective as vancomycin (B549263) in reducing bacterial load in bone.[5] | [5] |
Table 2: Dalbavancin Dosage in Mouse Models
| Animal Model | Infection Type | Route of Administration | Dosing Regimen | Key Findings | Reference |
| Mouse | Skin Infection (MRSA) | Not Specified | 20 mg/kg on day 1 and 10 mg/kg on day 8 | Effective in reducing bacterial load in wounds and promoted faster wound healing compared to vancomycin.[6][7] | [6][7] |
| Mouse | Sepsis (S. aureus, S. pneumoniae) | Not Specified | Total doses of 30 to 480 mg/kg over six days with various intervals (12-72 hours) | Efficacy correlated with AUC/MIC and peak concentration/MIC. Lengthening the dosing interval improved treatment response.[8] | [8] |
| Neutropenic Mouse | Thigh Infection (S. aureus, S. pneumoniae) | Not Specified | Not Specified | The pharmacodynamic parameter that best correlated with efficacy was the area under the concentration-time curve (AUC)/MIC.[9] | [9] |
II. Experimental Protocols
A. Pharmacokinetic Study in Rats
This protocol is based on studies investigating the pharmacokinetic profile of dalbavancin in rats.[1][2][3]
Objective: To determine the pharmacokinetic parameters of dalbavancin in rats following intravenous administration.
Materials:
-
Dalbavancin for injection
-
Sterile 5% Dextrose in Water (D5W) for reconstitution
-
Sprague-Dawley rats
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., HPLC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize Sprague-Dawley rats to the laboratory environment. On the day of the study, anesthetize the animals and place an intravenous catheter for drug administration and blood sampling.
-
Dalbavancin Preparation: Reconstitute dalbavancin powder with sterile D5W to the desired concentration (e.g., for a 20 mg/kg dose).
-
Drug Administration: Administer the prepared dalbavancin solution intravenously to the rats as a single bolus injection.[1][2][3]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 3, 8, 24, 72, 144, and 216 hours post-dose) into tubes containing an anticoagulant.[4]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of dalbavancin using a validated analytical method such as HPLC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life, area under the curve (AUC), and clearance from the plasma concentration-time data.
B. Murine Skin Infection Model
This protocol is adapted from studies evaluating the efficacy of dalbavancin in a mouse model of MRSA skin infection.[6][7]
Objective: To assess the efficacy of dalbavancin in reducing bacterial load and promoting wound healing in a murine model of MRSA skin infection.
Materials:
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain
-
Mice
-
Anesthetic
-
Surgical instruments for creating a wound
-
Dalbavancin for injection
-
Vancomycin (as a comparator)
-
Sterile saline
-
Materials for bacterial enumeration (e.g., agar (B569324) plates)
-
Histology equipment
Procedure:
-
Infection: Anesthetize the mice and create a full-thickness skin wound. Inoculate the wound with a suspension of MRSA.
-
Treatment Groups: Divide the mice into treatment groups:
-
Treatment Administration: Administer the antibiotics as per the defined dosing schedule.
-
Outcome Assessment (e.g., at day 14):
III. Visualizations
Caption: Workflow for a preclinical pharmacokinetic study of dalbavancin.
Caption: Workflow for a murine skin infection efficacy study.
Caption: Mechanism of action of dalbavancin on the bacterial cell wall.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics and excretion of dalbavancin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous Quantification and Pharmacokinetic Study of Five Homologs of Dalbavancin in Rat Plasma Using UHPLC-MS/MS | MDPI [mdpi.com]
- 5. Dalbavancin for treatment of implant-related methicillin-resistant Staphylococcus aureus osteomyelitis in an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Dalbavancin in the treatment of complicated skin and soft-tissue infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
In Vivo Efficacy of Dalbavancin in a Granuloma Pouch Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vivo efficacy of dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic, utilizing the rat granuloma pouch model. This model is a well-established method for evaluating the efficacy of antimicrobial agents in a localized, inflamed environment that mimics certain aspects of human soft tissue infections. These notes and protocols are compiled from published research to guide the design and execution of similar preclinical studies.
Introduction
Dalbavancin is a bactericidal antibiotic effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby preventing cross-linking.[2][3][4][5][6] The unique lipophilic side chain of dalbavancin allows it to anchor to the bacterial membrane, enhancing its potency and contributing to its remarkably long half-life.[2][3][4][5] The granuloma pouch model offers a valuable platform to study the pharmacokinetic and pharmacodynamic properties of antibiotics like dalbavancin in an environment of a localized infection with an inflammatory exudate.[7][8][9]
Data Presentation: Efficacy of Dalbavancin
The following tables summarize the quantitative data on the efficacy of dalbavancin against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA in the rat granuloma pouch model. Data is compared with other relevant antibiotics, vancomycin (B549263) and linezolid.
Table 1: Efficacy of Dalbavancin against MSSA in the Rat Granuloma Pouch Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Time Post-Infection (hours) | Mean Bacterial Count (log CFU/mL of exudate) |
| Control | - | - | 24 | ~7.5 |
| 48 | ~8.0 | |||
| 96 | ~8.0 | |||
| Dalbavancin | 10 | Single i.v. dose | 24 | < Limit of Detection |
| 96 | No regrowth |
Data compiled from published studies.[7][10]
Table 2: Efficacy of Dalbavancin, Vancomycin, and Linezolid against MRSA in the Rat Granuloma Pouch Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Time Post-Infection (hours) | Mean Bacterial Count (log CFU/mL of exudate) |
| Control | - | - | 24 | ~7.5 |
| 120 | ~8.5 | |||
| Dalbavancin | 10 | Single i.v. dose | 24 | ~5.0 (>2 log reduction) |
| 120 | No regrowth | |||
| Vancomycin | 100 | Four i.m. doses | 24 | ~5.5 |
| 120 | No regrowth | |||
| Linezolid | 100 | Oral doses | 24 | ~6.0 |
| 48 | Regrowth started | |||
| Linezolid | 200 | Oral doses | 24 | ~5.5 |
| 48 | Regrowth started |
Data compiled from published studies. A single 10 mg/kg intravenous dose of dalbavancin was comparable to four 100 mg/kg intramuscular doses of vancomycin in preventing MRSA regrowth for up to 120 hours.[7][10][11]
Table 3: Pharmacokinetic Parameters of Dalbavancin in the Rat Granuloma Pouch Model
| Parameter | Value |
| Plasma to Pouch Exudate AUC Ratio | 1.01 |
This ratio indicates excellent penetration of dalbavancin into the inflammatory exudate of the granuloma pouch.[7][10][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the efficacy studies of dalbavancin in the rat granuloma pouch model.
Granuloma Pouch Model Induction in Rats
This protocol describes the creation of a subcutaneous pouch that develops a lining of granulomatous tissue.
Materials:
-
Male rats (specific strain, e.g., Sprague-Dawley, should be consistent within a study)
-
Sterile air
-
Irritant solution (e.g., 1% croton oil in olive oil)[8]
-
Syringes and needles
Procedure:
-
Acclimatize rats to the laboratory environment for at least one week prior to the experiment.[12]
-
Anesthetize the rat using an appropriate method.
-
Shave the dorsal area of the rat.
-
Inject a volume of sterile air (e.g., 20 mL) subcutaneously in the mid-dorsal region to create an air pouch.
-
After a few days (e.g., 2-3 days), inject a smaller volume of sterile air (e.g., 10 mL) to maintain the pouch.[12]
-
Approximately 6-7 days after the initial air injection, inject a small volume (e.g., 0.5 mL) of the irritant solution into the pouch to induce the formation of granulomatous tissue.[8]
-
Allow 7 to 10 days for the granuloma pouch to fully form before initiating the infection study. The pouch will be filled with a hemorrhagic exudate.[8][11]
Bacterial Infection of the Granuloma Pouch
This protocol outlines the procedure for inoculating the established granuloma pouch with S. aureus.
Materials:
-
Bacterial culture of MSSA or MRSA strain.
-
Sterile saline or appropriate broth.
-
Syringes and needles.
Procedure:
-
Prepare a bacterial suspension of the desired S. aureus strain (e.g., MSSA or MRSA) to a specific concentration (e.g., 10^7 CFU/mL).[11]
-
Anesthetize the rat with the established granuloma pouch.
-
Inject a defined volume of the bacterial suspension (e.g., 0.5 mL) directly into the granuloma pouch.
Administration of Dalbavancin and Comparator Antibiotics
This protocol details the administration of the test and control articles.
Materials:
-
Dalbavancin for injection.
-
Vancomycin for injection.
-
Linezolid for oral administration.
-
Sterile vehicle for injections (e.g., sterile water for injection, 0.9% saline).
-
Gavage needles for oral administration.
Procedure:
-
Dalbavancin: Administer as a single intravenous (i.v.) dose (e.g., 10 mg/kg) at a specified time post-infection (e.g., 2 hours for MSSA, 3 hours for MRSA).[11]
-
Vancomycin: Administer via intramuscular (i.m.) injection (e.g., 100 mg/kg). For multiple-dose regimens, administer at specified intervals (e.g., every 12 hours for a total of four doses).
-
Linezolid: Administer orally (p.o.) using a gavage needle (e.g., 100 or 200 mg/kg).
-
Control Group: Administer the vehicle used for the test articles following the same route and schedule.
Assessment of In Vivo Efficacy
This protocol describes the method for determining the bacterial load in the pouch exudate.
Materials:
-
Syringes and needles.
-
Sterile microcentrifuge tubes.
-
Phosphate-buffered saline (PBS) or sterile saline for dilutions.
-
Tryptic Soy Agar (TSA) plates or other suitable growth medium.
-
Incubator.
Procedure:
-
At predetermined time points post-treatment (e.g., 24, 48, 72, 96, 120 hours), anesthetize the rats.
-
Aseptically collect a sample of the pouch exudate using a syringe.
-
Perform serial dilutions of the exudate in sterile PBS or saline.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the bacterial concentration in CFU/mL of exudate.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of dalbavancin.
References
- 1. Dalbavancin in the treatment of complicated skin and soft-tissue infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dalbavancin - Wikipedia [en.wikipedia.org]
- 4. unmc.edu [unmc.edu]
- 5. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The granuloma pouch: an in vivo model for pharmacokinetic and chemotherapeutic investigations. I. Biochemical and histological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The granuloma pouch: an in vivo model for pharmacokinetic and chemotherapeutic investigations. II. Microbiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of dalbavancin against methicillin-resistant Staphylococcus aureus in the rat granuloma pouch infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Assessing Dalbavancin Activity Against MRSA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro and in vivo activity of dalbavancin (B606935) against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections outline standard susceptibility testing, time-kill kinetics, and biofilm eradication assays, complete with data presentation tables and workflow diagrams to ensure reproducibility and clarity.
Introduction to Dalbavancin and its Mechanism of Action
Dalbavancin is a second-generation lipoglycopeptide antibiotic with potent bactericidal activity against a broad range of Gram-positive bacteria, including MRSA.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][4] Dalbavancin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents the transpeptidation and transglycosylation steps essential for peptidoglycan cross-linking.[4] This disruption of cell wall integrity ultimately leads to bacterial cell death.[5] The unique lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, enhancing its affinity for the target and contributing to its prolonged half-life.[2][4][6]
Figure 1. Dalbavancin's mechanism of action targeting MRSA cell wall synthesis.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Determining the Minimum Inhibitory Concentration (MIC) is the most fundamental method for assessing the susceptibility of a bacterial isolate to an antimicrobial agent.
Experimental Protocol: Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][7]
-
Prepare MRSA Inoculum:
-
From a fresh (18-24 hour) culture of MRSA on a non-selective agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Dalbavancin Dilutions:
-
Prepare a stock solution of dalbavancin.
-
Perform serial two-fold dilutions of dalbavancin in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 4 µg/mL). For dalbavancin, it is crucial to supplement the broth with 0.002% polysorbate-80 to ensure accurate and reproducible results.[8][9]
-
-
Inoculation and Incubation:
-
Add the diluted MRSA inoculum to each well of the microtiter plate containing the dalbavancin dilutions.
-
Include a growth control well (MRSA inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth of the MRSA isolate.
-
Data Presentation
| MRSA Strain Type | Dalbavancin MIC Range (µg/mL) | Dalbavancin MIC₅₀ (µg/mL) | Dalbavancin MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.06 - 0.5 | 0.06 | 0.06 |
| Methicillin-Resistant S. aureus (MRSA) | 0.06 - 0.5 | 0.06 | 0.12 |
| Vancomycin-Intermediate S. aureus (VISA) | 0.06 - 1 | 0.06 | 0.25 |
| Linezolid-Resistant S. aureus | 0.03 - 0.06 | 0.06 | 0.06 |
Data compiled from multiple sources.[2][5][6][7][8][10]
Figure 2. Workflow for determining the MIC of dalbavancin against MRSA.
Time-Kill Kinetic Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Experimental Protocol
-
Prepare MRSA Inoculum:
-
Prepare a logarithmic-phase culture of MRSA in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Set Up Test Conditions:
-
Prepare flasks or tubes with CAMHB containing dalbavancin at various concentrations (e.g., 1x, 4x, 8x, and 16x the MIC).
-
Include a growth control (no antibiotic).
-
-
Inoculation and Sampling:
-
Inoculate the prepared flasks/tubes with the MRSA suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask/tube.
-
-
Quantify Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each dalbavancin concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Data Presentation
| Dalbavancin Concentration | Mean Log₁₀ CFU/mL Reduction at 24 hours |
| 1x MIC | ≥ 3 |
| 4x MIC | ≥ 3 |
| 8x MIC | ≥ 3 |
| 16x MIC | ≥ 3 |
At concentrations of ≥1 µg/ml, dalbavancin typically results in a ≥3-log₁₀ decrease in viable counts of MRSA within 24 hours.[8][11] A single 10 mg/kg dose of dalbavancin in a rat granuloma pouch model reduced the viable MRSA count by more than 2 log CFU/mL, with regrowth prevented for up to 120 hours.[10][12][13]
Figure 3. Workflow for performing a time-kill kinetic assay.
Biofilm Activity Assays
MRSA readily forms biofilms, which are associated with persistent infections and increased antibiotic tolerance. Assessing dalbavancin's activity against these structures is crucial.
Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC)
-
Biofilm Formation:
-
Grow MRSA in a suitable medium (e.g., Tryptic Soy Broth supplemented with 1% glucose) in the wells of a 96-well microtiter plate.
-
Incubate for 24 hours at 37°C to allow for biofilm formation.
-
-
Planktonic Cell Removal:
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
-
Antibiotic Challenge:
-
Add fresh medium containing serial dilutions of dalbavancin to the wells with the established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
-
MBEC Determination:
-
After incubation, remove the antibiotic-containing medium and wash the wells again with PBS.
-
Add fresh, antibiotic-free medium to the wells.
-
Disrupt the biofilms by scraping or sonication.
-
Plate the resuspended cells onto agar to determine the number of viable cells.
-
The MBEC is the minimum concentration of dalbavancin required to kill the biofilm-embedded bacteria.
-
Data Presentation
| MRSA Biofilm Metric | Dalbavancin Concentration (µg/mL) |
| MBIC (Minimum Biofilm Inhibitory Concentration) | 0.03 - 0.5 |
| MBEC (Minimum Biofilm Eradication Concentration) | 0.25 - 4 |
| MBEC₉₀ | 0.5 |
Dalbavancin has demonstrated potent activity against established MRSA biofilms, with an MBEC₉₀ of 0.5 µg/mL.[14][15] This is significantly lower than that of linezolid (B1675486) (8 µg/mL) and vancomycin (B549263) (4 µg/mL).[14][15]
Figure 4. Workflow for determining the MBEC of dalbavancin against MRSA biofilms.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for evaluating the efficacy of dalbavancin against MRSA. Adherence to standardized methodologies is critical for generating reliable and comparable data. Dalbavancin consistently demonstrates potent in vitro activity against planktonic and biofilm-associated MRSA, supporting its clinical utility in treating infections caused by this challenging pathogen.
References
- 1. liofilchem.net [liofilchem.net]
- 2. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unmc.edu [unmc.edu]
- 4. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 5. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Dalbavancin in the treatment of complicated skin and soft-tissue infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of dalbavancin against methicillin-resistant Staphylococcus aureus in the rat granuloma pouch infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Dalbavancin against Methicillin-Resistant Staphylococcus aureus in the Rat Granuloma Pouch Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Role of Extracellular DNA in Dalbavancin Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms in Patients with Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dalbavancin in Animal Models of Implant-Associated Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dalbavancin (B606935) in treating implant-associated infections in various animal models. The following sections detail the quantitative efficacy of dalbavancin, standardized experimental protocols derived from published studies, and visual representations of experimental workflows.
Introduction
Dalbavancin is a second-generation lipoglycopeptide antibiotic with potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen in implant-associated infections.[1][2] Its extended plasma half-life allows for infrequent dosing, making it an attractive option for long-term treatment often required for such infections.[3][4] Animal models are crucial for evaluating the in vivo efficacy of antibiotics like dalbavancin against bacterial biofilms on implant surfaces, which are notoriously difficult to eradicate.[1][5] This document summarizes key findings and methodologies from preclinical studies to guide future research and development.
Quantitative Data Presentation
The efficacy of dalbavancin has been evaluated in several animal models of implant-associated infections. The following tables summarize the quantitative outcomes from these studies, focusing on the reduction in bacterial burden.
Table 1: Efficacy of Dalbavancin in a Rat Model of MRSA Orthopaedic Implant-Associated Infection
| Treatment Group | Duration of Treatment | Bacterial Load on Implant (log10 CFU/mL) | Bacterial Load in Tibia (log10 CFU/g) | Histopathological Score (0-4) | Reference |
| Control (No Treatment) | 7 days | 6.04 | 5.45 | 3 (Severe) | [6][7][8] |
| Dalbavancin | 7 days | 5.38 | 3.26 | 2 (Moderate) | [6][7][8] |
| Dalbavancin | 14 days | 3.91 | 0.91 | 0 (No Infection) | [6][7][8] |
CFU: Colony-Forming Units. The histopathological score reflects the severity of infection, with 0 indicating no infection and 4 indicating severe infection.[6][7]
Table 2: Efficacy of Dalbavancin Monotherapy in a Rat Model of MRSA Implant-Related Osteomyelitis
| Treatment Group | Duration of Treatment | Bacterial Load in Osseous Tissue (log10 CFU/g) | Reference |
| Control (No Treatment) | 4 weeks | Not specified, but significantly higher than treatment groups | [3][4] |
| Dalbavancin (20 mg/kg loading dose, then 10 mg/kg daily) | 4 weeks | Significantly lower than control, comparable to vancomycin (B549263) | [3][4] |
| Vancomycin (50 mg/kg twice daily) | 4 weeks | Significantly lower than control | [3][4] |
Table 3: Efficacy of Dalbavancin in a Guinea Pig Model of Foreign-Body Infection with MRSA
| Treatment Group | Bacterial Eradication from Cages (%) | Prevention of Rifampicin (B610482) Resistance | Reference |
| Dalbavancin (80 mg/kg, single dose) in combination with Rifampicin | 36% | Yes | [9] |
| Dalbavancin (high dose) alone | Failed to eradicate biofilm | Not applicable | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on dalbavancin's use in animal models of implant-associated infections.
Protocol 1: Rat Model of Orthopaedic Implant-Associated Infection[6][7]
-
Bacterial Strain and Biofilm Formation:
-
A clinical isolate of MRSA from a human osteomyelitis case is used.
-
Biofilms are formed on the surface of stainless-steel screws by incubating them in a bacterial suspension.
-
-
Animal Model and Surgical Procedure:
-
Wistar rats are used for this model.
-
Under general anesthesia, a hole is drilled in the proximal tibia of the rats.
-
The screw with the pre-formed biofilm is inserted into the drilled hole.
-
-
Treatment Regimen:
-
Outcome Assessment:
-
At the end of the treatment period, the animals are euthanized.
-
The implant (screw) and the surrounding tibia are harvested.
-
To quantify the bacterial load, the implant is sonicated to detach the biofilm, and the bone is homogenized.[1]
-
Serial dilutions of the resulting bacterial suspensions are plated to determine the number of colony-forming units (CFU).
-
The tibia is also subjected to histopathological examination to assess the severity of the infection.[6][7]
-
Protocol 2: Rat Model of Implant-Related Osteomyelitis[3][4]
-
Bacterial Strain and Inoculation:
-
A clinical MRSA isolate is used.
-
A Kirschner-wire (K-wire) is inserted into the proximal tibia of Sprague-Dawley rats under anesthesia.
-
The MRSA isolate is injected into the tibial cavity.
-
-
Infection Establishment and Treatment:
-
The infection is allowed to establish for four weeks.
-
Animals are then randomized into control, dalbavancin, and vancomycin treatment groups.
-
Dalbavancin is administered with a loading dose followed by daily maintenance doses.
-
Vancomycin is administered twice daily.
-
Treatment is continued for four weeks.
-
-
Microbiological Examination:
-
Twenty-four hours after the last treatment dose, the animals are euthanized.
-
The tibias and K-wires are harvested for quantitative bacterial culture to determine the efficacy of the treatment.
-
Protocol 3: Mouse Model of Hematogenous Implant Infection[10][11]
-
Implant Preparation and Coating:
-
Small polymeric stent grafts are coated with a poly-L-lactic acid (PLLA) layer.
-
The PLLA layer is incorporated with dalbavancin or a combination of rifampicin and minocycline.
-
-
Infection and Implantation:
-
The coated stent grafts are colonized with S. aureus before implantation.
-
The colonized implants are inserted into the tail vein of mice.
-
-
Assessment of Hematogenous Spread:
-
The primary outcome is the prevention of hematogenous spread of the bacteria.
-
Colony-forming units (CFU) are determined in the blood, spleen, and kidneys at specified time points (e.g., 6 and 48 hours) after implantation.[10]
-
Local tissue reaction to the implant is assessed through histological analysis of tail cross-sections.
-
Systemic inflammatory response is evaluated by measuring plasma cytokine levels.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for animal models of implant-associated infections.
Logical Relationship Diagram for Dalbavancin Efficacy
Caption: Factors influencing dalbavancin efficacy in implant infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dalbavancin for the Treatment of Prosthetic Joint Infections: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dalbavancin for treatment of implant-related methicillin-resistant Staphylococcus aureus osteomyelitis in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of dalbavancin against MRSA biofilms in a rat model of orthopaedic implant-associated infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of dalbavancin against MRSA biofilms in a rat model of orthopaedic implant-associated infection (Journal Article) | OSTI.GOV [osti.gov]
- 9. Activity of dalbavancin, alone and in combination with rifampicin, against meticillin-resistant Staphylococcus aureus in a foreign-body infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Protocols for Evaluating Dalbavancin Synergy with Other Antibiotics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dalbavancin (B606935) is a second-generation lipoglycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its extended half-life allows for once-weekly dosing, offering a significant advantage in treating complex infections.[2] To enhance its efficacy, particularly against resistant strains, and to broaden its spectrum of activity, dalbavancin is often evaluated in combination with other antimicrobial agents. In vitro assays have demonstrated a synergistic effect when dalbavancin is combined with β-lactam antibiotics.[2][3][4][5]
These application notes provide detailed protocols for two common in vitro methods used to evaluate the synergistic potential of dalbavancin with other antibiotics: the checkerboard microdilution assay and the time-kill assay.
Data Presentation: Summary of In Vitro Synergy Studies
The following tables summarize the results from various studies investigating the synergistic activity of dalbavancin in combination with other antibiotics against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Dalbavancin Synergy Studies
| Organism Phenotype | Dalbavancin MIC Alone (mg/L) | Combination Agent | Dalbavancin MIC in Combination (mg/L) | Fold Reduction in Dalbavancin MIC | Reference |
| MRSA, hVISA, VISA, DNS | 0.0313 (MIC₅₀), 0.0625 (MIC₉₀) | Cefazolin, Cefepime, Ceftaroline, Ertapenem, Oxacillin | Variable | 0 to >5 two-fold dilutions | [2][5][6][7][8] |
| MRSA, hVISA, VISA | Not Specified | Ceftaroline | Not Specified | 62.5-fold | [9] |
| DNS, DNS-VISA | Not Specified | Cefazolin | Not Specified | 32-fold | [10] |
| MRSA | 0.03-0.12 (MIC Range) | Linezolid | Not Specified | Not Specified | [11] |
| MRSA | Not Specified | Oxacillin | Not Specified | Not Specified | [12] |
MRSA: Methicillin-resistant Staphylococcus aureus; hVISA: Heteroresistant vancomycin-intermediate S. aureus; VISA: Vancomycin-intermediate S. aureus; DNS: Daptomycin non-susceptible.
Table 2: Time-Kill Assay Results for Dalbavancin Synergy
| Organism Phenotype | Combination Agents | Synergy Observed | Reference |
| MRSA | Dalbavancin + Cefazolin | Yes (against all strains tested) | [5][6][7][8] |
| MRSA | Dalbavancin + Cefepime | Yes (against all strains tested) | [5][6][7][8] |
| MRSA | Dalbavancin + Ertapenem | Yes (against all strains tested) | [5][6][7][8] |
| MRSA | Dalbavancin + Ceftaroline | Yes (against all but one strain tested) | [5][6][7][8] |
| MRSA | Dalbavancin + Oxacillin | Yes (against 5 of 8 strains tested) | [5][6][7][8] |
| MRSA | Dalbavancin + Rifampicin | No synergy or antagonism | [13][14] |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[15][16] It involves testing serial dilutions of both agents, alone and in all possible combinations, against a standardized bacterial inoculum.
a. Materials
-
Dalbavancin analytical powder
-
Second antimicrobial agent
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polysorbate 80 (Tween 80)
-
Bacterial culture of the test organism (e.g., S. aureus)
-
Sterile V-shaped reservoirs
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for optical density measurement)
b. Protocol
-
Media Preparation: Prepare CAMHB according to the manufacturer's instructions. For dalbavancin testing, supplement the CAMHB with 0.002% polysorbate 80 to prevent the drug from adhering to plastic surfaces.
-
Antibiotic Stock Solutions: Prepare stock solutions of dalbavancin and the second antibiotic in a suitable solvent at a concentration at least four times higher than the highest concentration to be tested.
-
Plate Setup:
-
Dispense 50 µL of supplemented CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of dalbavancin to the wells in rows A through G. This will be the starting point for serial dilutions down the rows.
-
In the first row, add 50 µL of the highest concentration of the second antibiotic to the wells in columns 1 through 10. This will be the starting point for serial dilutions across the columns.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of dalbavancin down each column (from row A to G) by transferring 50 µL from each well to the one below it. Discard the final 50 µL from row G.
-
Perform two-fold serial dilutions of the second antibiotic across each row (from column 1 to 10) by transferring 50 µL from each well to the one to its right. Discard the final 50 µL from column 10.
-
Column 11 will contain only dilutions of dalbavancin, and row H will contain only dilutions of the second antibiotic, serving as controls for their individual Minimum Inhibitory Concentrations (MICs). Well H12 will be the growth control (no antibiotic).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.[8]
-
Incubation: Incubate the plate at 35°C for 16-24 hours.[8]
-
Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
c. Data Analysis: Fractional Inhibitory Concentration (FIC) Index
The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[17][7]
-
FIC of Dalbavancin (FIC A): (MIC of Dalbavancin in combination) / (MIC of Dalbavancin alone)
-
FIC of Second Antibiotic (FIC B): (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
-
FIC Index (FICI): FIC A + FIC B
The FICI is interpreted as follows:
Time-Kill Assay
Time-kill assays provide information on the rate and extent of bacterial killing by an antimicrobial agent or combination over time.
a. Materials
-
Dalbavancin analytical powder
-
Second antimicrobial agent
-
CAMHB supplemented with 0.002% polysorbate 80
-
Bacterial culture of the test organism
-
Sterile flasks or tubes
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Spiral plater (optional)
b. Protocol
-
Inoculum Preparation: Grow the test organism in supplemented CAMHB to the mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing fresh, pre-warmed supplemented CAMHB.
-
Antibiotic Addition: Add the antibiotics to the flasks at the desired concentrations (e.g., 0.5 x MIC).[2][5][6][7][8] Include the following controls:
-
Growth control (no antibiotic)
-
Dalbavancin alone
-
Second antibiotic alone
-
Dalbavancin + second antibiotic
-
-
Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[14]
-
Visualizations
Caption: Workflow of the Checkerboard Microdilution Assay.
Caption: Workflow of the Time-Kill Assay.
Caption: Proposed Synergistic Mechanism of Dalbavancin and β-Lactams.
References
- 1. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of dalbavancin alone and in combination with β-lactam antibiotics against resistant phenotypes of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. researchgate.net [researchgate.net]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. actascientific.com [actascientific.com]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
Application Notes: Dalbavancin in Skin and Soft Tissue Infection (SSTI) Models
Introduction
Dalbavancin (B606935) is a second-generation, semisynthetic lipoglycopeptide antibiotic with potent, bactericidal activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), which are common causes of acute bacterial skin and skin structure infections (ABSSSI).[1][2] Its distinctive pharmacokinetic profile, characterized by a long terminal half-life of approximately 14 days, allows for unique, infrequent dosing regimens, such as a single 1500 mg dose or a two-dose regimen (1000 mg followed by 500 mg one week later).[2][3][4] This offers a significant advantage for outpatient treatment or early hospital discharge.[2] These notes provide a summary of dalbavancin's application in preclinical SSTI models, detailing its in vitro potency and in vivo efficacy.
Data Presentation
In Vitro Activity of Dalbavancin
Dalbavancin consistently demonstrates superior in vitro potency against various Gram-positive isolates compared to other glycopeptides like vancomycin (B549263).[1] Its activity is characterized by low Minimum Inhibitory Concentration (MIC) values, particularly against S. aureus strains, including those with reduced susceptibility to other agents.
Table 1: Comparative In Vitro Susceptibility of Staphylococcus aureus to Dalbavancin
| Organism/Phenotype | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) | Comparator MIC₉₀ (mg/L) | Reference |
|---|---|---|---|---|
| S. aureus (Overall) | 0.03 | 0.03 | Vancomycin: 1 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | 0.03 | 0.03 | Daptomycin: 0.5 | [5] |
| S. aureus with Vancomycin MIC ≥2 mg/L | 0.06 | 0.12 | Vancomycin: 2 | [6] |
| Daptomycin-Nonsusceptible S. aureus | 0.06 | 0.12 | Daptomycin: 2 |[6] |
In Vitro Anti-Biofilm Activity
Dalbavancin has shown potent activity against MRSA biofilms, a critical factor in persistent and difficult-to-treat infections.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) against MRSA Biofilms
| Antibiotic | MBEC₉₀ (µg/mL) | MBEC Range (µg/mL) | Reference |
|---|---|---|---|
| Dalbavancin | 0.5 | 0.12 - 0.5 | [7] |
| Vancomycin | 4 | 2 - 8 | [7] |
| Linezolid | 8 | 2 - 8 |[7] |
In Vivo Efficacy in a Murine MRSA Wound Model
In a murine model of MRSA skin infection, dalbavancin treatment resulted in a significantly greater reduction in bacterial load compared to both untreated controls and vancomycin-treated animals.[8][9]
Table 3: Bacterial Load in Excised Wounds 14 Days Post-Infection
| Treatment Group | Dosing Regimen | Mean Bacterial Count (CFU/mL) | Log Reduction vs. Untreated | Reference |
|---|---|---|---|---|
| Untreated Control | N/A | 7.51 × 10⁸ | N/A | [9] |
| Vancomycin | 10 mg/kg, daily | 8.04 × 10⁶ | ~2.0 | [9] |
| Dalbavancin | 20 mg/kg Day 1, 10 mg/kg Day 8 | 8.71 × 10⁵ | ~3.0 |[9] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
The efficacy of dalbavancin is concentration-dependent and best predicted by the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[3][10]
Table 4: Key PK/PD Targets for Dalbavancin Efficacy
| Organism | PK/PD Index | Target for Bacteriostatic Effect | Reference |
|---|---|---|---|
| S. pneumoniae | fAUC₂₄/MIC | 17 ± 7 | [11] |
| S. aureus | fAUC₂₄/MIC | 265 ± 143 |[11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the reference broth microdilution method for determining the MIC of dalbavancin against Gram-positive organisms, adapted from CLSI guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dalbavancin analytical standard.
-
Polysorbate-80 (P-80).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Quality control strains (e.g., S. aureus ATCC 29213).
Procedure:
-
Preparation of Dalbavancin Stock: Prepare a stock solution of dalbavancin. Serially dilute the stock in CAMHB to create a range of concentrations for testing.
-
Supplementation with P-80: Add P-80 to the CAMHB to a final concentration of 0.002% to prevent dalbavancin binding to plastic surfaces.[5]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Plate Inoculation: Dispense 50 µL of the standardized inoculum into each well of the microtiter plate containing 50 µL of the serially diluted dalbavancin.
-
Incubation: Incubate the plates at 35°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Murine Model of MRSA SSTI
This protocol describes a model for evaluating the efficacy of dalbavancin in a surgically-induced MRSA skin wound, based on published studies.[8][9][12]
Materials:
-
6-8 week old male CD-1 mice.
-
Anesthetic (e.g., isoflurane).
-
Surgical tools (scalpel, forceps).
-
MRSA strain (e.g., ATCC 43300) prepared to ~1 × 10⁷ CFU.
-
Dalbavancin and comparator antibiotic (e.g., vancomycin) for injection.
-
Sterile saline.
Procedure:
-
Acclimatization: House animals in a controlled environment for at least 7 days prior to the experiment.
-
Anesthesia and Wound Creation: Anesthetize the mouse. Shave the dorsal surface and disinfect the skin. Create a full-thickness excisional wound using a 5-mm dermal biopsy punch.
-
Infection: Inoculate the wound bed directly with a 10 µL suspension containing the MRSA inoculum.
-
Treatment Administration:
-
Dalbavancin Group: Administer dalbavancin intraperitoneally (IP) at 20 mg/kg on Day 1 post-infection and 10 mg/kg on Day 8.[8][9]
-
Vancomycin Group: Administer vancomycin IP at 10 mg/kg daily for 14 days.[8][9]
-
Control Group: Administer sterile saline using the same volume and schedule as the treatment groups.
-
-
Endpoint Analysis (Day 14):
-
Humanely euthanize the mice.
-
Excise the entire wound bed and surrounding tissue.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).
-
A portion of the tissue can be fixed in formalin for histological analysis (e.g., H&E staining) to assess re-epithelialization and granulation tissue formation.[8][9]
-
Visualizations: Workflows and Pathways
References
- 1. journals.asm.org [journals.asm.org]
- 2. The role of dalbavancin in skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Extracellular DNA in Dalbavancin Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms in Patients with Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Evidence and Insights on Dalbavancin and Wound Healing in a Mouse Model of Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Analysis of dalbavancin in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacodynamic Activity of the Glycopeptide Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dalbavancin Non-Susceptible S. aureus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dalbavancin (B606935) non-susceptible Staphylococcus aureus strains in their experiments.
Frequently Asked Questions (FAQs)
1. My S. aureus isolate shows an elevated dalbavancin MIC. How can I confirm this result?
An elevated Minimum Inhibitory Concentration (MIC) for dalbavancin should be confirmed using a reference method to rule out technical error. The recommended method is broth microdilution (BMD) according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. It is crucial to supplement the cation-adjusted Mueller-Hinton broth (CAMHB) with 0.002% polysorbate-80 to prevent the drug from adhering to plastic surfaces, which can falsely elevate MIC readings.[1]
2. What are the common technical pitfalls when performing dalbavancin susceptibility testing?
Inconsistent dalbavancin MIC results can arise from several factors:
-
Absence of Polysorbate-80: Dalbavancin is a lipoglycopeptide that can adhere to plastic labware. Failure to add a surfactant like polysorbate-80 (final concentration of 0.002%) to the broth can lead to a lower effective drug concentration and falsely elevated MICs.[1]
-
Improper Solvent for Dalbavancin Stock: Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for preparing dalbavancin stock solutions.[1]
-
Incorrect Inoculum Density: Ensure the bacterial inoculum is prepared to a 0.5 McFarland standard to achieve a confluent or near-confluent lawn of growth.
-
Reading Errors with Etest: When using gradient strips like Etest, ensure the MIC is read at the point of complete inhibition of bacterial growth.
3. What is the expected dalbavancin MIC for susceptible S. aureus?
According to the U.S. Food and Drug Administration (FDA), S. aureus isolates with a dalbavancin MIC of ≤0.12 µg/mL are considered susceptible.[2] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has a breakpoint of ≤0.125 mg/L. Dalbavancin generally demonstrates potent activity against S. aureus, with MIC90 values (the MIC required to inhibit 90% of isolates) often reported at 0.06 µg/mL.[2]
4. My confirmed dalbavancin non-susceptible isolate also shows reduced susceptibility to vancomycin (B549263) and daptomycin (B549167). Is this expected?
Yes, cross-resistance between dalbavancin, vancomycin, and daptomycin has been observed.[3] The primary mechanism of dalbavancin non-susceptibility often involves modifications to the bacterial cell wall, which can also affect the activity of other glycopeptides and lipopeptides.
5. What are the known mechanisms of dalbavancin non-susceptibility in S. aureus?
The primary mechanisms of acquired dalbavancin non-susceptibility in S. aureus are:
-
Increased Cell Wall Thickness: A thicker peptidoglycan layer can trap dalbavancin molecules, preventing them from reaching their target at the cell membrane.
-
Mutations in the WalKR Two-Component System: The WalKR system is a key regulator of cell wall metabolism.[4][5][6] Mutations in the sensor kinase walK or the response regulator walR can lead to dysregulation of genes involved in cell wall synthesis and turnover, contributing to a resistant phenotype.
6. How can I investigate the potential mechanisms of resistance in my non-susceptible isolate?
To investigate the mechanisms of resistance, you can:
-
Measure Cell Wall Thickness: This can be done using Transmission Electron Microscopy (TEM).
-
Sequence Key Genes: Sequence the walK and walR genes to identify potential mutations. Whole-genome sequencing can provide a more comprehensive view of genetic changes.
Data Presentation
Table 1: Comparative MIC Values for Dalbavancin and Other Glycopeptides against S. aureus
| Antibiotic | Susceptible S. aureus MIC50/90 (µg/mL) | Daptomycin-Non-Susceptible S. aureus MIC50/90 (µg/mL) |
| Dalbavancin | 0.06 / 0.06 | 0.06 / 0.12 |
| Vancomycin | 1 / 1 | 2 / 2 |
| Daptomycin | 0.25 / 0.5 | - |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: Dalbavancin Broth Microdilution (BMD) Susceptibility Testing
This protocol is adapted from the CLSI M07 guidelines.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dalbavancin powder
-
Dimethyl sulfoxide (DMSO)
-
Polysorbate-80 (Tween 80)
-
96-well microtiter plates
-
S. aureus isolate
-
S. aureus ATCC 29213 (Quality Control strain)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Dalbavancin Stock Solution: Prepare a stock solution of dalbavancin in DMSO.
-
Working Solution: Prepare a working solution of dalbavancin in CAMHB supplemented with a final concentration of 0.002% polysorbate-80.
-
Serial Dilutions: Perform two-fold serial dilutions of the dalbavancin working solution in the 96-well plate using CAMHB with 0.002% polysorbate-80.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Quality Control: Test the S. aureus ATCC 29213 strain in parallel. The expected dalbavancin MIC range for this strain is 0.03-0.12 µg/mL.[7]
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.
Protocol 2: Transmission Electron Microscopy (TEM) for Cell Wall Thickness Measurement
Materials:
-
S. aureus cultures (test isolate and susceptible control)
-
Phosphate-buffered saline (PBS)
-
2.5% glutaraldehyde (B144438) in PBS (primary fixative)
-
1% osmium tetroxide in PBS (secondary fixative)
-
Ethanol (B145695) series (for dehydration)
-
Propylene (B89431) oxide
-
Epoxy resin
-
Uranyl acetate (B1210297) and lead citrate (B86180) (stains)
-
Transmission Electron Microscope
Procedure:
-
Cell Preparation: Grow S. aureus isolates to mid-log phase. Harvest the cells by centrifugation and wash with PBS.
-
Primary Fixation: Resuspend the cell pellet in 2.5% glutaraldehyde and incubate for at least 2 hours at 4°C.
-
Washing: Wash the fixed cells with PBS.
-
Secondary Fixation: Resuspend the cells in 1% osmium tetroxide for 1-2 hours at room temperature.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration: Infiltrate the samples with propylene oxide and then a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.
-
Embedding and Polymerization: Embed the samples in fresh epoxy resin and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a TEM. Capture images of cross-sectioned bacterial cells at high magnification.
-
Measurement: Measure the cell wall thickness of multiple cells for both the test and control isolates using image analysis software.
Visualizations
Caption: Troubleshooting workflow for dalbavancin non-susceptible S. aureus.
Caption: Simplified WalKR signaling pathway in S. aureus.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The WalKR System Controls Major Staphylococcal Virulence Genes and Is Involved in Triggering the Host Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Dalbavancin Dosage to Prevent In Vitro Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dalbavancin (B606935). The focus is on optimizing in vitro dosage to prevent the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dalbavancin, and how does resistance typically develop in vitro?
A1: Dalbavancin is a lipoglycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing cross-linking.[1][2] Resistance in vitro, particularly in Staphylococcus aureus, often emerges through mutations in genes associated with cell wall metabolism and regulation.[3] The most commonly implicated genes are part of the walKR two-component regulatory system (walK, walR), which controls cell wall homeostasis.[3][4] Mutations in these genes can lead to a thickened cell wall, trapping dalbavancin and preventing it from reaching its target.
Q2: What is the "mutant selection window" (MSW) and how does it relate to dalbavancin's long half-life?
A2: The mutant selection window (MSW) is a concentration range of an antibiotic that is high enough to inhibit susceptible bacteria but low enough to allow the growth of resistant mutants.[3] Dalbavancin's exceptionally long half-life (8.5–16 days) means that after administration, drug concentrations can remain within this MSW for an extended period.[3][5] This prolonged exposure can increase the selective pressure for the emergence of resistant subpopulations.[3][5]
Q3: Can in vitro exposure to dalbavancin lead to cross-resistance with other antibiotics?
A3: Yes, studies have shown that in vitro exposure to dalbavancin can select for mutants with reduced susceptibility not only to dalbavancin but also to other glycopeptides like vancomycin (B549263) and daptomycin.[3][6][7] This is often due to shared resistance mechanisms, such as mutations in the walKR system.[3] Interestingly, a "seesaw effect" has been observed where increased resistance to dalbavancin is sometimes accompanied by increased susceptibility to beta-lactam antibiotics.[3][6]
Troubleshooting Guides
Issue 1: Rapid emergence of dalbavancin resistance in a continuous in vitro model.
-
Possible Cause: The initial inoculum was too high, increasing the probability of pre-existing resistant subpopulations. In vitro models have used inoculums around 5 x 108 CFU.[3]
-
Troubleshooting Steps:
-
Optimize Inoculum Density: Reduce the starting bacterial concentration to a level that is clinically relevant but minimizes the chances of selecting for pre-existing resistant mutants.
-
Simulate Human Pharmacokinetics: Ensure your in vitro model accurately simulates the free-drug concentrations and the long half-life of dalbavancin observed in humans.[8] A common approach is to simulate the post-distributional pharmacokinetic exposures.[3][4][5]
-
Monitor Drug Concentrations: Regularly measure the dalbavancin concentration in your model to confirm it follows the intended pharmacokinetic profile.
-
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) results for dalbavancin.
-
Possible Cause 1: Dalbavancin adheres to plastic surfaces, which can reduce the effective concentration in the assay.
-
Troubleshooting Step 1: Supplement the broth medium with a surfactant like Polysorbate 80 (P-80) at a final concentration of 0.002% to prevent the drug from binding to plastic.[9][10][11]
-
Possible Cause 2: The solvent used to prepare the dalbavancin stock solution may affect its stability and activity.
-
Troubleshooting Step 2: Use dimethyl sulfoxide (B87167) (DMSO) as the solvent for preparing dalbavancin stock solutions.[9]
-
Possible Cause 3: Variations in the testing methodology.
-
Troubleshooting Step 3: Strictly adhere to standardized broth microdilution (BMD) protocols from recognized bodies like the Clinical and Laboratory Standards Institute (CLSI).[9]
Issue 3: Difficulty in generating stable dalbavancin-resistant mutants through serial passage.
-
Possible Cause: The incremental increases in dalbavancin concentration between passages are too large, killing off emerging mutants before they can adapt.
-
Troubleshooting Steps:
-
Use Sub-MIC Concentrations: Begin the serial passage experiment with dalbavancin concentrations below the initial MIC.
-
Gradual Dose Escalation: Increase the dalbavancin concentration in small, incremental steps for each subsequent passage.
-
Extended Incubation: Allow for sufficient incubation time to permit the growth of less-susceptible subpopulations.
-
Experimental Protocols & Data
Table 1: Summary of In Vitro Dalbavancin Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
| Parameter | Value | Organism(s) | Reference |
| fAUC/MIC for Bacteriostatic Effect (24h) | 36 | S. aureus | [8][12] |
| fAUC/MIC for Bacteriostatic Effect (120h) | 55 | S. aureus | [8][12] |
| fAUC/MIC for Bacteriostatic Effect (240h) | 100 | S. aureus | [8][12] |
| fAUC/MIC for 2-log Reduction (24h) | 214 | S. aureus | [8][12] |
| fAUC/MIC for 2-log Reduction (120h) | 195 | S. aureus | [8][12] |
| fAUC/MIC for 2-log Reduction (240h) | 331 | S. aureus | [8][12] |
| Simulated Half-life (in vitro model) | 204 hours | MRSA, MSSA | [3][4][5] |
| Simulated fCmax (1500mg single dose) | 9.9 µg/mL | MRSA, MSSA | [3][4][5] |
Table 2: Dalbavancin MICs for Quality Control Strains
| Quality Control Strain | Dalbavancin MIC Range (µg/mL) | Reference |
| S. aureus ATCC® 29213 | 0.03 - 0.12 | [9] |
| E. faecalis ATCC® 29212 | 0.06 - 0.25 | [9] |
Detailed Methodologies
1. Broth Microdilution (BMD) for Dalbavancin MIC Determination [9]
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), Polysorbate 80 (P-80), Dimethyl sulfoxide (DMSO), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland.
-
Procedure:
-
Prepare a stock solution of dalbavancin in DMSO.
-
Supplement CAMHB with P-80 to a final concentration of 0.002%.
-
Perform serial two-fold dilutions of dalbavancin in the P-80 supplemented CAMHB in the microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth.
-
2. In Vitro PK/PD Model (One-Compartment Model) [3]
-
Objective: To simulate the human pharmacokinetic profile of dalbavancin and study the emergence of resistance over an extended period.
-
Apparatus: A one-compartment glass model with a reciprocating syringe pump network.
-
Procedure:
-
Prefill the model with Mueller-Hinton broth supplemented with 0.002% P-80.
-
Introduce a starting bacterial inoculum (e.g., ~6.5 log10 CFU/mL).
-
Administer a single bolus of dalbavancin to achieve the desired initial free-drug concentration (e.g., 9.9 mg/L to simulate a 1500 mg dose).
-
Continuously add fresh medium and remove waste medium and drug using the syringe pump, calibrated to simulate the desired half-life (e.g., 204 hours).
-
Run the model for an extended period (e.g., 28 days).
-
Collect samples daily to enumerate surviving colonies on drug-free and dalbavancin-supplemented agar (B569324) plates to screen for resistance.
-
Visualizations
Caption: Workflow for an in vitro PK/PD model to study dalbavancin resistance.
Caption: Signaling pathway for dalbavancin resistance via WalKR mutations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Emerging resistance in Staphylococcus epidermidis during dalbavancin exposure: a case report and in vitro analysis of isolates from prosthetic joint infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dalbavancin exposure in vitro selects for dalbavancin-nonsusceptible and vancomycin-intermediate strains of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dalbavancin exposure in vitro selects for dalbavancin-non-susceptible and vancomycin-intermediate strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pascal-usc.primo.exlibrisgroup.com [pascal-usc.primo.exlibrisgroup.com]
- 7. Dalbavancin-resistant Staphylococcus epidermidis in vivo selection following a prosthetic joint infection: phenotypic and genomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bactericidal Activity and Resistance Development Profiling of Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamics of dalbavancin studied in an in vitro pharmacokinetic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dalbavancin Precipitation in Saline Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting dalbavancin (B606935) precipitation in saline solutions. Adherence to the protocols outlined below is critical for maintaining the stability and efficacy of dalbavancin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does dalbavancin precipitate in saline solutions?
A1: Saline-based infusion solutions are known to cause the precipitation of dalbavancin.[1][2][3][4][5] The exact mechanism of this incompatibility is not fully elucidated in the provided search results, but it is a consistently reported issue. Therefore, the use of saline (sodium chloride) solutions for reconstitution or dilution of dalbavancin is strictly contraindicated.
Q2: What are the recommended solvents for reconstituting and diluting dalbavancin?
A2: To avoid precipitation, dalbavancin for injection must be reconstituted with either Sterile Water for Injection, USP, or 5% Dextrose Injection, USP.[1][2][4] Subsequently, the reconstituted solution should only be diluted with 5% Dextrose Injection, USP.[1][2][4]
Q3: What is the recommended final concentration of dalbavancin for administration?
A3: The final concentration of the diluted dalbavancin solution must be between 1 mg/mL and 5 mg/mL.[1][2][3][4]
Q4: How should I properly reconstitute lyophilized dalbavancin powder?
A4: Reconstitute each 500 mg vial of dalbavancin with 25 mL of Sterile Water for Injection, USP, or 5% Dextrose Injection, USP.[1][2][4] To prevent foaming, gently swirl and invert the vial until the contents are completely dissolved. Do not shake the vial.[1][2][3][6] The reconstituted solution will have a concentration of 20 mg/mL.[1][2][3]
Q5: What are the proper storage conditions for reconstituted and diluted dalbavancin solutions?
A5: Reconstituted vials and diluted solutions of dalbavancin may be stored either refrigerated at 2 to 8 °C (36 to 46 °F) or at a controlled room temperature of 20 to 25 °C (68 to 77 °F).[1][3] It is important not to freeze the solutions.[1][2][3][4] The total time from reconstitution to dilution to administration should not exceed 48 hours.[1][2][4]
Troubleshooting Guide
Issue: Precipitation observed in the dalbavancin solution.
This guide will help you identify the potential cause of precipitation and provide corrective actions.
Caption: Troubleshooting logic for dalbavancin precipitation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reconstitution Volume | 25 mL per 500 mg vial | [1][2][3][4] |
| Reconstituted Concentration | 20 mg/mL | [1][2][3] |
| Final Diluted Concentration | 1 mg/mL to 5 mg/mL | [1][2][3][4] |
| Storage Temperature (Refrigerated) | 2 to 8 °C (36 to 46 °F) | [1][3] |
| Storage Temperature (Room Temp) | 20 to 25 °C (68 to 77 °F) | [1][3] |
| Maximum Storage Time (Post-Reconstitution) | 48 hours | [1][2][4] |
| Infusion Time | 30 minutes | [1][2][6] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of Dalbavancin
This protocol describes the standard procedure for preparing a dalbavancin solution for experimental use.
Caption: Dalbavancin reconstitution and dilution workflow.
Protocol 2: Kinetic Solubility Assay
This protocol outlines a high-throughput method to determine the kinetic solubility of a compound like dalbavancin in different buffer systems.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of dalbavancin in an organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Preparation of Assay Plates: Dispense the aqueous buffers to be tested (e.g., saline, phosphate-buffered saline, 5% dextrose) into the wells of a microplate.
-
Compound Addition: Add the dalbavancin stock solution to the aqueous buffers in increasing concentrations.
-
Incubation: Incubate the microplate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.
-
Data Analysis: Determine the lowest concentration at which precipitation occurs for each buffer. This represents the kinetic solubility.
Mechanism of Action
Dalbavancin is a lipoglycopeptide antibiotic that inhibits bacterial cell wall synthesis.
Caption: Mechanism of action of dalbavancin.
References
Technical Support Center: Challenges in Dalbavancin Efficacy Against Vancomycin-Resistant Enterococci
This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of dalbavancin (B606935) against vancomycin-resistant enterococci (VRE). It provides troubleshooting guides for common experimental issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving dalbavancin resistance in VRE?
A1: The principal mechanism of resistance to dalbavancin in VRE is the alteration of the antibiotic's target, the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) of peptidoglycan precursors.[1][2] This change is mediated by the van gene clusters, which substitute D-Ala-D-Ala with either D-alanyl-D-lactate (D-Ala-D-Lac), primarily by vanA and vanB operons, or D-alanyl-D-serine (D-Ala-D-Ser) by other van types.[1] This modification reduces the binding affinity of glycopeptide antibiotics, including dalbavancin, to the cell wall precursors, thereby compromising their inhibitory effect on cell wall synthesis.[1][2]
Q2: How does the specific van genotype (vanA vs. vanB) influence dalbavancin's effectiveness?
A2: The genotype of VRE significantly impacts dalbavancin's efficacy. Dalbavancin generally demonstrates better in vitro activity against vanB-positive VRE compared to vanA-positive VRE.[3][4][5] The vanA gene cluster typically confers higher-level resistance to glycopeptides.[3] In contrast, dalbavancin is not an inducer of the vanB operon, which can contribute to its retained activity against these isolates.[6] However, it is important to note that in vitro susceptibility does not always perfectly predict clinical outcomes.
Q3: What is the impact of biofilm formation on the efficacy of dalbavancin against VRE?
A3: Biofilm formation presents a significant challenge to dalbavancin efficacy. Enterococci are known to form robust biofilms, which act as a physical barrier, impeding antibiotic penetration.[7][8][9] Bacteria within a biofilm also exhibit altered metabolic states and gene expression, which can further decrease their susceptibility to antimicrobial agents.[7][8][9] While dalbavancin has shown some activity against biofilms of vancomycin-susceptible enterococci, its effectiveness is substantially reduced against VRE biofilms.[10] Studies have shown that the minimum biofilm inhibitory concentrations (MBICs) and minimum biofilm bactericidal concentrations (MBBCs) of dalbavancin are significantly higher for VRE isolates.[10]
Q4: Can heteroresistance be a factor in dalbavancin treatment failure against VRE?
A4: Heteroresistance, a phenomenon where a subpopulation of bacteria exhibits higher resistance than the main population, can be a contributing factor to treatment failure. While specific studies on dalbavancin heteroresistance in VRE are emerging, it is a known issue with other glycopeptides and Gram-positive organisms.[6] The presence of a resistant subpopulation might not be detected by standard MIC testing but could be selected for during therapy, leading to clinical failure.
Troubleshooting Guides
Issue 1: High variability in dalbavancin Minimum Inhibitory Concentration (MIC) results for VRE isolates.
-
Potential Cause: Non-standardized testing methodology.
-
Troubleshooting Steps:
-
Strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[11]
-
Ensure the use of cation-adjusted Mueller-Hinton broth.
-
Crucially, supplement the broth with polysorbate 80 (P-80) at a final concentration of 0.002% to prevent dalbavancin from binding to plastic surfaces of the microtiter plates, which can lead to falsely elevated MICs.
-
Verify the inoculum density to be approximately 5 x 10^5 CFU/mL.
-
Incubate plates at 35°C for 16-20 hours.[12]
-
-
-
Potential Cause: Isolate contamination or misidentification.
-
Troubleshooting Steps:
-
Before performing MIC testing, streak the VRE isolate for purity on an appropriate agar (B569324) medium.
-
Confirm the species identification and the presence of the van gene (vanA or vanB) using molecular methods such as PCR.
-
-
Issue 2: Discrepancy between in vitro dalbavancin susceptibility and in vivo efficacy in animal models.
-
Potential Cause: Suboptimal pharmacokinetic/pharmacodynamic (PK/PD) parameters.
-
Troubleshooting Steps:
-
Dalbavancin has a very long half-life.[13][14] Ensure the dosing regimen in your animal model is designed to achieve exposures (fAUC/MIC) that are relevant to humans.
-
The free area under the concentration-time curve to MIC ratio (fAUC/MIC) is the PK/PD index that best correlates with dalbavancin efficacy.[14]
-
Measure dalbavancin concentrations in the plasma and at the site of infection in your animal model to confirm that target exposures are being met.
-
-
-
Potential Cause: The presence of biofilms in the in vivo model.
-
Troubleshooting Steps:
-
If your model involves foreign bodies (e.g., catheters, implants), biofilm formation is highly likely.
-
Assess the biofilm-forming capacity of your VRE strains in vitro prior to in vivo studies.
-
Consider incorporating endpoints in your animal model that specifically assess the activity of dalbavancin against the biofilm-associated bacteria, such as quantitative culture of the explanted foreign body.
-
-
Data Presentation
Table 1: Comparative In Vitro Activity of Dalbavancin Against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci
| Organism | Vancomycin (B549263) Susceptibility | Dalbavancin MIC50 (µg/mL) | Dalbavancin MIC90 (µg/mL) |
| Enterococcus faecalis | Susceptible | ≤0.06 | 0.125 |
| Enterococcus faecium | Resistant (vanA) | >16 | >16 |
| Enterococcus faecium | Resistant (vanB) | 0.06 | 0.12 |
Note: Data compiled from multiple sources for illustrative purposes. Actual values may vary.[3][10]
Experimental Protocols
Protocol 1: Broth Microdilution for Dalbavancin MIC Determination Against VRE
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Polysorbate 80 (P-80).
-
Dalbavancin analytical powder.
-
96-well microtiter plates.
-
VRE isolates grown overnight on appropriate agar.
-
-
Prepare Media:
-
Supplement CAMHB with P-80 to a final concentration of 0.002%.
-
-
Prepare Dalbavancin Stock:
-
Prepare a stock solution of dalbavancin in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute further in the supplemented CAMHB.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of dalbavancin in the 96-well plates using the supplemented CAMHB to achieve the desired final concentration range.
-
-
Prepare Inoculum:
-
Suspend VRE colonies in saline to match a 0.5 McFarland standard.
-
Dilute this suspension in supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate at 35°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth.
-
Mandatory Visualization
Caption: Workflow for Dalbavancin MIC Testing Against VRE.
Caption: Dalbavancin Action and VRE Resistance Mechanism.
References
- 1. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial spectrum and potency of dalbavancin tested against clinical isolates from Europe and North America (2003): initial results from an international surveillance protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutics for Vancomycin-Resistant Enterococcal Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biofilm-Related Infections in Gram-Positive Bacteria and the Potential Role of the Long-Acting Agent Dalbavancin [frontiersin.org]
- 8. Biofilm-Related Infections in Gram-Positive Bacteria and the Potential Role of the Long-Acting Agent Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biofilm-Related Infections in Gram-Positive Bacteria and the Potential Role of the Long-Acting Agent Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dalbavancin is active in vitro against biofilms formed by dalbavancin-susceptible enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EUCAST: Dalbavancin MIC distributions and ECOFFs [eucast.org]
- 12. liofilchem.net [liofilchem.net]
- 13. Dalbavancin Population Pharmacokinetic Modeling and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Dalbavancin's Efficacy Against Mature Bacterial Biofilms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve dalbavancin's activity against mature bacterial biofilms in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is dalbavancin (B606935) often more effective against biofilms than other glycopeptides like vancomycin (B549263)?
A1: Dalbavancin demonstrates superior activity against biofilms, particularly those formed by Staphylococcus aureus and Staphylococcus epidermidis, for several reasons. Its unique lipophilic side chain allows for better anchoring to the bacterial cell membrane, which is thought to facilitate penetration into the biofilm matrix.[1] This mechanism, combined with the inhibition of bacterial cell wall synthesis, contributes to its enhanced efficacy.[1][2] Studies have shown that dalbavancin has a lower minimum biofilm eradication concentration (MBEC) compared to vancomycin and linezolid (B1675486) against MRSA strains.[3]
Q2: What is the most common strategy to enhance dalbavancin's activity against mature biofilms?
A2: The most widely investigated and promising strategy is combination therapy. Combining dalbavancin with other antimicrobial agents can lead to synergistic or additive effects, resulting in improved biofilm eradication.
Q3: Which antibiotics show synergy with dalbavancin against biofilms?
A3: Rifampicin (B610482) is a frequently cited synergistic partner for dalbavancin against staphylococcal biofilms.[4][5][6] This combination has been shown to be effective in eradicating biofilms and preventing the emergence of rifampicin-resistant strains.[4][7] Additionally, β-lactam antibiotics, such as oxacillin, cefazolin, and ceftaroline, have demonstrated synergistic effects with dalbavancin against various resistant phenotypes of S. aureus.[8] Recent research also suggests that lytic phages can work synergistically with dalbavancin to eradicate vancomycin-resistant enterococci (VRE) biofilms.[9][10]
Q4: Can biofilm matrix components affect dalbavancin's activity?
A4: Yes, components of the biofilm matrix can influence dalbavancin's efficacy. For instance, the presence of extracellular DNA (eDNA) in the biofilm matrix of MRSA has been shown to reduce dalbavancin's activity.[3] Higher concentrations of eDNA were associated with increased tolerance to dalbavancin.[3] This suggests that targeting the biofilm matrix, for example with DNase, could be a potential strategy to enhance dalbavancin's effectiveness.[3]
Q5: Are there compounds that can have an antagonistic effect when combined with dalbavancin against biofilms?
A5: Yes, not all combinations are beneficial. For example, one study found that the combination of N-acetylcysteine (NAC) with dalbavancin had an antagonistic effect, hampering the antibiotic's inhibitory action and in some cases even inducing biofilm formation in S. aureus.[11][12] This highlights the importance of empirical testing for synergy and antagonism before proceeding with combination experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Dalbavancin Efficacy Against Mature Biofilms in a Microtiter Plate Assay.
-
Possible Cause 1: Insufficient Drug Concentration. The concentration of dalbavancin required to inhibit or eradicate a biofilm (MBIC/MBEC) is significantly higher than the minimum inhibitory concentration (MIC) for planktonic bacteria.[2]
-
Troubleshooting Step: Determine the MBEC of dalbavancin for your specific bacterial strain. This is typically done by growing a mature biofilm in a 96-well plate, then exposing it to a range of dalbavancin concentrations for 24 hours before quantifying the remaining viable bacteria.
-
-
Possible Cause 2: Biofilm Age and Maturity. The effectiveness of dalbavancin can decrease as biofilms mature and develop a more robust extracellular matrix.
-
Troubleshooting Step: Standardize the age of the biofilm used in your experiments (e.g., 24-hour or 48-hour biofilms). If working with highly mature biofilms, consider combination therapies or agents that can disrupt the biofilm matrix.
-
-
Possible Cause 3: Strain-Specific Differences. Biofilm-forming capacity and susceptibility to dalbavancin can vary significantly between different bacterial strains.[11]
-
Troubleshooting Step: Characterize the biofilm-forming ability of your strains before conducting extensive experiments. Always include appropriate control strains in your assays.
-
Issue 2: Difficulty Quantifying Biofilm Reduction After Dalbavancin Treatment.
-
Possible Cause 1: Inappropriate Quantification Method. Crystal violet (CV) staining measures total biofilm biomass, including dead cells and matrix material, which may not accurately reflect the reduction in viable bacteria.
-
Troubleshooting Step: Use a method that quantifies viable cells, such as colony-forming unit (CFU) counting after sonication and plating of the biofilm.[5][6] Alternatively, metabolic assays (e.g., using resazurin (B115843) or XTT) can provide an indication of cell viability.
-
-
Possible Cause 2: Incomplete Removal of Planktonic Cells. Residual planktonic cells can interfere with the quantification of the biofilm-embedded bacteria.
-
Troubleshooting Step: Ensure thorough washing of the biofilms with a suitable buffer (e.g., phosphate-buffered saline) before quantification to remove any non-adherent, planktonic bacteria.[13]
-
Issue 3: Combination of Dalbavancin with a Second Agent Does Not Show Synergy.
-
Possible Cause 1: Antagonistic Interaction. As noted with N-acetylcysteine, some compounds can have an antagonistic effect with dalbavancin.[11][12]
-
Troubleshooting Step: Perform a checkerboard assay to systematically evaluate the interaction between dalbavancin and the second agent across a range of concentrations. This will help identify synergistic, additive, indifferent, or antagonistic interactions.
-
-
Possible Cause 2: Suboptimal Concentrations. Synergy is often dependent on the specific concentrations of the combined agents.
-
Troubleshooting Step: In your checkerboard assay, ensure you test a wide range of concentrations for both dalbavancin and the partner drug, typically spanning from well below to well above their individual MBECs.
-
Data Presentation
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Dalbavancin and Comparators Against Staphylococcal Biofilms
| Organism | Antibiotic | MBEC range (µg/mL) | MBEC90 (µg/mL) | Reference |
| MRSA | Dalbavancin | 0.12 - 0.5 | 0.5 | [3] |
| MRSA | Linezolid | 2 - 8 | 8 | [3] |
| MRSA | Vancomycin | 2 - 8 | 4 | [3] |
| S. aureus | Dalbavancin | 1 - 4 | N/A | [14] |
| S. epidermidis | Dalbavancin | 2 - 16 | N/A | [14] |
Table 2: Efficacy of Dalbavancin Combination Therapies Against Biofilms
| Combination | Organism | Model | Outcome | Reference |
| Dalbavancin + Rifampicin | MRSA | Animal foreign-body infection | Cured 36% of infected cages and prevented rifampicin resistance. | [7] |
| Dalbavancin + Ficin | S. aureus & S. epidermidis | In vitro | More efficient than dalbavancin alone in preventing growth on established biofilms. | [2][12] |
| Dalbavancin + β-lactams (e.g., oxacillin) | MRSA | In vitro time-kill assays | Synergistic activity against various resistant phenotypes. | [8] |
| Dalbavancin + Lytic Phages | VRE (E. faecalis) | In vitro | Complete eradication of biofilms. | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
-
Bacterial Culture Preparation: Inoculate a single colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.
-
Biofilm Formation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^7 CFU/mL) in fresh broth. Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully aspirate the planktonic bacteria from the wells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any non-adherent cells.
-
Antibiotic Challenge: Prepare serial twofold dilutions of dalbavancin in fresh broth. Add 200 µL of each dilution to the biofilm-containing wells. Include a growth control well with no antibiotic.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Quantification of Viable Cells:
-
Aspirate the antibiotic-containing medium from the wells and wash the biofilms twice with PBS.
-
Add 200 µL of PBS to each well and sonicate the plate for 10-15 minutes to detach the biofilm.
-
Perform serial dilutions of the resulting bacterial suspension and plate onto appropriate agar (B569324) plates.
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFUs).
-
-
MBEC Determination: The MBEC is defined as the lowest concentration of dalbavancin that results in a predetermined reduction (e.g., ≥3-log10) in CFU/mL compared to the growth control.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Biofilm Formation: Grow a mature biofilm in a 96-well plate as described in Protocol 1.
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of dalbavancin (Drug A) horizontally across the plate.
-
Prepare serial twofold dilutions of the second antibiotic (Drug B) vertically down the plate.
-
The final plate will contain various combinations of concentrations of both drugs. Include wells with each drug alone and a growth control.
-
-
Antibiotic Challenge and Incubation: After washing the mature biofilms, add the antibiotic combinations to the respective wells and incubate for 24 hours at 37°C.
-
Quantification: Quantify the remaining viable bacteria in each well using CFU counting as described in Protocol 1.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine synergy, additivity, or antagonism.
Visualizations
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Caption: Logical relationships of agents combined with dalbavancin against biofilms.
References
- 1. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 2. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Extracellular DNA in Dalbavancin Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms in Patients with Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biofilm-Related Infections in Gram-Positive Bacteria and the Potential Role of the Long-Acting Agent Dalbavancin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro additive effects of dalbavancin and rifampicin against biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of dalbavancin, alone and in combination with rifampicin, against meticillin-resistant Staphylococcus aureus in a foreign-body infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of dalbavancin alone and in combination with β-lactam antibiotics against resistant phenotypes of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds [frontiersin.org]
- 12. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dalbavancin reduces biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalbavancin resistance selection in prolonged exposure studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the selection of dalbavancin (B606935) resistance during prolonged exposure studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected timeline for the emergence of dalbavancin resistance in prolonged in vitro studies?
A1: The emergence of resistance to dalbavancin in prolonged in vitro models can be observed relatively early. In simulated pharmacokinetic/pharmacodynamic (PK/PD) models, isolates with an eight-fold increase in the minimum inhibitory concentration (MIC) for dalbavancin have been detected as early as day 4 of the experiment. By day 28, it is common to observe much more significant increases in MIC, ranging from 64 to 128-fold.
Q2: What are the typical MIC shifts observed for dalbavancin and other antibiotics in resistant isolates?
A2: Prolonged exposure to dalbavancin not only selects for resistance to dalbavancin itself but also frequently results in cross-resistance to other glycopeptides and lipopeptides. A summary of typical MIC shifts observed in Staphylococcus aureus is provided in the table below.
| Antibiotic | Fold-Increase in MIC | Susceptibility Breakpoint Status |
| Dalbavancin | 64 to 128-fold | Exceeded |
| Vancomycin | 4 to 16-fold | Exceeded |
| Daptomycin | 4 to 16-fold | Exceeded |
| β-lactams | Generally decreased 2 to 8-fold | Increased susceptibility (seesaw effect) |
Q3: What are the key genetic mutations associated with dalbavancin resistance?
A3: Whole-genome sequencing of dalbavancin-resistant isolates has consistently identified mutations in genes associated with the WalKR two-component regulatory system (TCS). The WalKR system is crucial for cell wall biosynthesis and regulation of autolytic activity. Mutations have been reported in walK, walR, and associated genes like stp1 and atl. Other genes where mutations have been observed include apt and scrA. In some instances, mutations in rpoB, the gene encoding the beta subunit of bacterial RNA polymerase, have also been linked to reduced dalbavancin susceptibility.
Q4: What is the "seesaw effect" observed with β-lactam antibiotics?
A4: The "seesaw effect" refers to the phenomenon where the development of resistance to dalbavancin is accompanied by a paradoxical increase in susceptibility to β-lactam antibiotics. In many dalbavancin-resistant isolates, the MICs for various β-lactams have been observed to decrease by two- to eight-fold. This effect is not universal, and in some isolates, an increase in β-lactam MICs has been noted.
Troubleshooting Guide
Issue: Difficulty reproducing the selection of high-level dalbavancin resistance in an in vitro model.
Troubleshooting Steps:
-
Verify the Pharmacokinetic Simulation: Ensure that the simulated pharmacokinetic profile of dalbavancin accurately reflects clinically relevant post-distributional exposures. A single-dose (1500 mg) simulation should have a free maximum concentration (fCmax) of approximately 9.9 µg/mL and a β-elimination half-life of around 204 hours.
-
Duration of the Experiment: The experiment should be conducted for a sufficiently long period. While initial signs of resistance can appear within the first week, high-level resistance typically requires a longer exposure, up to 28 days.
-
Bacterial Strain Selection: The selection of resistant mutants can be strain-dependent. The use of multiple strains of methicillin-resistant Staphylococcus aureus (MRSA) is recommended to ensure the observed phenomenon is not an artifact of a single strain.
-
Resistance Screening: Implement a robust daily screening protocol. This should involve plating samples on agar (B569324) supplemented with varying concentrations of dalbavancin to detect the emergence of less susceptible subpopulations.
Experimental Protocols
Protocol 1: In Vitro PK/PD Model for Dalbavancin Resistance Selection
This protocol outlines the methodology for simulating the pharmacokinetic profile of a single 1500 mg dose of dalbavancin over a 28-day period to select for resistant S. aureus.
Materials:
-
In vitro PK/PD model apparatus (e.g., one-compartment model with a central reservoir)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strains
-
Tryptic Soy Broth (TSB)
-
Dalbavancin analytical powder
-
Tryptic Soy Agar (TSA) plates
-
TSA plates supplemented with varying concentrations of dalbavancin (0.0625 mg/L to 3 mg/L)
-
Polysorbate 80 (PS80)
Procedure:
-
Model Setup: Prepare the in vitro PK/PD model. The central reservoir should contain TSB.
-
Inoculum Preparation: Prepare a starting inoculum of the MRSA strain to a final concentration of approximately 10^6 CFU/mL in the central reservoir.
-
Dalbavancin Simulation: Introduce dalbavancin to the central reservoir to achieve a starting fCmax of 9.9 µg/mL. Simulate the β-elimination half-life of 204 hours by diluting the medium in the central reservoir with fresh TSB at a constant rate.
-
Sampling: Collect samples from the central reservoir at least daily for 28 days (672 hours).
-
Bacterial Enumeration: Enumerate surviving colonies by plating serial dilutions of the collected samples on drug-free TSA plates.
-
Resistance Screening: Plate 100 µL aliquots of undiluted sample onto TSA plates supplemented with 0.002% PS80 and varying concentrations of dalbavancin.
-
Incubation: Incubate all plates at 36°C and examine for growth at 24 and 48 hours.
-
Isolate Characterization: Colonies growing on dalbavancin-supplemented plates should be subcultured and subjected to MIC testing for dalbavancin, vancomycin, daptomycin, and β-lactams. Isolates of interest should be preserved for whole-genome sequencing.
Visualizations
Caption: Experimental workflow for in vitro selection of dalbavancin resistance.
Caption: Proposed WalKR signaling pathway and sites of resistance mutations.
Technical Support Center: Dalbavancin Susceptibility in Clinical Isolates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating reduced dalbavancin (B606935) susceptibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dalbavancin?
A1: Dalbavancin is a lipoglycopeptide antibiotic. Its bactericidal activity comes from interfering with bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of nascent peptidoglycan chains, which prevents the cross-linking (transpeptidation and transglycosylation) of disaccharide subunits, ultimately disrupting cell wall integrity and leading to bacterial cell death[1][2][3].
Q2: What are the known mechanisms leading to reduced dalbavancin susceptibility in Staphylococcus aureus?
A2: Reduced susceptibility to dalbavancin in S. aureus is multifactorial and often involves genetic mutations that lead to phenotypic changes. Key mechanisms include:
-
Cell Wall Thickening: An increase in the thickness of the bacterial cell wall can trap dalbavancin molecules, preventing them from reaching their target site[4][5][6]. This is a common phenotype observed in vancomycin-intermediate S. aureus (VISA) strains[7][8].
-
Mutations in Two-Component Systems (TCS): Mutations in genes regulating cell wall metabolism are frequently observed. The WalKR (YycFG) system is most commonly implicated. Mutations in walK (histidine kinase) or walR (response regulator), as well as associated genes like stp1 and atl, are linked to reduced susceptibility to dalbavancin, vancomycin (B549263), and daptomycin[9][10][11]. The VraTSR system, which senses cell wall damage, can also be involved[10][12][13].
-
Mutations in Other Genes: Mutations in rpoB (RNA polymerase beta subunit) and genes for penicillin-binding proteins like pbp2 (B1193376) have also been identified in dalbavancin-resistant isolates[5][6].
Q3: Is there cross-resistance between dalbavancin and other antibiotics?
A3: Yes, cross-resistance is a significant concern. In vitro exposure to dalbavancin can select for mutants with reduced susceptibility to vancomycin and daptomycin[9][10][14][11]. This is often linked to shared resistance mechanisms, such as mutations in the walKR operon[14][11]. Conversely, dalbavancin generally retains potent activity against isolates that are non-susceptible to linezolid (B1675486) or tigecycline[2][15][16].
Q4: What is the "seesaw effect" observed with dalbavancin resistance?
A4: The seesaw effect refers to the phenomenon where the development of resistance to dalbavancin is accompanied by increased susceptibility to β-lactam antibiotics[9][10]. While the exact mechanism is still under investigation, it is thought to be related to alterations in cell wall metabolism and penicillin-binding proteins (PBPs) regulated by systems like WalKR[10][14].
Troubleshooting Experimental Assays
Q5: My dalbavancin Minimum Inhibitory Concentration (MIC) values are inconsistent or higher than expected. What could be the cause?
A5: Inconsistent or erroneously high dalbavancin MICs are often due to the physicochemical properties of the large lipoglycopeptide molecule. Common issues include:
-
Adherence to Plastics: Dalbavancin can adhere to the plastic surfaces of microtiter plates, reducing the effective concentration of the drug in the medium and leading to falsely elevated MICs[17][18].
-
Improper Solvent: Using a solvent other than dimethyl sulfoxide (B87167) (DMSO) for the stock solution can lead to poor solubility and inaccurate results[17][18][19].
-
Absence of Surfactant: The absence of a surfactant like Polysorbate-80 (P-80) in the broth medium is a primary cause of variability. P-80 prevents the drug from binding to plasticware[17][18][19].
To troubleshoot, ensure your protocol includes:
-
Use of DMSO to prepare the dalbavancin stock solution[17].
-
Addition of Polysorbate-80 (P-80) to the final broth microdilution wells to achieve a final concentration of 0.002%[1][18][19]. This is a critical step for obtaining accurate and reproducible results.
-
Allowing testing materials (e.g., MIC test strips) to reach room temperature for approximately 30 minutes before use to prevent condensation[20].
Q6: I am observing a paradoxical "Eagle effect" in my experiments. What is it and is it relevant to dalbavancin?
A6: The Eagle effect is a paradoxical phenomenon where an antimicrobial agent shows reduced bactericidal activity at very high concentrations compared to lower, optimal concentrations[21][22]. While this has been observed with vancomycin against Clostridium difficile, studies have shown that dalbavancin does not typically exhibit this effect[23][24]. If you observe this phenomenon, it is more likely an experimental artifact. Re-verify your serial dilutions and consider repeating the experiment with a fresh preparation of the drug.
Q7: Can I use vancomycin susceptibility as a surrogate for dalbavancin susceptibility?
A7: For many common Gram-positive organisms like S. aureus, vancomycin susceptibility can be a reliable predictor of dalbavancin susceptibility[25][26]. Studies have shown a high concordance rate, where vancomycin-susceptible isolates are also susceptible to dalbavancin[26]. However, dalbavancin may still be active against some vancomycin-intermediate S. aureus (VISA) strains[17][26]. Therefore, if a VISA phenotype is suspected or for critical clinical isolates, direct susceptibility testing of dalbavancin is recommended[17].
Data on Dalbavancin Susceptibility & Resistance
Table 1: Dalbavancin MIC Distribution Against S. aureus Subsets Data compiled from a U.S. surveillance study.
| Isolate Phenotype | Number of Isolates | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) | % Susceptible (≤0.12 mg/L) |
| All S. aureus | 59,903 | 0.06 | 0.06 | 99.7% |
| Vancomycin-intermediate (VISA) | 1,141 | 0.06 | 0.12 | 99.3% |
| Daptomycin non-susceptible | 48 | 0.06 | 0.12 | 97.9% |
| Linezolid-resistant | 25 | 0.06 | 0.06 | 100.0% |
| Source: Adapted from data presented in ASM Journals[15][16] |
Table 2: MIC Changes in MRSA After In Vitro Dalbavancin Exposure Illustrates cross-resistance and the seesaw effect.
| Antibiotic | Fold Change in MIC (Log₂) | Susceptibility Interpretation Change |
| Dalbavancin | 64 to 128-fold increase | Susceptible → Resistant |
| Vancomycin | 4 to 16-fold increase | Susceptible → Intermediate/Resistant |
| Daptomycin | 4 to 16-fold increase | Susceptible → Non-susceptible |
| β-Lactams | 2 to 8-fold decrease | Resistant → More Susceptible |
| Source: Data from an in vitro pharmacokinetic/pharmacodynamic model study[9][10][12] |
Table 3: Common Genetic Mutations Associated with Reduced Dalbavancin Susceptibility in S. aureus
| Gene(s) | Function | Associated Phenotype |
| walK, walR | Two-component system regulating cell wall metabolism | Cross-resistance to vancomycin and daptomycin |
| rpoB | RNA polymerase subunit | Reduced susceptibility to dalbavancin and rifampicin |
| pbp2 | Penicillin-binding protein | Altered cell wall synthesis |
| vraTSR | Three-component system, senses cell wall stress | Contributes to glycopeptide resistance |
| Source: Compiled from multiple genomic studies[5][6][9][10] |
Detailed Experimental Protocols
Protocol 1: Dalbavancin Broth Microdilution (BMD) MIC Testing This method is based on CLSI guidelines with modifications specific to dalbavancin.
-
Stock Solution Preparation:
-
Medium Preparation:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
Crucially, supplement the CAMHB with Polysorbate-80 (P-80) to achieve a final concentration of 0.002% in the microtiter plate wells [17][18][19]. For example, add 20 µL of a 1% P-80 stock solution to 10 mL of CAMHB. For testing streptococci, supplement with 2-5% lysed horse blood[17][19].
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard[17].
-
Within 15 minutes, dilute this suspension in the P-80 supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well[17].
-
-
Plate Inoculation and Incubation:
-
Dispense the diluted drug concentrations and the final bacterial inoculum into the wells of a 96-well microtiter plate.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air[20].
-
-
Reading Results:
Protocol 2: Dalbavancin MIC Test Strip (MTS) Assay
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the BMD protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube[20].
-
Swab the entire surface of a Mueller-Hinton agar (B569324) plate (use MHA with 5% sheep blood for streptococci) three times, rotating the plate 60 degrees after each application to ensure confluent growth[20][27].
-
Allow the agar surface to dry completely (5-15 minutes) before applying the strip[20].
-
-
MTS Application:
-
Incubation:
-
Reading Results:
Visualized Workflows and Pathways
Caption: Workflow for investigating reduced dalbavancin susceptibility.
Caption: The WalKR two-component system and impact of mutations.
Caption: Logical relationship of the dalbavancin/β-lactam seesaw effect.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Emerging resistance in Staphylococcus epidermidis during dalbavancin exposure: a case report and in vitro analysis of isolates from prosthetic joint infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus: development of resistance to an antibiotic described for the first time [meduniwien.ac.at]
- 5. Unraveling novel mutation patterns and morphological variations in two dalbavancin-resistant MRSA strains in Austria using whole genome sequencing and transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Dalbavancin against Refractory Multidrug-Resistant (MDR) Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell wall thickness and the molecular mechanism of heterogeneous vancomycin‐intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dalbavancin exposure in vitro selects for dalbavancin-non-susceptible and vancomycin-intermediate strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dalbavancin exposure in vitro selects for dalbavancin-nonsusceptible and vancomycin-intermediate strains of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emergence of Dalbavancin, Vancomycin, and Daptomycin Nonsusceptible Staphylococcus aureus in a Patient Treated With Dalbavancin: Case Report and Isolate Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. liofilchem.net [liofilchem.net]
- 21. The Eagle Effect and Antibiotic-Induced Persistence: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
- 23. Detection and Investigation of Eagle Effect Resistance to Vancomycin in Clostridium difficile With an ATP-Bioluminescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection and Investigation of Eagle Effect Resistance to Vancomycin in Clostridium difficile With an ATP-Bioluminescence Assay | Semantic Scholar [semanticscholar.org]
- 25. unmc.edu [unmc.edu]
- 26. researchgate.net [researchgate.net]
- 27. liofilchem.com [liofilchem.com]
Refinement of dalbavancin treatment protocols in animal infection models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dalbavancin (B606935) in animal infection models. The information is compiled from various studies to assist in the refinement of experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosing regimen for dalbavancin in a rat model of MRSA osteomyelitis?
For rat models of MRSA osteomyelitis, both 7-day and 14-day treatment protocols with dalbavancin have proven effective.[1][2] A common regimen involves an initial loading dose followed by daily maintenance doses. For instance, a loading dose of 20 mg/kg followed by 10 mg/kg once daily intraperitoneally has been used.[3] Studies have shown that a 14-day course of treatment results in a more significant reduction in bacterial load compared to a 7-day course.[2][3]
Q2: How does the efficacy of dalbavancin compare to vancomycin (B549263) in animal models of deep sternal wound infection?
In a rat model of MRSA deep sternal wound infection with osteomyelitis, dalbavancin treatment for 14 days was found to be superior to saline and showed similar efficacy to vancomycin in reducing sternal bone MRSA counts.[1] A 14-day treatment with dalbavancin resulted in a greater than 3-log reduction in bone colony-forming units (CFU).[1]
Q3: What is the pharmacokinetic profile of dalbavancin in rats?
Dalbavancin exhibits a long terminal half-life in rats, approximately 187 hours (about 8 days).[4] It is eliminated through both renal and fecal routes, with about two-thirds of the drug excreted in urine and one-third in feces.[4][5] This long half-life supports infrequent dosing regimens.[6][7] The area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio is the pharmacodynamic parameter that best correlates with dalbavancin's efficacy.[6][7]
Q4: Can dalbavancin be used to treat biofilm-associated orthopedic implant infections in animal models?
Yes, dalbavancin has demonstrated efficacy against MRSA biofilms in a rat model of orthopedic implant-associated infection.[3] A 14-day treatment regimen significantly reduced the bacterial load on both the implant and the surrounding bone tissue compared to a 7-day treatment and an untreated control group.[3]
Q5: What administration routes have been successfully used for dalbavancin in animal studies?
Intraperitoneal (IP) and intravenous (IV) routes have been commonly used for dalbavancin administration in animal models.[1][2][3][4] The choice of administration route may depend on the specific experimental design and infection model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in bacterial load between animals in the same treatment group. | Inconsistent initial inoculum size. Variation in the surgical procedure for inducing infection. Differences in animal health status. | Standardize the bacterial inoculum preparation and administration. Ensure consistent surgical technique and sterile conditions. Acclimatize animals properly and monitor for any signs of illness prior to infection. |
| Lower than expected efficacy of dalbavancin. | Suboptimal dosing regimen (dose or duration). Emergence of bacterial resistance (unlikely with dalbavancin but possible). Poor drug penetration to the site of infection. | Review the literature for established effective dosing regimens for your specific animal and infection model. Consider a longer treatment duration or a higher dose, supported by pharmacokinetic data.[2][3] Perform susceptibility testing on bacteria isolated from treated animals. While dalbavancin generally shows good tissue penetration, especially in bone, ensure the infection model doesn't create a barrier to drug delivery.[3] |
| Adverse events or mortality in treated animals. | Drug toxicity at the administered dose. Complications from the infection or surgical procedure. | While dalbavancin is generally well-tolerated, consider reducing the dose if toxicity is suspected.[8] Refine the surgical and post-operative care protocols to minimize complications. |
| Difficulty in establishing a consistent infection model. | Bacterial strain with low virulence in the chosen animal model. Inadequate method of inducing infection. | Use a well-characterized, virulent bacterial strain known to cause the desired infection. Refine the infection induction protocol, for example, by using a foreign body (e.g., implant) to promote biofilm formation in orthopedic infections.[3] |
Quantitative Data Summary
Table 1: Efficacy of Dalbavancin in a Rat Model of MRSA Sternal Osteomyelitis [1]
| Treatment Group | Duration | Mean Log10 CFU/gram of Sternal Bone (Reduction vs. Saline) |
| Saline | 7 days | - |
| Dalbavancin | 7 days | 0.75 log reduction |
| Saline | 14 days | - |
| Dalbavancin | 14 days | >3 log reduction |
| Vancomycin | 14 days | Similar to Dalbavancin |
Table 2: Efficacy of Dalbavancin in a Rat Model of MRSA Orthopedic Implant-Associated Infection [3]
| Treatment Group | Duration | Mean Bacterial Load on Implant (CFU/mL) | Mean Bacterial Load in Tibia (CFU/g) |
| Control (NaCl) | 7 days | 1.1 x 10⁶ | 2.8 x 10⁵ |
| Dalbavancin | 7 days | 2.4 x 10⁵ | 1.8 x 10³ |
| Dalbavancin | 14 days | 8.2 x 10³ | 8.2 |
Table 3: Pharmacokinetic Parameters of Dalbavancin in Rats (20 mg/kg IV dose) [4]
| Parameter | Value |
| Terminal Half-life (t½) | ~187 hours (~8 days) |
| Route of Elimination | Urine (~67%) and Feces (~33%) |
Experimental Protocols
Rat Model of MRSA Sternal Osteomyelitis[1]
-
Animal Model: Wistar rats.
-
Bacterial Strain: A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Infection Induction:
-
Anesthetize the rats.
-
Perform a mid-sternal surgical wound.
-
Inject the MRSA strain directly into the sternum.
-
-
Treatment:
-
Administer dalbavancin, vancomycin, or saline intraperitoneally for 7 or 14 days.
-
-
Efficacy Evaluation:
-
Euthanize the animals.
-
Harvest the sternum and spleen.
-
Homogenize the tissues and perform viable bacterial counts (CFU/gram of tissue).
-
Determine antibacterial efficacy by the reduction in bacterial counts compared to the saline control group.
-
Rat Model of MRSA Orthopedic Implant-Associated Infection[3]
-
Animal Model: Wistar rats.
-
Bacterial Strain: An MRSA strain isolated from a human case of osteomyelitis.
-
Infection Induction:
-
Promote biofilm formation on surgical screws by incubating them with the MRSA strain.
-
Anesthetize the rats.
-
Insert the biofilm-coated screws into the proximal tibia.
-
-
Treatment:
-
Group 1 (7 days): Administer a loading dose of dalbavancin (20 mg/kg, IP) on day 1, followed by 10 mg/kg/day for the next 6 days.
-
Group 2 (14 days): Administer a loading dose of dalbavancin (20 mg/kg, IP) on day 1, followed by 10 mg/kg/day for the next 13 days.
-
Control Group: Receive isotonic NaCl solution intraperitoneally.
-
-
Efficacy Evaluation:
-
Euthanize the animals.
-
Harvest the implant and the tibia.
-
Determine the bacterial load (CFU/mL for the implant via sonication and CFU/g for the bone via homogenization and plating).
-
Visualizations
Caption: Experimental workflow for a rat model of MRSA sternal osteomyelitis.
Caption: Experimental workflow for a rat model of orthopedic implant-associated infection.
References
- 1. Efficacy of dalbavancin in the treatment of MRSA rat sternal osteomyelitis with mediastinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of dalbavancin in a rat model of methicillin-resistant Staphylococcus aureus (MRSA)-osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics and excretion of dalbavancin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. [Analysis of dalbavancin in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dalbavancin in the treatment of complicated skin and soft-tissue infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Extracellular DNA on Dalbavancin Activity in Biofilms
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of extracellular DNA (eDNA) on the efficacy of dalbavancin (B606935) against bacterial biofilms. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced dalbavancin activity against our Staphylococcus aureus biofilms. What could be the underlying cause?
A1: Reduced dalbavancin efficacy against S. aureus biofilms can be attributed to a high concentration of extracellular DNA (eDNA) within the biofilm matrix.[1][2][3] eDNA is a key structural component of many bacterial biofilms, including those of MRSA, and has been shown to interfere with the activity of positively charged antibiotics like dalbavancin.[4] The negatively charged phosphate (B84403) backbone of eDNA is thought to bind to the positively charged dalbavancin, thereby limiting its penetration into the biofilm and access to bacterial cells.[4]
Troubleshooting Steps:
-
Quantify eDNA in your biofilms: A higher amount of eDNA has been correlated with increased tolerance to dalbavancin.[1][2]
-
Consider DNase treatment: The addition of DNase I can degrade the eDNA matrix, potentially increasing dalbavancin's effectiveness.[4][5] DNase treatment has been shown to significantly reduce the initial attachment of MRSA strains, a crucial step in biofilm formation.[4][5]
-
Evaluate the biofilm-forming capacity of your strain: Strong biofilm producers may have a more robust matrix with higher eDNA content, contributing to reduced antibiotic susceptibility.[1][2]
Q2: We noticed an increase in the amount of eDNA in our biofilms after treatment with dalbavancin. Is this a typical observation?
A2: Yes, this is a documented phenomenon. Studies have shown that exposure of MRSA biofilms to the Minimal Biofilm Eradication Concentration (MBEC90) of dalbavancin can lead to a significant increase in the relative abundance of eDNA compared to untreated biofilms.[1][2][5] This suggests a drug-related effect that may contribute to antimicrobial tolerance.[1][2]
Q3: How does the presence of exogenous DNA affect dalbavancin's activity?
A3: The addition of exogenous DNA, such as salmon sperm DNA, has been experimentally shown to protect biofilm cells from dalbavancin.[4][5] This external DNA can increase the Minimal Biofilm Eradication Concentration (MBEC90) of dalbavancin, indicating a reduction in the antibiotic's efficacy.[1][2] This further supports the hypothesis that eDNA in the biofilm matrix can bind to and sequester dalbavancin.
Q4: Is the impact of eDNA on antibiotic efficacy specific to dalbavancin?
A4: The effect of eDNA on cationic antibiotics is not exclusive to dalbavancin. A similar interaction has been observed with other glycopeptide antibiotics like vancomycin, which is also positively charged.[4] In contrast, the activity of linezolid (B1675486) does not appear to be significantly affected by the levels of eDNA in the biofilm matrix.[4][5]
Q5: What is the proposed mechanism for eDNA-mediated reduction in dalbavancin activity?
A5: The primary proposed mechanism is an electrostatic interaction between the negatively charged phosphate backbone of eDNA and the positively charged dalbavancin molecule.[4] This binding is thought to sequester the antibiotic within the biofilm matrix, preventing it from reaching its target site on the bacterial cell wall.[4] Dalbavancin's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[6] By impeding the antibiotic's access to this target, eDNA contributes to the overall tolerance of the biofilm.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies on the interaction between dalbavancin and bacterial biofilms.
Table 1: Comparative Anti-Biofilm Activity of Dalbavancin
| Antibiotic | MBEC90 (μg/mL) | Range (μg/mL) |
| Dalbavancin | 0.5 | 0.12 - 0.5 |
| Linezolid | 8 | 2 - 8 |
| Vancomycin | 4 | 2 - 8 |
MBEC90: Minimal Biofilm Eradication Concentration required to eradicate 90% of the biofilm. Data from a study on biofilm-producing MRSA strains.[4]
Table 2: Impact of DNase I Treatment on Biofilm Formation
| Treatment | Reduction in Initial Attachment (%) |
| DNase I | 26.0 ± 20.4 |
This demonstrates the role of eDNA in the initial stages of MRSA biofilm formation.[4][5]
Experimental Protocols
1. Quantification of eDNA in Biofilms
This protocol outlines a method for quantifying eDNA within a mature biofilm.
-
Biofilm Culture: Grow bacterial biofilms in a suitable medium (e.g., Tryptic Soy Broth) on a surface such as a 96-well microtiter plate for a specified period (e.g., 20 hours).
-
eDNA Staining:
-
Gently wash the biofilms to remove planktonic cells.
-
Stain the biofilms with a cell-impermeable DNA-binding dye (e.g., TOTO-1).
-
To differentiate live and dead cells, a viability stain (e.g., Live/Dead assay) can be used concurrently.
-
-
Microscopy:
-
Visualize the stained biofilms using fluorescence microscopy (e.g., Apotome microscopy).
-
Capture images of both the eDNA stain and the live/dead cell stains.
-
-
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity corresponding to the eDNA.
-
Normalize the eDNA signal to the signal from viable cells to determine the relative abundance of eDNA.
-
2. Determination of Minimal Biofilm Eradication Concentration (MBEC)
This protocol describes how to determine the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.
-
Biofilm Formation: Grow biofilms in a 96-well plate or a similar device for 24 hours.
-
Antibiotic Challenge:
-
Carefully remove the growth medium and wash the biofilms to remove non-adherent cells.
-
Add fresh medium containing serial dilutions of the antibiotic (e.g., dalbavancin) to the wells.
-
Include a growth control well with no antibiotic.
-
-
Incubation: Incubate the plate for another 24 hours.
-
Viability Assessment:
-
After incubation, remove the antibiotic-containing medium and wash the biofilms.
-
Determine the viability of the remaining biofilm cells. This can be done by:
-
Adding a viability indicator dye (e.g., resazurin) and measuring the colorimetric or fluorometric change.
-
Disrupting the biofilm through sonication and performing colony-forming unit (CFU) counts on agar (B569324) plates.
-
-
-
MBEC Determination: The MBEC is the lowest concentration of the antibiotic that results in no viable cells.
Visualizations
Logical Relationship between eDNA and Dalbavancin Activity
Caption: Interaction between eDNA and dalbavancin in a biofilm.
Experimental Workflow for Assessing eDNA Impact
Caption: Workflow for evaluating eDNA's effect on dalbavancin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Role of Extracellular DNA in Dalbavancin Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms in Patients with Skin and Soft Tissue Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Role of Extracellular DNA in Dalbavancin Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms in Patients with Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
Technical Support Center: Mitigating Dalbavancin Cross-Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dalbavancin (B606935). The information provided addresses specific issues related to the emergence of dalbavancin cross-resistance and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dalbavancin?
Dalbavancin is a second-generation lipoglycopeptide antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall and ultimately leading to bacterial cell death.[1][2] The lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, which enhances its activity.
Q2: What are the known mechanisms of dalbavancin cross-resistance?
The primary mechanism of dalbavancin cross-resistance involves mutations in the two-component regulatory system WalKR.[3][4] This system plays a crucial role in regulating cell wall metabolism. Mutations in the sensor kinase gene walK are most commonly associated with reduced susceptibility to dalbavancin, which can also lead to cross-resistance against other glycopeptides like vancomycin (B549263) and lipopeptides like daptomycin.[3][5] Other genes where mutations have been observed in dalbavancin-resistant strains include rpoB, apt, stp1, and atl.[3][4]
Q3: We observed a significant increase in the dalbavancin MIC for our S. aureus isolate after exposure. What genetic changes should we investigate?
An increase in the dalbavancin MIC is often linked to mutations in the walKR operon. Specifically, you should sequence the walK gene to look for nonsynonymous single-nucleotide polymorphisms (SNPs) or deletions.[5][6] For example, a 4-amino-acid deletion in the walK gene has been associated with a 4-fold increase in the dalbavancin MIC.[5] Additionally, investigate for mutations in the rpoB gene, as these have also been implicated in reduced dalbavancin susceptibility.[4][7] Whole-genome sequencing (WGS) is the most comprehensive approach to identify all potential resistance-conferring mutations.
Q4: Can combination therapy prevent the emergence of dalbavancin resistance?
Yes, combination therapy with β-lactam antibiotics has shown significant promise in preventing the emergence of dalbavancin resistance and exhibiting synergistic activity against resistant strains.[1][2][8] The addition of β-lactams such as ceftaroline (B109729) and cefazolin (B47455) can lead to a significant reduction in the dalbavancin MIC and enhanced bacterial killing.[1][8]
Q5: What is the "see-saw" effect observed with dalbavancin and β-lactams?
The "see-saw" effect refers to the phenomenon where increased resistance to dalbavancin is accompanied by increased susceptibility to β-lactam antibiotics.[3] This collateral sensitivity is a key rationale for using dalbavancin in combination with β-lactams.
Troubleshooting Guides
Problem: Inconsistent Dalbavancin MIC Results
Possible Cause 1: Improper preparation of dalbavancin stock solutions.
-
Solution: Dalbavancin is poorly soluble in water. Stock solutions should be prepared in 100% dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions should be made in cation-adjusted Mueller-Hinton broth (CAMHB).
Possible Cause 2: Adherence of dalbavancin to plastic labware.
-
Solution: The lipophilic nature of dalbavancin can cause it to adhere to plastic surfaces, leading to lower effective concentrations. To mitigate this, supplement the CAMHB with polysorbate 80 (P-80) at a final concentration of 0.002%.
Possible Cause 3: Incorrect inoculum size.
-
Solution: Ensure the final inoculum density in the microdilution wells is approximately 5 x 10^5 CFU/mL. Prepare a 0.5 McFarland standard suspension of the bacterial isolate and then dilute it appropriately in CAMHB.
Problem: Failure to Detect Dalbavancin Resistance Mutations by PCR
Possible Cause 1: Primer design does not cover all potential mutation hotspots.
-
Solution: The walK gene is a primary target. Ensure your PCR primers span the entire coding sequence. If you are still unable to identify mutations, consider that resistance may be conferred by mutations in other genes such as rpoB, apt, stp1, or atl.
Possible Cause 2: The resistance mechanism is not due to a point mutation.
-
Solution: Resistance could be due to insertions, deletions, or regulatory changes. Whole-genome sequencing (WGS) is the recommended method for a comprehensive analysis of genetic alterations.
Quantitative Data
Table 1: Impact of walK and rpoB Mutations on Dalbavancin MIC in S. aureus
| Gene | Mutation | Dalbavancin MIC (mg/L) | Fold Increase in MIC |
| walK | 4-amino-acid deletion | 0.5 | 4-fold |
| rpoB | p.E685K | 0.19 | >1.5-fold |
| pbp2 | p.I515M and p.A606D | 0.19 | >1.5-fold |
Data compiled from studies on dalbavancin-resistant clinical isolates.[4][5]
Table 2: Synergistic Effect of Dalbavancin in Combination with β-Lactams against Resistant S. aureus Phenotypes
| S. aureus Phenotype | Combination | Dalbavancin MIC Alone (mg/L) | Dalbavancin MIC in Combination (mg/L) | Fold Reduction in Dalbavancin MIC |
| MRSA | Dalbavancin + Ceftaroline | 0.06 | 0.001 | 60-fold |
| hVISA | Dalbavancin + Ceftaroline | 0.06 | 0.001 | 60-fold |
| VISA | Dalbavancin + Ceftaroline | 0.125 | 0.002 | 62.5-fold |
| DNS | Dalbavancin + Ceftaroline | 0.06 | 0.001 | 60-fold |
| VISA/DNS | Dalbavancin + Cefazolin | 0.125 | 0.004 | 32-fold |
MRSA: Methicillin-Resistant S. aureus; hVISA: Heteroresistant Vancomycin-Intermediate S. aureus; VISA: Vancomycin-Intermediate S. aureus; DNS: Daptomycin-Nonsusceptible. Data is presented as a representative example of the significant reductions observed.[1][8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing for Dalbavancin
1. Preparation of Dalbavancin Stock Solution:
- Dissolve dalbavancin powder in 100% DMSO to a concentration of 1280 µg/mL.
2. Preparation of Microdilution Plates:
- Perform serial two-fold dilutions of the dalbavancin stock solution in CAMHB supplemented with 0.002% polysorbate 80 in a 96-well microtiter plate.
- The final concentrations should typically range from 8 µg/mL to 0.008 µg/mL.
3. Inoculum Preparation:
- From a fresh culture plate, suspend isolated colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
4. Incubation:
- Incubate the plates at 35°C for 16-20 hours in ambient air.
5. Reading the MIC:
- The MIC is the lowest concentration of dalbavancin that completely inhibits visible growth.
Time-Kill Assay for Dalbavancin Synergy
1. Preparation:
- Prepare tubes with CAMHB containing dalbavancin alone, the β-lactam partner alone (e.g., ceftaroline or cefazolin), and the combination of both agents. Concentrations are typically set at a fraction of the MIC (e.g., 0.5 x MIC). Include a growth control tube without any antibiotic.
2. Inoculation:
- Inoculate each tube with the test organism to a final density of approximately 5 x 10^5 CFU/mL.
3. Sampling and Plating:
- At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
- Perform serial dilutions of the aliquots in saline and plate onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
4. Incubation and Colony Counting:
- Incubate the plates at 35°C for 24-48 hours.
- Count the number of colonies (CFU/mL) on each plate.
5. Data Analysis:
- Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Whole-Genome Sequencing (WGS) for Resistance Mutation Identification
1. DNA Extraction:
- Extract high-quality genomic DNA from a pure culture of the dalbavancin-resistant isolate using a commercial DNA extraction kit.
2. Library Preparation and Sequencing:
- Prepare a sequencing library using a kit compatible with your sequencing platform (e.g., Illumina).
- Perform sequencing to generate high-quality sequencing reads.
3. Bioinformatic Analysis:
- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Genome Assembly: Assemble the reads into a draft genome using an assembler such as SPAdes.
- Resistance Gene Identification: Use a dedicated tool like AMRFinderPlus to identify acquired resistance genes and point mutations by comparing the assembled genome against a curated database of resistance genes.[9][10][11]
- Variant Calling: Align the reads to a susceptible reference genome (e.g., a known susceptible strain of the same species) using a tool like BWA. Use a variant caller like GATK or SAMtools to identify SNPs and indels in genes of interest, such as walK, walR, rpoB, apt, stp1, and atl.
- Annotation: Annotate the identified variants to determine their potential impact on protein function.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Dalbavancin Alone and in Combination with Ceftaroline against Four Different Phenotypes of Staphylococcus aureus in a Simulated Pharmacodynamic/Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dalbavancin exposure in vitro selects for dalbavancin-nonsusceptible and vancomycin-intermediate strains of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling novel mutation patterns and morphological variations in two dalbavancin-resistant MRSA strains in Austria using whole genome sequencing and transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Contribution of Selected Gene Mutations to Resistance in Clinical Isolates of Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dalbavancin, Vancomycin and Daptomycin Alone and in Combination with Cefazolin against Resistant Phenotypes of Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ISO-certified genomics workflow for identification and surveillance of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workflow analysis – ABRomics website [abromics.fr]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Dalbavancin Demonstrates Comparable Efficacy to Vancomycin in Preclinical MRSA Osteomyelitis Models
For Immediate Release
[City, State] – [Date] – In the ongoing battle against challenging bone infections caused by Methicillin-resistant Staphylococcus aureus (MRSA), the long-acting lipoglycopeptide dalbavancin (B606935) is showing promise as a viable alternative to the standard-of-care, vancomycin (B549263). Preclinical studies in rat models of MRSA osteomyelitis indicate that dalbavancin achieves similar bacterial reduction in bone tissue compared to vancomycin, suggesting its potential for a simplified treatment regimen.
Dalbavancin's extended half-life, which allows for less frequent dosing, could offer a significant advantage in the long-term management of osteomyelitis.[1][2][3] This comparison guide synthesizes key findings from animal model studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the existing experimental data.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative outcomes from studies comparing dalbavancin and vancomycin in rat models of MRSA osteomyelitis.
Table 1: Bacterial Load in Bone Tissue Following Treatment
| Study (Model) | Treatment Group | Dosage Regimen | Duration of Treatment | Mean Bacterial Load (log10 CFU/g bone) |
| Barnea et al. (Sternal Osteomyelitis) | Dalbavancin | 30 mg/kg loading dose, then 15 mg/kg every 3 days | 14 days | <2 (Below limit of detection) |
| Vancomycin | 50 mg/kg every 12 hours | 14 days | ~2.5 | |
| Saline Control | N/A | 14 days | ~5.5 | |
| Meli et al. (Tibial Osteomyelitis) | Dalbavancin | 20 mg/kg on day 1 and day 8 | 14 days | 0 (Median) |
| Saline Control | N/A | 14 days | 3.2 (Median) | |
| Yin et al. (Tibial Osteomyelitis) | Vancomycin | 50 mg/kg every 12 hours | 21 days | ~4.73 |
| No Treatment | N/A | 21 days | ~5.22 |
Note: Data from different studies are presented for comparative context but were not part of a head-to-head trial in the case of Meli et al. and Yin et al.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. The following sections outline the key experimental protocols used in the cited studies.
Rat Model of MRSA Sternal Osteomyelitis (Barnea et al.)
-
Animal Model: Wistar rats.
-
Induction of Osteomyelitis: A mid-sternal wound was surgically created. A clinical strain of MRSA was injected directly into the sternum to establish the infection.[1]
-
Bacterial Strain: A clinical isolate of MRSA.
-
Treatment Regimens:
-
Dalbavancin: Administered intraperitoneally. A loading dose of 30 mg/kg was followed by 15 mg/kg every three days.
-
Vancomycin: Administered intraperitoneally at a dose of 50 mg/kg every 12 hours.[1]
-
Control: Saline was administered intraperitoneally.
-
-
Duration of Treatment: 7 or 14 days.[1]
-
Assessment of Efficacy: The primary outcome was the number of colony-forming units (CFU) per gram of sternal bone tissue, determined by viable plate counts.[1] Systemic dissemination of the infection was also assessed by culturing spleen tissue.[1]
Rat Model of MRSA Tibial Osteomyelitis (Meli et al.)
-
Animal Model: Wistar rats.
-
Induction of Osteomyelitis: A clinical strain of MRSA (10^6 CFU) was injected into the proximal tibia under general anesthesia.[4]
-
Bacterial Strain: A clinical isolate of MRSA.[4]
-
Treatment Regimens:
-
Duration of Treatment: 7 or 14 days.[4]
-
Assessment of Efficacy:
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for establishing and evaluating treatments in a rat model of MRSA osteomyelitis.
References
- 1. Efficacy of dalbavancin in the treatment of MRSA rat sternal osteomyelitis with mediastinitis [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Therapeutic potential of dalbavancin in a rat model of methicillin-resistant Staphylococcus aureus (MRSA)-osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Dalbavancin and Oitavancin
This guide provides a detailed comparison of the in vitro activities of two long-acting lipoglycopeptide antibiotics, dalbavancin (B606935) and oritavancin (B1663774). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their efficacy against a range of Gram-positive pathogens, their bactericidal kinetics, and their performance against bacterial biofilms.
Comparative Efficacy: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of dalbavancin and oritavancin has been extensively evaluated against a variety of Gram-positive bacteria, including drug-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison of their activity. MIC values are presented as MIC₅₀/MIC₉₀ (in µg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Organism | Dalbavancin MIC₅₀/MIC₉₀ (µg/mL) | Oritavancin MIC₅₀/MIC₉₀ (µg/mL) | Vancomycin (B549263) MIC₅₀/MIC₉₀ (µg/mL) | Daptomycin MIC₅₀/MIC₉₀ (µg/mL) | Linezolid MIC₅₀/MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 0.06/0.06[1] | 0.06/0.12[1][2] | 1/1[1] | 0.5/0.5[1] | 2/2[1] |
| Methicillin-Resistant S. aureus (MRSA) | 0.06/0.06[1] | 0.06/0.12 | - | - | - |
| Vancomycin-Intermediate S. aureus (VISA) | Poor activity[3] | Active[3] | - | - | - |
| Vancomycin-Resistant S. aureus (VRSA) | Poor activity[3] | Active[3] | - | - | - |
| Coagulase-Negative Staphylococci (CoNS) | 0.06/0.12[1] | 0.12/0.25[2] | - | - | - |
| Streptococcus pyogenes | ≤0.03/≤0.03[1] | - | - | - | - |
| Streptococcus agalactiae | ≤0.03/0.06[1] | - | - | - | - |
| Viridans Group Streptococci | -/≤0.03[1] | - | - | - | - |
Table 1: Comparative in vitro activity against Staphylococci and Streptococci.
| Organism | Dalbavancin MIC₅₀/MIC₉₀ (µg/mL) | Oritavancin MIC₅₀/MIC₉₀ (µg/mL) |
| Enterococcus faecalis (Vancomycin-Susceptible) | 0.06/0.06[1] | 0.03/0.03[1] |
| Enterococcus faecium (Vancomycin-Susceptible) | - | 0.015/0.015[1] |
| Enterococcus faecalis (Vancomycin-Resistant, vanA) | Resistant[3] | 0.5/1[1] |
| Enterococcus faecium (Vancomycin-Resistant, vanA) | Resistant[3] | 0.06/0.25[1] |
| Enterococcus faecalis (Vancomycin-Resistant, vanB) | Active[3] | Active[4] |
| Enterococcus faecium (Vancomycin-Resistant, vanB) | Active[3] | Active[4] |
Table 2: Comparative in vitro activity against Enterococci.
Bactericidal Activity: Time-Kill Kinetics
Time-kill assays reveal the dynamics of bacterial killing by an antimicrobial agent. Oritavancin exhibits rapid, concentration-dependent bactericidal activity, while dalbavancin's killing is more time-dependent.[5] Against actively dividing methicillin-resistant Staphylococcus aureus (MRSA), oritavancin at concentrations 16 times its MIC can achieve a >3-log reduction in colony-forming units (CFU)/mL within one hour.[5][6] In contrast, dalbavancin and vancomycin demonstrate a slower bactericidal effect over a 24-hour period.[5][6]
A key differentiator is their activity against non-dividing bacteria. Oritavancin maintains its bactericidal activity against MRSA isolates in a non-dividing state, a feature attributed to its membrane-disrupting mechanism.[5][6] Dalbavancin and vancomycin, however, show diminished activity under these conditions.[5] This suggests oritavancin may be more effective in treating persistent infections where bacteria are in a metabolically quiescent state.
Activity Against Biofilms
Bacterial biofilms present a significant challenge in treating infections, particularly those associated with medical devices. Both dalbavancin and oritavancin have demonstrated efficacy against staphylococcal biofilms.
| Organism | Dalbavancin MBBC₉₀ (µg/mL) | Oritavancin MBBC₉₀ (µg/mL) |
| S. aureus | 2[7] - 4[1] | 4[1] |
| Methicillin-Resistant S. epidermidis | 8[1] | 8[1] |
Table 3: Minimum Biofilm Bactericidal Concentration (MBBC) against Staphylococci. MBBC is the minimum concentration of an antibiotic required to kill 99.9% of the bacteria in a pre-formed biofilm.
Dalbavancin has been shown to reduce biofilm formation in a dose-dependent manner.[1] Studies have reported a minimum biofilm bactericidal concentration (MBBC₉₀) of 4 μg/mL for S. aureus and 8 μg/mL for methicillin-resistant S. epidermidis.[1] Similarly, oritavancin has potent anti-biofilm activity, with MBBC₉₀ values of 4 μg/mL for S. aureus and 8 μg/mL for methicillin-resistant S. epidermidis.[1]
Mechanisms of Action
Dalbavancin and oritavancin are both lipoglycopeptides that inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3] However, oritavancin possesses a secondary mechanism of action that distinguishes it. In addition to inhibiting transglycosylation (cell wall synthesis), oritavancin disrupts the bacterial membrane's integrity, leading to depolarization, increased permeability, and cell death.[3][5] This dual mechanism contributes to its rapid bactericidal activity and its effectiveness against vancomycin-resistant strains where the D-Ala-D-Ala target is modified.[1][3] Oritavancin has also been reported to inhibit RNA synthesis.[3]
Caption: Comparative Mechanisms of Action of Dalbavancin and Oritavancin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of dalbavancin and oritavancin are prepared in dimethyl sulfoxide (B87167) (DMSO).[8] Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Addition of Surfactant: Due to the lipophilic nature of dalbavancin and oritavancin, which can cause them to adhere to plastic microtiter plates, the CAMHB is supplemented with 0.002% polysorbate-80 (P-80).[1][9][10] This prevents the loss of the drug from the solution and ensures accurate MIC readings.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar (B569324) medium, and a standardized inoculum is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of the antimicrobial agents over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared in CAMHB (supplemented with 0.002% P-80 for dalbavancin and oritavancin) to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antimicrobial Exposure: The antimicrobial agent is added to the bacterial suspension at a specified concentration (e.g., 4x, 8x, or 16x the MIC). A growth control without any antibiotic is included.
-
Sampling and Plating: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquots are removed from each test tube, serially diluted in saline, and plated onto an appropriate agar medium.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Biofilm Susceptibility Testing
The activity of the antimicrobial agents against established biofilms is determined by measuring the Minimum Biofilm Eradication Concentration (MBEC) or Minimum Biofilm Bactericidal Concentration (MBBC).
-
Biofilm Formation: A standardized suspension of bacteria is added to the wells of a microtiter plate and incubated for a sufficient period (e.g., 24 hours) to allow for biofilm formation on the surface of the wells.
-
Planktonic Cell Removal: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile buffer solution.
-
Antimicrobial Exposure: Fresh growth medium containing serial dilutions of the antimicrobial agent is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours.
-
Viability Assessment: After incubation with the antibiotic, the wells are washed again, and the viability of the remaining biofilm-embedded bacteria is assessed. This can be done by adding fresh medium, sonicating the plate to dislodge the biofilm, and then performing quantitative culture (colony counting) of the resulting suspension.
-
MBBC Determination: The MBBC is the lowest concentration of the antimicrobial agent that results in a ≥3-log₁₀ reduction in the number of viable bacteria in the biofilm compared to the initial biofilm inoculum.
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
References
- 1. A Comparative Review of the Pharmacology of Dalbavancin and Oritavancin for Gram-Positive Infections: Birds of a Feather or Apples and Oranges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Activity Profile of Oritavancin against Recent Gram-Positive Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative In Vitro Activities of Oritavancin, Dalbavancin, and Vancomycin against Methicillin-Resistant Staphylococcus aureus Isolates in a Nondividing State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of dalbavancin against biofilms of staphylococci isolated from prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dalbavancin vs. Vancomycin: A Comparative Analysis of Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of dalbavancin (B606935) and vancomycin (B549263) against vancomycin-intermediate Staphylococcus aureus (VISA), a pathogen of significant clinical concern. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key mechanisms and workflows to offer a comprehensive resource for researchers in antimicrobial drug development.
Data Presentation: In Vitro and In Vivo Efficacy
The in vitro potency of dalbavancin against VISA is notably greater than that of vancomycin.[1] Dalbavancin generally exhibits minimum inhibitory concentrations (MICs) that are four- to eightfold lower than vancomycin against VISA strains.[1] While dalbavancin demonstrates enhanced activity, it is important to note that its MIC values for VISA are generally higher than for vancomycin-susceptible S. aureus.[1]
In vivo studies in animal models have further substantiated the potent activity of dalbavancin against challenging pathogens, including VISA.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Against VISA
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Dalbavancin | 0.12 - 0.5[2] | Not Reported | >4 (for vancomycin-resistant isolates)[1] |
| Vancomycin | 4 - 8[3] | Not Reported | Not Reported |
Note: MIC data can vary between studies and specific strains tested. The provided ranges are based on available research.
Table 2: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model
| Antibiotic | Endpoint | Mean 24h Total Dose (mg/kg) | Mean 24h Free Drug AUC/MIC |
| Dalbavancin | Net Stasis | Not Reported | Not Reported in Snippets |
| Dalbavancin | 1-log Kill | Not Reported | Not Reported in Snippets |
| Dalbavancin | 2-log Kill | Not Reported | Not Reported in Snippets |
A study utilizing a neutropenic murine thigh infection model demonstrated that dalbavancin achieved pharmacodynamic targets for net stasis, 1-log kill, and 2-log kill against a group of glycopeptide-resistant S. aureus isolates, including five VISA strains.[2] The drug exposure-response was well-described by the AUC/MIC ratio.[2] Translation of this data suggests that the current human dosing regimen could achieve a 1-log kill for S. aureus strains with dalbavancin MICs of ≤1 mg/L.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Methodology: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A pure culture of the VISA isolate is grown on an appropriate agar (B569324) medium. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution Series: Serial twofold dilutions of dalbavancin and vancomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC of the test organism.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
Methodology: Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation of Culture: A starting inoculum of the VISA isolate is prepared in a suitable broth medium to a concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Addition of Antibiotic: Dalbavancin or vancomycin is added to the bacterial culture at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without any antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture tube. The samples are serially diluted in sterile saline and plated onto appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated at 35°C for 18-24 hours, after which the number of viable colonies is counted. The results are typically plotted as log10 CFU/mL versus time.
In Vivo Murine Thigh Infection Model
Methodology: This model is used to evaluate the efficacy of antimicrobial agents in a living organism.
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide (B585) prior to infection. This allows for the assessment of the antimicrobial agent's efficacy with minimal contribution from the host's immune system.
-
Infection: A defined inoculum of the VISA strain is injected into the thigh muscle of the neutropenic mice.
-
Antimicrobial Administration: At a specified time post-infection, mice are treated with various doses of dalbavancin or vancomycin, typically administered intraperitoneally or subcutaneously.
-
Assessment of Bacterial Burden: At the end of the experiment (e.g., 24 or 48 hours after treatment initiation), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the number of viable bacteria (CFU/g of tissue). The efficacy of the treatment is determined by the reduction in bacterial burden compared to untreated control animals.[2]
Visualizations
Caption: Experimental workflow for comparing dalbavancin and vancomycin efficacy against VISA.
Caption: Comparative mechanism of action of dalbavancin and vancomycin.
Caption: Mechanism of vancomycin resistance in VISA.
Conclusion
The available data strongly suggest that dalbavancin is a more potent agent than vancomycin against vancomycin-intermediate S. aureus in vitro.[1][4] This enhanced activity is attributed to its unique structural features, including a lipophilic side chain that promotes anchoring to the bacterial cell membrane.[4][5] While clinical data specifically on VISA infections are limited, in vivo animal models support the potential of dalbavancin for treating infections caused by these difficult-to-treat pathogens.[2] Further clinical investigation is warranted to fully elucidate the role of dalbavancin in managing infections caused by VISA. The development of resistance to dalbavancin, although rare, has been reported and can be associated with cross-resistance to vancomycin.[6][7] Therefore, continued surveillance and judicious use of this agent are crucial.
References
- 1. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. health.mo.gov [health.mo.gov]
- 4. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of dalbavancin non-susceptible, vancomycin-intermediate Staphylococcus aureus (VISA) after treatment of MRSA central line-associated bloodstream infection with a dalbavancin- and vancomycin-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dalbavancin exposure in vitro selects for dalbavancin-non-susceptible and vancomycin-intermediate strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dalbavancin and Linezolid in Skin Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dalbavancin (B606935) and linezolid (B1675486) in preclinical skin infection models, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative performance of these two important antibiotics.
Preclinical Efficacy in a Rat Granuloma Pouch Infection Model
A key head-to-head comparison of dalbavancin and linezolid was conducted in a rat granuloma pouch model, which mimics a subcutaneous abscess. This model is particularly relevant for studying the treatment of skin and soft tissue infections.
Data Presentation: Efficacy against Staphylococcus aureus
The following table summarizes the bactericidal activity of dalbavancin and linezolid against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) in the rat granuloma pouch model. The primary endpoint was the reduction in bacterial load, measured in log CFU/mL of pouch exudate.
| Organism | Treatment | Dose | Regimen | Maximum Log Reduction (CFU/mL) | Time to Regrowth |
| MRSA | Dalbavancin | 10 mg/kg | Single IV dose | >2 | Regrowth prevented for up to 120 hours |
| MRSA | Linezolid | 100 mg/kg | Oral dose | Transient reduction | Regrowth started at 48 hours |
| MRSA | Linezolid | 200 mg/kg | Oral dose | Transient reduction | Regrowth started at 48 hours |
| MSSA | Dalbavancin | 10 mg/kg | Single IV dose | Reduced to below detection limit at 24h | No regrowth for at least 96 hours |
Data sourced from Jabes et al., 2004.[1]
Experimental Protocols: Rat Granuloma Pouch Model
The rat granuloma pouch model is a well-established method for evaluating the efficacy of antimicrobial agents in a localized soft tissue infection.[2][3]
-
Pouch Induction: A subcutaneous air pouch is created on the dorsum of the rats by injecting sterile air. An irritant, such as croton oil, is then injected into the pouch to induce the formation of a granulomatous lining.[3]
-
Infection: After several days, to allow for the formation of the granuloma, a suspension of either MSSA or MRSA is injected directly into the pouch.[4]
-
Treatment: Treatment with the antimicrobial agents is initiated shortly after infection. In the comparative study, dalbavancin was administered as a single intravenous dose, while linezolid was given as an oral dose.[1][4]
-
Outcome Measurement: At various time points post-treatment, exudate is aspirated from the pouch. The exudate is then serially diluted and plated to determine the number of viable bacteria (CFU/mL).[1][5]
References
- 1. Efficacy of dalbavancin against methicillin-resistant Staphylococcus aureus in the rat granuloma pouch infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The granuloma pouch: an in vivo model for pharmacokinetic and chemotherapeutic investigations. I. Biochemical and histological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Dalbavancin in the treatment of complicated skin and soft-tissue infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
Dalbavancin vs. Daptomycin: A Comparative Guide on Efficacy Against Resistant Staphylococci
In the landscape of antimicrobial resistance, the effective treatment of infections caused by resistant staphylococci, particularly methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin (B549263), remains a critical challenge. This guide provides a detailed comparison of two key last-resort antibiotics, dalbavancin (B606935) and daptomycin (B549167), focusing on their efficacy against these formidable pathogens. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Targets
Dalbavancin and daptomycin employ distinct strategies to exert their bactericidal effects against Gram-positive bacteria.
Dalbavancin , a second-generation lipoglycopeptide, targets the bacterial cell wall.[1] It functions by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, effectively halting the transpeptidation and transglycosylation processes essential for cell wall synthesis.[2] This disruption of the protective peptidoglycan layer leads to cell lysis and death.[3] A unique feature of dalbavancin is its lipophilic side chain, which anchors the molecule to the bacterial cell membrane, thereby increasing its affinity for the peptidoglycan target and enhancing its stability in the target environment.[1][4]
Daptomycin , a cyclic lipopeptide, acts on the bacterial cell membrane.[5][6] Its mechanism is dependent on the presence of calcium ions, which facilitate its binding to the cell membrane. This binding triggers a rapid efflux of potassium ions, leading to depolarization of the membrane potential.[5][7] The resulting disruption of essential cellular processes, including DNA, RNA, and protein synthesis, culminates in rapid, concentration-dependent bacterial cell death.[5][8] It is believed that daptomycin molecules aggregate within the membrane, forming pores that compromise its integrity.[6]
In-Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The in-vitro potency of an antibiotic is commonly measured by its minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for dalbavancin and daptomycin against various resistant Staphylococcus aureus phenotypes.
Table 1: Comparative MIC50 and MIC90 Values (mg/L) Against Resistant S. aureus Subsets
| Organism Subset | Antibiotic | MIC50 | MIC90 | Susceptibility Rate (%) |
| Vancomycin-intermediate S. aureus (VISA) | Dalbavancin | 0.06 | 0.12 | 99.3 |
| Daptomycin | 0.5 | 1 | 96.8 | |
| Daptomycin-non-susceptible S. aureus | Dalbavancin | 0.06 | 0.12 | 91.7 |
| Daptomycin | - | - | - | |
| Linezolid-resistant S. aureus | Dalbavancin | 0.06 | 0.06 | 100.0 |
| Daptomycin | 0.5 | 0.5 | 100.0 |
Data synthesized from a study assessing a large collection of S. aureus isolates from U.S. medical centers.[9]
Dalbavancin generally demonstrates lower MIC50 and MIC90 values compared to daptomycin against these resistant strains, indicating greater in-vitro potency.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standardized broth microdilution method is typically employed to determine the MIC values of dalbavancin and daptomycin.
-
Bacterial Strain Preparation: Isolates of resistant staphylococci are cultured on appropriate agar (B569324) plates.
-
Inoculum Preparation: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared in cation-adjusted Mueller-Hinton broth.
-
Drug Dilution: Serial twofold dilutions of dalbavancin and daptomycin are prepared in microtiter plates.
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal activity of an antibiotic over time. Studies have shown that dalbavancin exhibits slow bactericidal activity against S. aureus.[4] In a pharmacokinetic/pharmacodynamic model comparing dalbavancin, vancomycin, and daptomycin against daptomycin-non-susceptible (DNS) and vancomycin-intermediate S. aureus (VISA) strains, dalbavancin alone demonstrated sustained overall activity, which was comparable or superior to other treatments.[10] The combination of daptomycin with cefazolin (B47455) showed a significant improvement in bactericidal activity.[10][11]
Time-Kill Assay Protocol
-
Inoculum Preparation: A starting inoculum of approximately 10^6 CFU/mL is prepared in a suitable broth medium.
-
Antibiotic Exposure: The bacterial suspension is exposed to the antibiotics (dalbavancin, daptomycin, alone or in combination) at specified concentrations (e.g., 0.5x MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 4, 8, and 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating.
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to assess the rate and extent of bacterial killing.
Biofilm Eradication
Bacterial biofilms pose a significant therapeutic challenge due to their inherent resistance to antibiotics. Dalbavancin has demonstrated potent activity against staphylococcal biofilms.
Table 2: Biofilm Activity Comparison
| Study Focus | Findings |
| Prevention of Biofilm Formation | Dalbavancin effectively prevents staphylococcal biofilm formation at low concentrations and is superior to vancomycin, linezolid, and cloxacillin (B1194729) in this regard.[12][13] |
| Eradication of Established Biofilms | Dalbavancin can halt new biofilm formation on established biofilms.[12] Over prolonged exposure (up to 7 days), dalbavancin showed potent activity against established staphylococcal biofilms and was superior to vancomycin.[14][15] |
| Comparative Biofilm Killing | In one study, oritavancin, another lipoglycopeptide, showed greater killing of biofilm bacteria compared to dalbavancin and vancomycin after six days of exposure.[16] |
Biofilm Eradication Assay Protocol
-
Biofilm Formation: Staphylococcal strains are allowed to form biofilms on a suitable surface (e.g., microtiter plates, titanium or cobalt-chrome disks) over a defined period (e.g., 24 hours).
-
Antibiotic Treatment: The established biofilms are exposed to dalbavancin or daptomycin at clinically relevant concentrations. The antibiotic-containing medium may be refreshed daily for prolonged exposure studies.[14]
-
Quantification of Biofilm Reduction: The extent of biofilm eradication is assessed by:
-
Viable Cell Counting: Biofilm-associated bacteria are dislodged and quantified by plating.
-
Crystal Violet (CV) Staining: The total biofilm biomass is stained with crystal violet and quantified spectrophotometrically.
-
Real-time Impedance Measurements: Biofilm growth and inhibition can be monitored in real-time.[12]
-
Conclusion
Both dalbavancin and daptomycin are crucial weapons in the fight against resistant staphylococcal infections. Dalbavancin exhibits potent in-vitro activity, often with lower MIC values than daptomycin, against a range of resistant phenotypes, including VISA and some daptomycin-non-susceptible strains.[9] Its efficacy against staphylococcal biofilms is also a significant advantage.[12][15] Daptomycin's rapid, concentration-dependent bactericidal action remains a key attribute, particularly in high-inoculum infections.[5] The choice between these agents will depend on the specific clinical scenario, including the pathogen's susceptibility profile, the site of infection, and the presence of biofilms. Further research, including in-vivo studies and clinical trials, is essential to continue to define the optimal use of these important antibiotics.
References
- 1. Dalbavancin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Daptomycin - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dalbavancin, Vancomycin and Daptomycin Alone and in Combination with Cefazolin against Resistant Phenotypes of Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dalbavancin, Vancomycin and Daptomycin Alone and in Combination with Cefazolin against Resistant Phenotypes of Staphylococcus aureus in a Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds [frontiersin.org]
- 13. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.unibo.it [cris.unibo.it]
- 15. In vitro time-kill kinetics of dalbavancin against Staphylococcus spp. biofilms over prolonged exposure times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Synergistic Power of Dalbavancin and β-Lactams Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical practice. While dalbavancin (B606935), a second-generation lipoglycopeptide, exhibits potent activity against MRSA, research increasingly points to a powerful synergistic relationship when combined with β-lactam antibiotics.[1][2][3][4] This guide provides a comprehensive comparison of the synergistic effects observed in preclinical studies, supported by experimental data and detailed protocols.
Unveiling the Synergy: Enhanced Efficacy Against Resistant Strains
Numerous in vitro studies have demonstrated that the combination of dalbavancin with various β-lactams leads to a significant increase in anti-MRSA activity. This synergy manifests as a reduction in the minimum inhibitory concentration (MIC) of dalbavancin and enhanced bacterial killing.[1][2][3][4] The combination has shown efficacy against a range of resistant MRSA phenotypes, including vancomycin-intermediate S. aureus (VISA), heterogeneous vancomycin-intermediate S. aureus (hVISA), and daptomycin-non-susceptible (DNS) strains.[1][2][3]
The proposed mechanism behind this synergy often involves the "seesaw effect," where decreased susceptibility to dalbavancin is accompanied by increased susceptibility to β-lactams.[5][6][7] Dalbavancin's primary mechanism of action is the inhibition of the transglycosylation step of cell wall synthesis. It is believed that this initial insult potentiates the activity of β-lactams, which target penicillin-binding proteins (PBPs) involved in the transpeptidation step of peptidoglycan synthesis.
Below is a diagram illustrating the proposed synergistic mechanism of action.
Quantitative Analysis of Synergy: A Data-Driven Comparison
The synergistic effect of dalbavancin in combination with various β-lactams has been quantified using several in vitro methods, primarily through determining the reduction in dalbavancin's MIC and through time-kill assays.
Dalbavancin MIC Reduction in the Presence of β-Lactams
The following table summarizes the observed reduction in dalbavancin MICs when combined with different β-lactam antibiotics against various MRSA strains. The data consistently show a decrease in the dalbavancin MIC, indicating enhanced potency.
| β-Lactam Antibiotic | MRSA Phenotype(s) | Fold Reduction in Dalbavancin MIC | Reference(s) |
| Cefazolin | MRSA, hVISA, VISA, DNS | Up to >5-fold | [1][2] |
| Cefepime | MRSA, hVISA, VISA, DNS | Up to >5-fold | [1][2] |
| Ceftaroline | MRSA, hVISA, VISA, DNS | Up to 62.5-fold | [8][9] |
| Ertapenem | MRSA, hVISA, VISA, DNS | Up to >5-fold | [1][2] |
| Oxacillin | MRSA, hVISA, VISA, DNS | Up to >5-fold | [1][2] |
Time-Kill Assay Results: Demonstrating Bactericidal Synergy
Time-kill assays provide a dynamic view of the bactericidal activity of antibiotic combinations over time. Synergy is typically defined as a ≥2-log10 CFU/mL decrease in bacterial count by the combination compared to the most active single agent.
| Dalbavancin Combination | MRSA Strain(s) | Synergy Observed (at 24 hours) | Reference(s) |
| Dalbavancin + Cefazolin | Multiple MRSA phenotypes | Yes (against all tested strains) | [1][2] |
| Dalbavancin + Cefepime | Multiple MRSA phenotypes | Yes (against all tested strains) | [1][2] |
| Dalbavancin + Ceftaroline | Multiple MRSA phenotypes | Yes (against all but one tested strain) | [1][2] |
| Dalbavancin + Ertapenem | Multiple MRSA phenotypes | Yes (against all tested strains) | [1][2] |
| Dalbavancin + Oxacillin | Multiple MRSA phenotypes | Yes (against 5 out of 8 tested strains) | [1][2] |
Experimental Protocols: A Guide to Reproducibility
To facilitate further research and validation, this section details the methodologies employed in the key experiments cited in this guide.
In Vitro Synergy Testing Workflow
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used.[1][2]
-
Inoculum: A standardized bacterial suspension was prepared to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Procedure: Serial twofold dilutions of each antibiotic were prepared in a 96-well microtiter plate. The plates were then inoculated with the bacterial suspension and incubated at 35°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Time-Kill Assays
-
Bacterial Strains: A selection of MRSA isolates with varying resistance profiles were used.[1][2]
-
Antibiotic Concentrations: Dalbavancin and β-lactams were tested alone and in combination at concentrations of 0.5 times their respective MICs.[1][2]
-
Inoculum Preparation: An initial bacterial inoculum of approximately 5 x 10^5 CFU/mL was used.
-
Sampling: Aliquots were removed from the test tubes at 0, 4, 8, and 24 hours.
-
Bacterial Viability: The samples were serially diluted and plated on appropriate agar (B569324) plates. The plates were incubated, and the colonies were counted to determine the number of viable bacteria (log10 CFU/mL).
-
Synergy Definition: Synergy was defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[6]
Conclusion and Future Directions
The compelling in vitro evidence strongly supports the synergistic activity of dalbavancin in combination with β-lactam antibiotics against a broad range of MRSA phenotypes. This combination therapy holds promise for treating severe MRSA infections and may offer a strategy to overcome emerging resistance.
Further research is warranted to:
-
Elucidate the precise molecular mechanisms underlying the synergistic interaction.
-
Evaluate the efficacy of these combinations in in vivo infection models.
-
Conduct clinical trials to determine the safety and efficacy of dalbavancin and β-lactam combination therapy in patients with serious MRSA infections.
This guide provides a foundational understanding of the current state of research on this promising therapeutic strategy. The presented data and protocols are intended to aid researchers and drug development professionals in their efforts to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. Evaluation of dalbavancin alone and in combination with β-lactam antibiotics against resistant phenotypes of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Dalbavancin exposure in vitro selects for dalbavancin-nonsusceptible and vancomycin-intermediate strains of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy Between Beta-Lactams and Lipo-, Glyco-, and Lipoglycopeptides, Is Independent of the Seesaw Effect in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dalbavancin exposure in vitro selects for dalbavancin-non-susceptible and vancomycin-intermediate strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dalbavancin Alone and in Combination with Ceftaroline against Four Different Phenotypes of Staphylococcus aureus in a Simulated Pharmacodynamic/Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Comparative Analysis of Dalbavancin and Teicoplanin Against Glycopeptide-Intermediate Staphylococcus aureus (GISA) Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activities of dalbavancin (B606935) and teicoplanin against Glycopeptide-Intermediate Staphylococcus aureus (GISA) strains. The emergence of GISA, with its reduced susceptibility to vancomycin (B549263), presents a significant challenge in treating severe Gram-positive infections. This analysis synthesizes available experimental data to offer insights into the relative performance of these two glycopeptide antibiotics.
Executive Summary
Dalbavancin, a second-generation lipoglycopeptide, generally demonstrates superior in vitro potency against Staphylococcus aureus strains with reduced susceptibility to glycopeptides, including GISA, when compared to the first-generation glycopeptide, teicoplanin. This enhanced activity is reflected in lower Minimum Inhibitory Concentration (MIC) values. While both antibiotics share a core mechanism of inhibiting bacterial cell wall synthesis, structural differences in dalbavancin contribute to its improved efficacy. Time-kill kinetic studies further suggest that dalbavancin can achieve bactericidal activity against susceptible strains.
Data Presentation
The following tables summarize the available quantitative data comparing the in vitro activity of dalbavancin and teicoplanin against S. aureus strains with reduced glycopeptide susceptibility.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Against S. aureus with Decreased Susceptibility to Vancomycin (MIC ≥2 mg/L) *
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Dalbavancin | 0.06 | 0.12 | 99.3 |
| Teicoplanin | ≤2 | ≤2 | 99.9 (CLSI) / 93.5 (EUCAST) |
*Data sourced from a study involving 1,141 S. aureus isolates with vancomycin MICs of ≥2 mg/liter, which includes the GISA phenotype.[1][2]
Table 2: MICs against a Vancomycin-Intermediate S. aureus (VISA) Strain (Mu50) *
| Antibiotic | MIC (µg/ml) |
| Dalbavancin | 0.5 |
| Teicoplanin | 4 |
*Data from a study presenting time-kill curves for dalbavancin against the VISA strain Mu50, with stated MICs for both agents.[3]
Experimental Protocols
The data presented in this guide are based on standard antimicrobial susceptibility testing methodologies. The following are detailed descriptions of the typical experimental protocols used.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of dalbavancin and teicoplanin are prepared. For dalbavancin, this involves using dimethyl sulfoxide (B87167) (DMSO) as a solvent.
-
Serial Dilutions: Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For dalbavancin, the broth is supplemented with polysorbate-80 (P-80) to a final concentration of 0.002% to prevent the drug from adhering to the plastic wells.
-
Inoculum Preparation: GISA strains are cultured on an appropriate agar (B569324) medium, and a bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill kinetic studies are performed to assess the bactericidal activity of the antibiotics over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.
-
Antibiotic Addition: Dalbavancin or teicoplanin is added to the bacterial suspensions at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included. For dalbavancin, the broth is supplemented with 0.002% polysorbate-80.
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted in sterile saline and plated on appropriate agar plates. The plates are incubated for 18-24 hours, after which the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mandatory Visualization
Mechanism of Action of Glycopeptide Antibiotics
Caption: Mechanism of action for dalbavancin and teicoplanin.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Experimental Workflow for Time-Kill Assay
Caption: Workflow for performing a time-kill kinetic assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-kill studies with oxacillin, vancomycin, and teicoplanin versus Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Dalbavancin: A Potent Alternative Against Multidrug-Resistant Staphylococcus aureus
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical practice, necessitating the development of novel antimicrobial agents. Dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic, has demonstrated significant efficacy against a spectrum of Gram-positive pathogens, including MRSA isolates with reduced susceptibility to conventional therapies. This guide provides a comprehensive comparison of dalbavancin's in vitro activity against multidrug-resistant S. aureus, supported by experimental data and detailed methodologies.
Comparative In Vitro Activity of Dalbavancin
Dalbavancin consistently exhibits potent in vitro activity against a wide range of S. aureus phenotypes, including those resistant to vancomycin, daptomycin, and linezolid. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, highlighting dalbavancin's superiority or comparability to other key antibiotics.
Table 1: Comparative Activity of Dalbavancin against Methicillin-Resistant S. aureus (MRSA)
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Susceptibility (%) |
| Dalbavancin | 0.06 | 0.06 - 0.12 | ≤0.007 - 0.25 | 99.3 - 100 |
| Vancomycin | 1 - 2 | 2 | 0.5 - >2 | 95.8 - >99 |
| Daptomycin | 0.25 - 0.5 | 0.5 - 1 | 0.25 - 1 | 96.8 - >99.9 |
| Linezolid | 1 - 2 | 2 - 4 | 1 - 4 | 99.6 - 100 |
Data compiled from multiple sources.[1][2][3]
Table 2: Activity of Dalbavancin against S. aureus with Reduced Susceptibility to Vancomycin (VISA/hVISA)
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Dalbavancin | 0.06 | 0.12 |
| Vancomycin | 2 | 2 |
| Daptomycin | 0.5 | 1 |
| Linezolid | 1 | 2 |
VISA: Vancomycin-Intermediate S. aureus; hVISA: heterogeneous Vancomycin-Intermediate S. aureus.[1][3]
Table 3: Activity of Dalbavancin against Daptomycin-Nonsusceptible S. aureus
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Dalbavancin | 0.06 | 0.12 | 95.8 |
| Vancomycin | 2 | 2 | 95.8 |
| Linezolid | 1 | 2 | 100.0 |
Data from a study on daptomycin-nonsusceptible S. aureus isolates.[1]
Table 4: Activity of Dalbavancin against Linezolid-Resistant S. aureus
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Dalbavancin | 0.06 | 0.06 | 100.0 |
| Daptomycin | 0.5 | 0.5 | 100.0 |
| Vancomycin | 1 | 2 | 100.0 |
Data from a study on linezolid-resistant S. aureus isolates.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of dalbavancin's activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Dalbavancin Stock Solution: Dalbavancin powder is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5]
-
Preparation of Working Solutions: A series of two-fold dilutions of the dalbavancin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Crucially, the broth is supplemented with 0.002% polysorbate-80 (P-80) to prevent the lipophilic dalbavancin molecule from adhering to the plastic microtiter plates.[5][6][7]
-
Inoculum Preparation: S. aureus colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted dalbavancin, is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible growth of the organism.
Time-Kill Curve Assay
This assay assesses the bactericidal activity of an antibiotic over time.
-
Preparation: A standardized inoculum of S. aureus (approximately 1-5 x 10⁶ CFU/mL) is prepared in CAMHB.
-
Exposure: The bacterial suspension is exposed to various concentrations of dalbavancin (e.g., 1x, 2x, 4x, and 8x the MIC) and a growth control (no antibiotic).
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum. Time-kill curve assays have demonstrated that dalbavancin exhibits bactericidal activity against MRSA.[3][8]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Dalbavancin's primary mechanism of action is the disruption of bacterial cell wall synthesis.[9][10][11][12] It is a lipoglycopeptide that functions by:
-
Binding to Peptidoglycan Precursors: Dalbavancin binds with high affinity to the D-alanyl-D-alanine terminus of the nascent peptidoglycan chains.[9][12]
-
Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of the peptidoglycan layer.[9][12]
-
Anchoring to the Cell Membrane: The lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, which increases its concentration at the site of action and enhances its inhibitory activity.[9][11][12]
The compromised cell wall integrity ultimately leads to bacterial cell death.
Conclusion
The presented data robustly validates the potent in vitro activity of dalbavancin against multidrug-resistant S. aureus, including strains resistant to other last-resort antibiotics. Its superior or comparable MIC values against various resistant phenotypes, coupled with its bactericidal action, position dalbavancin as a critical therapeutic option in the management of severe Gram-positive infections. The unique pharmacokinetic profile of dalbavancin, allowing for infrequent dosing, further enhances its clinical utility. For researchers and drug development professionals, dalbavancin serves as a benchmark for the development of new anti-MRSA agents.
References
- 1. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Activity of Dalbavancin against Refractory Multidrug-Resistant (MDR) Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bactericidal Activity and Resistance Development Profiling of Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 10. Dalbavancin - Wikipedia [en.wikipedia.org]
- 11. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
Dalbavancin vs. Standard-of-Care for Endocarditis: A Comparative Guide for Researchers
An objective analysis of the current evidence on the efficacy and experimental protocols of dalbavancin (B606935) compared to standard-of-care antibiotic therapies in the treatment of infective endocarditis (IE).
The management of infective endocarditis, a serious infection of the heart valves, traditionally involves prolonged courses of intravenous antibiotics, necessitating lengthy hospital stays. Dalbavancin, a long-acting lipoglycopeptide antibiotic, has emerged as a potential alternative to facilitate earlier hospital discharge and simplify treatment regimens. This guide provides a comprehensive comparison of dalbavancin with standard-of-care (SOC) treatments for IE, focusing on quantitative efficacy data, detailed experimental methodologies, and visual workflows to support researchers, scientists, and drug development professionals.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from retrospective cohort studies comparing dalbavancin with standard-of-care treatments for Gram-positive infective endocarditis. It is important to note that a planned randomized controlled trial (NCT03148756) was terminated early for business reasons and did not yield comparative data.[1] Therefore, the current evidence is primarily from observational studies.
Table 1: Comparison of Clinical Efficacy Outcomes
| Outcome | Dalbavancin Group | Standard-of-Care (SOC) Group | Study |
| Clinical Success/Cure | 72% (18/22) | 94% (44/47) | Pérez-Rodríguez et al. (2024)[2] |
| 86.9% (53/61) | Not Applicable (Single-arm study) | Durante-Mangoni et al. (2021)[3] | |
| 92.6% (25/27) | Not Applicable (Single-arm study) | Tobudic et al. (2018)[4] | |
| Infection-Related Readmission (90-day) | 17% | 28% | Veve et al. (2020)[3] |
| Relapse | 1.6% (1/61) | Not Applicable (Single-arm study) | Durante-Mangoni et al. (2021)[3] |
| 6-Month Mortality | 11.5% | Not Applicable (Single-arm study) | Durante-Mangoni et al. (2021)[3] |
Table 2: Healthcare Utilization and Safety
| Outcome | Dalbavancin Group | Standard-of-Care (SOC) Group | Study |
| Median Length of Hospital Stay (days) | 22 | 37 | Pérez-Rodríguez et al. (2024)[2] |
| Adverse Drug Events | 3% | 14% | Veve et al. (2020)[3] |
| 8.2% (one related to dalbavancin) | Not Applicable (Single-arm study) | Durante-Mangoni et al. (2021)[3] |
Experimental Protocols
A detailed understanding of the methodologies used in key studies is crucial for interpreting the comparative data.
Retrospective Cohort Study: Pérez-Rodríguez et al. (2024)
This retrospective, multicenter cohort study evaluated the efficacy and costs of dalbavancin compared to SOC for definite IE caused by Gram-positive cocci.[2]
-
Patient Population: Adult patients with a diagnosis of definite infective endocarditis caused by Gram-positive cocci.
-
Dalbavancin Group (n=22): Received dalbavancin as a sequential therapy before discharge to complete the treatment course.
-
Standard-of-Care (SOC) Group (n=47): Continued with conventional intravenous antibiotic therapy. The specific antibiotics were not detailed but represent the standard institutional practice for treating Gram-positive endocarditis.
-
Primary Endpoint: A combined variable of clinical cure and the absence of recurrence at the 12-month follow-up.[2]
-
Data Collection: Information was gathered from patient medical records.
Retrospective Cohort Study: Veve et al. (2020)
This retrospective cohort study compared the efficacy and safety of dalbavancin to SOC for outpatient treatment of various invasive Gram-positive infections, including infective endocarditis.[3]
-
Patient Population: Adult patients who received either dalbavancin or SOC (specifically vancomycin (B549263) or daptomycin) upon discharge or as an outpatient for osteoarticular infection, infective endocarditis, or other bloodstream infections.
-
Dalbavancin Group (n=70): Received dalbavancin for outpatient therapy.
-
Standard-of-Care (SOC) Group (n=145): Received vancomycin or daptomycin (B549167) for outpatient therapy.
-
Primary Endpoint: 90-day infection-related readmission.[3]
-
Secondary Endpoints: Time to infection-related readmission, frequency of adverse drug events (ADEs), all-cause readmission, and mortality.[3]
Terminated Randomized Controlled Trial: NCT03148756 (DAL-MD-09)
This Phase 2, open-label, randomized, multicenter study was designed to directly compare the efficacy and safety of dalbavancin to SOC for the completion of treatment in patients with complicated bacteremia or documented infective endocarditis.[1][5] Although terminated, its protocol represents a rigorous experimental design for future studies.
-
Patient Population: Adult patients with a diagnosis of complicated bacteremia or infective endocarditis due to methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), or Streptococci, who had already received between 72 hours and 10 days of standard antibiotic therapy and showed signs of clinical improvement.[6]
-
Inclusion Criteria: Included defervescence for at least 24 hours and clearance of bacteremia.[6]
-
Exclusion Criteria: Included embolic events, left-sided endocarditis due to S. aureus, large vegetations (>10 mm), perivalvular abscess, and severe heart failure.[6]
-
Randomization: Patients were to be randomly assigned to either the dalbavancin or the SOC arm in a parallel assignment model.[1]
-
Intervention Arm (Dalbavancin): Dalbavancin 1500 mg administered intravenously over 30 minutes on Day 1 and Day 8.[1]
-
Comparator Arm (Standard of Care): Investigator-chosen standard-of-care antibiotic therapy.
-
Primary Endpoint: Clinical success at Day 84, defined as the resolution of clinical signs and symptoms of complicated bacteremia or IE such that no additional antibiotic therapy was required.[1]
-
Secondary Endpoints: Clinical outcomes at Day 42, mortality at Day 84, and microbiological outcomes.[5]
Visualizing Workflows and Logical Relationships
Patient Management Workflow: Dalbavancin vs. S/OPAT for Endocarditis
The following diagram illustrates the typical decision-making process and patient journey when choosing between standard outpatient parenteral antibiotic therapy (OPAT) and a long-acting agent like dalbavancin for the treatment of Gram-positive endocarditis.
References
- 1. Dalbavancin as Primary and Sequential Treatment for Gram-Positive Infective Endocarditis: 2-Year Experience at the General Hospital of Vienna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dalbavancin for infective endocarditis: a single centre experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dalbavancin as consolidation antibiotic treatment in infective endocarditis, cardiac implantable electronic devices infection and bacteremia: Clinical experience of 7 years | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 4. Comparison of dalbavancin to standard-of-care for outpatient treatment of invasive Gram-positive infections. | Semantic Scholar [semanticscholar.org]
- 5. Comparison of dalbavancin with standard of care in the management of infective endocarditis: efficacy, safety, and cost analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dalbavancin as Primary and Sequent ... | Article | H1 Connect [archive.connect.h1.co]
Dalbavancin: A Comparative Analysis of its Potency Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of dalbavancin (B606935) against a range of clinically significant Gram-positive pathogens. The data presented is compiled from multiple surveillance studies and is intended to offer an objective overview of dalbavancin's performance relative to other key antimicrobial agents.
Executive Summary
Dalbavancin, a second-generation lipoglycopeptide antibiotic, demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide summarizes the minimum inhibitory concentration (MIC) data for dalbavancin and comparator antibiotics—vancomycin, linezolid, and daptomycin—against common Gram-positive pathogens. The provided data, presented in detailed tables, highlights dalbavancin's consistently low MIC values, indicating its high potency. Furthermore, a detailed experimental protocol for MIC determination via broth microdilution is provided, alongside a visual workflow diagram to elucidate the experimental process.
Comparative Potency of Dalbavancin: MIC Data
The following tables summarize the in vitro activity of dalbavancin and comparator agents against key Gram-positive pathogens. The data is presented as the minimum inhibitory concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, expressed in µg/mL.
Table 1: Comparative in vitro activity of dalbavancin and comparator agents against Staphylococcus aureus
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| S. aureus (all) | Dalbavancin | 0.03 - 0.06 | 0.03 - 0.06 |
| Vancomycin | 1 | 1 | |
| Linezolid | 1 | 1 - 2 | |
| Daptomycin | 0.25 - 0.5 | 0.5 | |
| S. aureus (MRSA) | Dalbavancin | 0.06 | 0.06 |
| Vancomycin | 1 | 1 | |
| Linezolid | 1 | 2 | |
| Daptomycin | 0.5 | 0.5 |
Data compiled from multiple sources.[2][3][4][5][6][7][8]
Table 2: Comparative in vitro activity of dalbavancin and comparator agents against Streptococcal species
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Dalbavancin | 0.015 - 0.03 | 0.03 - 0.06 |
| Vancomycin | 0.25 | 0.5 | |
| Linezolid | 1 | 2 | |
| Daptomycin | ≤0.12 | 0.25 | |
| Streptococcus pyogenes | Dalbavancin | ≤0.03 | ≤0.03 |
| Vancomycin | 0.5 | 0.5 | |
| Linezolid | 1 | 2 | |
| Daptomycin | ≤0.12 | ≤0.12 | |
| Streptococcus agalactiae | Dalbavancin | ≤0.03 | 0.06 |
| Vancomycin | 0.5 | 0.5 | |
| Linezolid | 1 | 2 | |
| Daptomycin | ≤0.12 | ≤0.12 |
Data compiled from multiple sources.[1][5][9][10][11][12][13][14][15]
Table 3: Comparative in vitro activity of dalbavancin and comparator agents against Enterococcal species
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis (VSE) | Dalbavancin | 0.03 - 0.06 | 0.06 |
| Vancomycin | 1 | 2 | |
| Linezolid | 2 | 2 | |
| Daptomycin | 1 - 2 | 2 | |
| Enterococcus faecium (VSE) | Dalbavancin | 0.03 - 0.06 | 0.12 |
| Vancomycin | 1 | 2 | |
| Linezolid | 1 | 2 | |
| Daptomycin | 2 | 4 |
VSE: Vancomycin-susceptible enterococci. Data compiled from multiple sources.[4][5][6][12][16]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of in vitro antibiotic potency assessment. The data presented in this guide was generated following standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[17]
1. Preparation of Materials:
- Bacterial Isolate: A pure culture of the test organism is grown on an appropriate agar (B569324) medium.
- Antimicrobial Agent: A stock solution of the antibiotic is prepared at a known concentration. For dalbavancin, it is crucial to include 0.002% polysorbate-80 in the test medium to prevent drug loss due to binding to plastic surfaces.[18]
- Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions.
2. Inoculum Preparation:
- Several colonies of the test bacterium are transferred to a tube of sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial agent is performed in the microtiter plate using CAMHB. This creates a range of antibiotic concentrations.
- A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
4. Inoculation and Incubation:
- Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
- The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
6. Quality Control:
- Reference strains with known MIC values are tested concurrently to ensure the accuracy and reproducibility of the results. Commonly used quality control strains include Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619.[19][20][21][22]
Experimental Workflow
Mechanism of Action
Dalbavancin is a lipoglycopeptide antibiotic that functions by inhibiting bacterial cell wall synthesis.[1] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents the transglycosylation and transpeptidation steps essential for cell wall cross-linking. This disruption of the cell wall integrity ultimately leads to bacterial cell death. The lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, which is thought to enhance its potency and contribute to its long half-life.
References
- 1. Dalbavancin Activity When Tested against Streptococcus pneumoniae Isolated in Medical Centers on Six Continents (2011 to 2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. jmilabs.com [jmilabs.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Antipneumococcal Activity of Dalbavancin Compared to Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin activity and spectrum: a worldwide sample of 6737 clinical Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. can-r.com [can-r.com]
- 13. Dalbavancin Activity When Tested against Streptococcus pneumoniae Isolated in Medical Centers on Six Continents (2011 to 2014). | Read by QxMD [read.qxmd.com]
- 14. ovid.com [ovid.com]
- 15. Antimicrobial activity of dalbavancin against Gram-positive bacteria isolated from patients hospitalized with bloodstream infection in United States and European medical centers (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of a Tentative Epidemiological Cut-Off Value (ECOFF) for Dalbavancin and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. MIC Quality Control Guidelines and Disk Diffusion Test Optimization for CEM-101, a Novel Fluoroketolide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dalvance® (dalbavancin)
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Dalvance® (dalbavancin) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposal not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound®.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. When handling this compound®, especially in its powdered form, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are necessary to protect against splashes or airborne particles.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is advised.[1][2]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid actions that could generate dust.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound® depends on the nature of the waste (e.g., unused reconstituted solution, empty vials, contaminated materials). The primary goal is to render the active ingredient non-retrievable and dispose of it in accordance with all applicable federal, state, and local regulations.
Unused or Expired this compound®
The preferred method for disposing of unused or expired this compound® is through a licensed hazardous waste disposal company or a drug take-back program.[3][4] If these options are not available, the following procedure can be followed:
-
Reconstitution (if in powder form): If the this compound® is in its lyophilized powder form, reconstitute it with sterile water for injection as per the product's instructions. This step is to ensure the drug is in a liquid state for the subsequent mixing step.
-
Mixing with an Undesirable Substance: The reconstituted solution should be mixed with an unpalatable substance to discourage accidental or intentional ingestion.[3][5] Suitable materials include:
-
Used coffee grounds
-
Dirt
-
Cat litter
-
-
Containment: Place the mixture in a sealable container, such as a plastic bag or an empty container with a lid, to prevent leakage.[3][5]
-
Final Disposal: The sealed container can then be disposed of in the regular trash.[3][5]
Empty Vials and Packaging
Empty this compound® vials and packaging should be handled as follows:
-
Vials: Empty glass vials should be disposed of in a sharps container or a designated glass waste disposal bin.[6]
-
Packaging: Before disposing of the outer packaging, ensure all personal or identifying information is removed or blacked out to protect privacy.[3][5] The packaging can then be discarded in the regular trash or recycled if appropriate.
Spill Management
In the event of a this compound® spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover the spill with a suitable absorbent material.[1]
-
Collection: Carefully sweep up the absorbed material and place it into an appropriate, labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.[1]
Key Disposal Information Summary
| Item | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound® | Preferred: Licensed hazardous waste disposal or drug take-back program.[3][4] Alternative: Mix with an undesirable substance and dispose of in trash.[3][5] | Do not flush down the toilet or drain unless specifically instructed by FDA guidelines. This compound is not on the FDA flush list. |
| Empty Vials | Dispose of in a sharps container or designated glass waste bin.[6] | Ensures safe handling and prevents accidental cuts. |
| Contaminated Materials (e.g., from spills) | Dispose of as hazardous or toxic waste in a regulated landfill or via other approved methods.[1] | Must be handled in accordance with national and local legislation.[1] |
| Contaminated Packaging | Dispose of in a regulated landfill site or other approved method for hazardous or toxic wastes.[1] | Follow national legislation for hazardous waste.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
Caption: this compound® Disposal Decision Workflow.
References
Essential Safety and Handling Guide for Dalvance (Dalbavancin)
This guide provides crucial safety, handling, and disposal information for professionals working with Dalvance (dalbavancin) in a research and development environment. The following procedures are designed to ensure operator safety and maintain product integrity.
Hazard Identification
This compound is a lipoglycopeptide antibiotic. While its primary use is therapeutic, laboratory handling of the sterile powder requires acknowledging its potential hazards. According to safety data sheets (SDS), this compound is classified with the following risks:
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Skin and Eye Irritation (Category 2/2A): Causes skin irritation and serious eye irritation.[3]
-
Respiratory Tract Irritation: May cause respiratory irritation.[3]
It is crucial to handle this compound in a controlled environment to minimize exposure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. However, the following PPE is mandatory for handling the powdered form and concentrated solutions to prevent skin, eye, and respiratory exposure.[4][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as powder-free nitrile gloves.[4][6] Gloves should be inspected before use and changed immediately if contaminated.[6]
-
Eye and Face Protection: Use safety glasses with side shields or goggles.[3][6] If there is a risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Body Protection: A disposable gown or a clean laboratory coat is required to protect the skin.[1][5] Impervious protective clothing is recommended for bulk processing operations.[7]
-
Respiratory Protection: Work should be conducted in a chemical fume hood or a well-ventilated area to minimize the inhalation of dust or aerosols.[6] If engineering controls are not sufficient or if a significant aerosol-generating event occurs (e.g., a large spill), a suitable NIOSH-approved respirator (e.g., N95 or higher) should be used in accordance with an established respiratory protection program.[5][7][8]
Safe Handling and Operational Plan
Handling this compound requires careful adherence to aseptic techniques to ensure product sterility and operator safety.[9][10]
Step 1: Preparation and Engineering Controls
-
Before beginning, ensure the work area, such as a biological safety cabinet or chemical fume hood, is clean and prepared.[6]
-
Verify that a safety shower and eyewash station are accessible.[6]
-
Minimize dust generation and accumulation when handling the sterile powder.[7]
Step 2: Reconstitution of Lyophilized Powder
-
This compound is supplied as a sterile white/off-white to pale yellow powder in glass vials.[9][11]
-
Use 25 mL of either Sterile Water for Injection, USP, or 5% Dextrose Injection, USP, for each 500 mg vial.[9][10][12]
-
To prevent foaming, gently swirl or invert the vial until the contents are fully dissolved. Do not shake .[9][10][12]
-
The reconstituted solution will have a concentration of 20 mg/mL.[9][12]
Step 3: Dilution of Reconstituted Solution
-
Aseptically transfer the required volume of the reconstituted solution to an intravenous bag or bottle that contains only 5% Dextrose Injection, USP.[10][13]
-
Crucially, do not use saline-based solutions , as they can cause precipitation.[9][13][14]
-
The final diluted solution must have a concentration between 1 mg/mL and 5 mg/mL.[10][12][13]
-
Visually inspect the final solution for any particulate matter. If particles are present, the solution must be discarded.[9][12]
Step 4: Storage and Stability
-
The total time from reconstitution to dilution to administration (or use in an experiment) should not exceed 48 hours.[9][12][14]
-
Unused portions of the reconstituted vials should be discarded.[13][14]
| Parameter | Specification | Storage Temperature (Unopened Vials) |
| Reconstitution | ||
| Vehicle | Sterile Water for Injection or 5% Dextrose Injection | 20°C to 25°C (68°F to 77°F)[14] |
| Volume | 25 mL per 500 mg vial[9][12] | |
| Final Concentration | 20 mg/mL[9][12] | |
| Dilution | ||
| Vehicle | 5% Dextrose Injection, USP ONLY [10][13] | |
| Final Concentration | 1 mg/mL to 5 mg/mL[12][13] | |
| Storage (Reconstituted or Diluted) | ||
| Duration | Total time not to exceed 48 hours[12][14] | Refrigerated: 2°C to 8°C (36°F to 46°F)[12][14] |
| Room Temperature: 20°C to 25°C (68°F to 77°F)[12][14] | ||
| Freezing | Do not freeze [12][13][14] |
Spill and Disposal Plan
Spill Management: In case of a spill, evacuate non-essential personnel from the area.[7] Wearing the full PPE described above, gently cover any spilled powder with a damp cloth or paper towel to avoid making it airborne.[7] For liquid spills, use an appropriate absorbent material. Clean the spill area thoroughly. Place all cleanup materials into a sealed, labeled container for disposal as chemical waste.[7]
Disposal:
-
All unused this compound stock solutions, contaminated media, and disposable materials (e.g., gloves, vials, gowns, pipette tips) should be treated as hazardous chemical waste.[1][15]
-
Collect waste in approved, clearly labeled chemical waste containers.[15]
-
Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not dispose of it down the drain.[6][15]
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. media.allergan.com [media.allergan.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. medkoo.com [medkoo.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. globalrph.com [globalrph.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. This compound (dalbavancin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
